2,5-Dimethylbenzenesulfonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-6-3-4-7(2)8(5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLYGRLEBKCYPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041641 | |
| Record name | 2,5-Dimethylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609-54-1, 66905-17-7 | |
| Record name | 2,5-Dimethylbenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylbenzenesulfonic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dimethylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-xylene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-Xylene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYLBENZENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1SEA5QNP9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Scientific and Industrial Relevance of 2,5-Dimethylbenzenesulfonic Acid
An In-Depth Technical Guide to the Physical Properties of 2,5-Dimethylbenzenesulfonic Acid
This compound (DMBSA), also known as p-xylene-2-sulfonic acid, is an aromatic sulfonic acid of significant interest in both academic research and industrial applications. Its utility stems from its strong acidic nature and the presence of a functionalized aromatic ring, making it a versatile intermediate and catalyst. It plays a crucial role in the synthesis of dyes, pharmaceuticals, detergents, and agrochemicals.[1][2] Furthermore, its catalytic properties are harnessed in various organic reactions.[1][2]
A thorough understanding of the physical properties of this compound is paramount for its effective application in drug development, process chemistry, and materials science. These properties dictate its behavior in reaction media, its solubility, and its stability, thereby influencing reaction kinetics, product purity, and formulation characteristics. This guide provides a comprehensive analysis of the core physical properties of DMBSA, grounded in established experimental methodologies and authoritative data, to support researchers and development professionals in its application.
Molecular and Chemical Identity
The foundational characteristics of any chemical compound are its molecular structure and identifiers. For this compound, these are well-established.
| Property | Value | Source(s) |
| IUPAC Name | 2,5-dimethylbenzene-1-sulfonic acid | [3][4] |
| Synonyms | p-Xylene-2-sulfonic acid, 2,5-Xylenesulfonic acid | [2][5][6] |
| CAS Number | 609-54-1 | [3][5][7] |
| Molecular Formula | C₈H₁₀O₃S | [2][3][8] |
| Molecular Weight | 186.23 g/mol | [1][5][8] |
| Chemical Structure | A benzene ring substituted with two methyl groups at positions 2 and 5, and a sulfonic acid group (-SO₃H) at position 1. | [2] |
Physical State and Appearance
At ambient temperature and pressure, this compound is a solid. It is commonly supplied and handled as a white to grey or light-yellow crystalline solid, which may also take the form of granules or a powder.[1][2][3][9] The compound is known to be hygroscopic, readily absorbing moisture from the atmosphere.[10][11] Consequently, it is often commercially available as a hydrate, a factor that has significant implications for its measured physical properties, particularly its melting point.
Melting Point Analysis: The Impact of Hydration
The melting point is a critical parameter for assessing the purity of a crystalline solid and its thermal stability. For this compound, there is a variance in reported values, which can be primarily attributed to its state of hydration.
| Form | Melting Point Range (°C) | Source(s) |
| Hydrate | 82.5 - 88.5 | [3][4][9] |
| (Likely Anhydrous) | 86 | [6][11][12] |
The presence of water molecules within the crystal lattice (as a hydrate) typically lowers the melting point compared to the anhydrous form. Commercial products often specify a water content between 7.0% and 18.0%, determined by Karl Fischer titration.[3][4][9] This variability in water content directly contributes to the observed melting point range.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the preferred method for accurately determining the melting point and phase transition behavior of crystalline solids. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Causality in Experimental Design:
-
Inert Atmosphere: A nitrogen purge is used to create an inert environment, preventing oxidative degradation of the sample at elevated temperatures.
-
Heating Rate: A controlled heating rate (e.g., 10 °C/min) is chosen as a balance between resolution and experimental time. A slower rate can provide better resolution of thermal events but may lead to peak broadening.
-
Sample Encapsulation: Hermetically sealed aluminum pans are used to contain the sample and prevent the loss of volatile components, including water from the hydrate, which would affect the measurement.
Step-by-Step Methodology:
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and enthalpy accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to ensure a closed system. Prepare an empty, sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 120 °C).
-
-
Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.
Boiling Point: A Challenging Determination
Aromatic sulfonic acids are characterized by very high boiling points due to strong intermolecular forces, primarily hydrogen bonding and dipole-dipole interactions involving the polar sulfonic acid group.[13] Direct experimental determination is challenging as decomposition may occur before boiling. The available data are rough estimates.
| Property | Value | Source(s) |
| Boiling Point | 290.72 °C (rough estimate) | [12] |
Experimental Protocol: Boiling Point Determination by Ebulliometry
Ebulliometry is a technique that accurately measures the boiling point of a liquid by creating a vapor-liquid equilibrium.[14][15] While primarily used for determining molecular weights of non-volatile solutes or the alcohol content of beverages, it can be adapted for pure substances.[16]
Causality in Experimental Design:
-
Equilibrium: The design of an ebulliometer, such as the Świętosławski type, uses a Cottrell pump to shower the thermometer with a mixture of boiling liquid and vapor, ensuring the measured temperature is that of the true vapor-liquid equilibrium, avoiding errors from superheating.[14]
-
Pressure Correction: The boiling point is highly dependent on atmospheric pressure. A precise measurement of the ambient pressure is crucial, and the observed boiling point must be corrected to standard pressure (760 mmHg) for comparability.
-
Calibration: Calibrating the instrument by measuring the boiling point of a pure solvent with a well-known boiling point (e.g., distilled water) accounts for any instrumental or pressure-related deviations.[16]
Step-by-Step Methodology:
-
Instrument Setup: Assemble the ebulliometer according to the manufacturer's instructions. Ensure all glassware is clean and dry.
-
Calibration:
-
Add a known volume of a standard solvent (e.g., distilled water) to the boiler.
-
Gently heat the solvent to a steady boil.
-
Record the equilibrium boiling temperature and the ambient atmospheric pressure. Compare this to the known boiling point of the solvent at that pressure to establish a correction factor.
-
-
Sample Measurement:
-
Thoroughly clean and dry the ebulliometer.
-
Introduce a sample of molten this compound into the boiler.
-
Apply heat gradually to achieve a stable boiling state.
-
Once the temperature reading stabilizes, record the equilibrium boiling point.
-
-
Pressure Correction: Apply the necessary correction to normalize the observed boiling point to standard atmospheric pressure.
Solubility Profile
The solubility of DMBSA is dominated by the highly polar sulfonic acid (-SO₃H) group. This group readily engages in hydrogen bonding, making the compound highly soluble in polar solvents.[1]
| Solvent | Solubility | Rationale | Source(s) |
| Water | Soluble | The polar -SO₃H group forms strong hydrogen bonds with water molecules. | [1][2][11][12] |
| Non-polar Organic Solvents (e.g., Hexane, Benzene) | Limited Solubility | The non-polar hydrocarbon backbone has unfavorable interactions with the polar solvent. | [1] |
The solubility in aqueous media is also temperature-dependent, generally increasing with a rise in temperature.[1] This property is crucial for its use as a catalyst in aqueous-phase reactions and for the preparation of detergents.
Acidity and pKa
The sulfonic acid group is strongly electron-withdrawing, which stabilizes the resulting sulfonate anion (R-SO₃⁻) after deprotonation. This makes this compound a strong acid, comparable in strength to mineral acids.[13]
| Property | Value | Source(s) |
| pKa (Predicted) | -0.47 ± 0.30 | [10][11][12] |
A highly negative pKa value indicates that the acid is almost completely dissociated in aqueous solution.[13] This strong acidity is the basis for its catalytic activity in reactions such as esterification and alkylation.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and direct method for determining the pKa of an acid. It involves monitoring the pH of a solution as a titrant of known concentration is added.
Causality in Experimental Design:
-
Strong Base Titrant: A strong base (NaOH) is used to ensure the titration reaction goes to completion, resulting in a sharp and easily identifiable equivalence point.
-
Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with KCl) minimizes changes in the activity coefficients of the ions in solution, leading to a more accurate pKa determination.
-
Gran Plot Analysis: A Gran plot is a linearization method used to determine the equivalence point with higher precision than simply identifying the inflection point of the titration curve, especially for strong acids where the initial pH change is gradual.
Step-by-Step Methodology:
-
Electrode Calibration: Calibrate a pH electrode using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Add a small amount of a background electrolyte (e.g., KCl) to maintain constant ionic strength.
-
-
Titration:
-
Immerse the calibrated pH electrode and a temperature probe into the sample solution.
-
Titrate the solution with a standardized strong base solution (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH and the volume of titrant added after each increment, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate the titration curve.
-
Determine the equivalence point (Vₑ).
-
The pKa is the pH at the half-equivalence point (Vₑ/2). For higher accuracy, use a Gran plot to determine Vₑ.
-
Other Key Physical Properties
A summary of additional physical properties is provided below. These values are typically estimated or computed and serve as useful parameters in process modeling and safety assessments.
| Property | Value | Source(s) |
| Density | 1.3286 g/cm³ (rough estimate) | [12] |
| Vapor Pressure | 4 x 10⁻¹² mmHg at 25 °C | [12] |
| Flash Point | 275.2 °C | [6] |
Conclusion
The physical properties of this compound define its utility as a strong, water-soluble, solid organic acid. Its melting behavior is significantly influenced by its hydration state, a critical consideration for handling and purity assessment. The high boiling point and strong acidity are direct consequences of the polar sulfonic acid functional group. A precise understanding and experimental determination of these properties, using validated methodologies such as DSC, ebulliometry, and potentiometric titration, are essential for the successful application of this compound in research and industry. This guide provides the foundational knowledge and procedural framework to empower scientists and engineers in their work with this versatile chemical.
References
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- Vintessential. (2014, September 3). Ebulliometry for measuring alcohol in wine: improve your accuracy.
- ChemBK. (2024, April 10). Benzenesulfonic acid, 2,5-dimethyl-.
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- Google Patents. (n.d.). CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol.
- ResearchGate. (n.d.). Solutes in sulfuric acid 4: Ionization of arenesulfonic acids; determination of pKa values by UV techniques.
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2,5-Dimethylbenzenesulfonic acid chemical structure and formula
An In-Depth Technical Guide to 2,5-Dimethylbenzenesulfonic Acid
Introduction: Understanding a Versatile Aromatic Sulfonic Acid
This compound, also widely known by its synonym p-xylene-2-sulfonic acid, is a significant member of the aromatic sulfonic acid family. It is a crystalline organic compound characterized by a benzene ring substituted with two methyl groups and a sulfonic acid functional group. This unique structure imparts a combination of aromatic, nonpolar characteristics (from the dimethylbenzene backbone) and high polarity and acidity (from the sulfonic acid moiety).
This duality makes it a highly versatile compound in industrial and laboratory settings. It serves not merely as a strong, organic-soluble acid catalyst but also as a crucial intermediate in the synthesis of a wide array of commercially important products, including dyes, pharmaceuticals, and specialized surfactants.[1][2] This guide provides a comprehensive technical overview for researchers and development professionals, detailing its chemical structure, properties, synthesis, and key applications, grounded in the principles of synthetic and physical organic chemistry.
Chemical Identity and Molecular Structure
Precise identification is paramount in chemical research and development. This compound is structurally defined by a p-xylene core that has undergone electrophilic sulfonation at the 2-position. The molecular structure and key identifiers are summarized below.
Molecular Structure:
Figure 1. 2D chemical structure of this compound.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[3] |
| Synonyms | p-Xylene-2-sulfonic acid, 2,5-Xylenesulfonic acid[3] |
| CAS Number | 609-54-1 (anhydrous)[2][3][4][5]; 66905-17-7 (dihydrate)[6] |
| Molecular Formula | C₈H₁₀O₃S[3][5][7][8] |
| Molecular Weight | 186.23 g/mol [1][3][8] |
| Canonical SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)O[3] |
| InChIKey | IRLYGRLEBKCYPY-UHFFFAOYSA-N[2][3][4] |
Physicochemical Properties: A Tale of Two Moieties
The physical and chemical properties of this compound are a direct consequence of its amphiphilic-like nature. The sulfonic acid group (-SO₃H) is a powerful, hydrophilic, and highly acidic functional group, while the xylene backbone is nonpolar and hydrophobic.
Solubility and Physical State
At ambient temperature, this compound is a white to off-white crystalline solid.[1][2] The presence of the sulfonic acid group renders it highly polar, leading to excellent solubility in water and other polar solvents.[1][2] Conversely, its solubility is limited in non-polar organic solvents like hexane.[1] This differential solubility is a key factor in its application, particularly in biphasic catalytic systems or during product purification via extraction. The compound is often supplied and handled as a dihydrate (C₈H₁₀O₃S · 2H₂O), which can affect its physical properties, such as melting point and molecular weight (222.26 g/mol for the dihydrate).[6]
Table 2: Key Physicochemical Data
| Property | Value | Rationale and Field Insight |
| Appearance | White to off-white crystalline solid[1][2] | Purity can affect color; yellowish tints may indicate the presence of nitrated or oxidized impurities. |
| Topological Polar Surface Area | 62.8 Ų[3][5] | This high value, contributed by the -SO₃H group, confirms the molecule's polar nature and its capacity for strong hydrogen bonding. |
| Acidity | Strong Acid | As a sulfonic acid, it is comparable in strength to sulfuric acid, fully dissociating in aqueous solution. This makes it an excellent catalyst for acid-mediated reactions. |
| Solubility in Water | Soluble[1][2][9] | The dominant sulfonic acid group readily hydrogen bonds with water, overcoming the hydrophobicity of the xylene ring. |
Synthesis: Electrophilic Aromatic Sulfonation of p-Xylene
The principal route to this compound is the direct sulfonation of p-xylene. This reaction is a classic example of electrophilic aromatic substitution (S_EAr), a cornerstone of aromatic chemistry.
Mechanistic Rationale
In the sulfonation of p-xylene, the two methyl groups are activating, ortho-, para-directing substituents. The positions ortho to the methyl group at C1 are C2 and C6, while the positions ortho to the methyl group at C4 are C3 and C5. Since all four positions are activated and sterically accessible, a single monosulfonated product is predominantly formed: this compound (nomenclature assigns the lowest possible locants). The reaction typically uses concentrated sulfuric acid or oleum (fuming sulfuric acid) as the sulfonating agent.[10][11] The electrophile is sulfur trioxide (SO₃) or its protonated form.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is designed as a self-validating system, where the physical properties of the product confirm a successful reaction.
Materials:
-
p-Xylene (99% purity)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice Bath
-
Round-bottom flask (250 mL) with magnetic stirrer
-
Heating mantle with temperature control
-
Buchner funnel and vacuum flask
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 25 mL of p-xylene. Place the flask in an ice bath to cool.
-
Addition of Sulfonating Agent: Slowly and with continuous stirring, add 30 mL of concentrated sulfuric acid to the cooled p-xylene. Causality Note: Slow addition is critical to control the exothermic reaction and prevent undesirable side reactions or excessive temperature increase.
-
Reaction Execution: Remove the flask from the ice bath and allow it to warm to room temperature. Place it in a heating mantle and gently heat to 60-70°C with vigorous stirring. The two-phase mixture will gradually become a single, clear phase. Self-Validation Check: The formation of a single homogeneous phase indicates the consumption of the insoluble p-xylene and the formation of the soluble sulfonic acid product. This typically takes 30-60 minutes.
-
Quenching and Crystallization: Once the reaction is complete (as indicated by the clear solution), carefully and slowly pour the warm reaction mixture into a beaker containing 150 mL of ice-cold deionized water. This will quench the reaction and precipitate the product, which is less soluble in the acidic aqueous solution at low temperatures.
-
Isolation: Cool the mixture thoroughly in an ice bath to maximize crystallization. Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake with two small portions (20 mL each) of ice-cold water to remove any residual sulfuric acid. Recrystallization from a minimal amount of hot water can be performed for higher purity if needed.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (~50°C) to yield the final product, typically as the dihydrate.
Visualization of Synthesis Workflow
Caption: A flowchart of the laboratory synthesis of this compound.
Industrial and Research Applications
The utility of this compound stems from its strong acidity and its role as a versatile chemical intermediate.
Table 3: Key Application Areas
| Application Area | Description and Mechanistic Insight |
| Acid Catalyst | Acts as a strong Brønsted acid catalyst for reactions like esterification, hydrolysis, and alkylation.[1][2] Its organic backbone often enhances its solubility in organic reaction media compared to inorganic acids like H₂SO₄, enabling homogeneous catalysis. |
| Intermediate for Dyes & Pharmaceuticals | The sulfonic acid group can be converted into other functional groups (e.g., sulfonyl chlorides, sulfonamides) or can act as a water-solubilizing group in the synthesis of azo dyes and various pharmaceutical agents.[1][2] |
| Detergents and Hydrotropes | While the acid itself is not used, its neutralized salts (e.g., sodium 2,5-dimethylbenzenesulfonate) are highly effective hydrotropes.[12] A hydrotrope is a compound that solubilizes hydrophobic compounds in aqueous solutions. They are crucial additives in liquid detergents and industrial cleaners to prevent phase separation and maintain product clarity.[12] |
| Analytical Reagent | It has been cited for use as a reagent in the determination of serum cholesterol, highlighting its application in specialized analytical methods.[5][7] |
Logical Flow of Applications
Caption: Logical relationships showing direct and intermediate applications.
Safety and Handling
As a strong acid, this compound must be handled with appropriate personal protective equipment (PPE) and engineering controls. The primary hazards are related to its corrosive nature.
Table 4: GHS Hazard Information
| GHS Pictogram | Signal Word | Hazard Statement |
| Warning | H315: Causes skin irritation.[3][9] H319: Causes serious eye irritation.[3][9] H335: May cause respiratory irritation.[9] |
Handling Recommendations:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[9][13]
-
Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]
-
Handling: Avoid creating dust. Do not breathe dust or vapors. Wash hands thoroughly after handling.[9][13]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9]
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2,5-Dimethylbenzenesulfonic acid CAS number 609-54-1
An In-Depth Technical Guide to 2,5-Dimethylbenzenesulfonic Acid (CAS 609-54-1)
This guide provides a comprehensive technical overview of this compound (CAS 609-54-1), also known as p-Xylene-2-sulfonic acid. It is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a deep, practical understanding of this versatile aromatic sulfonic acid. The narrative moves beyond simple data recitation to explain the underlying principles governing its synthesis, reactivity, and analysis, reflecting field-proven insights.
Introduction and Molecular Overview
This compound is an organic compound characterized by a benzene ring substituted with two methyl groups at positions 2 and 5, and a sulfonic acid group (-SO₃H) at position 1.[1][2] This structure imparts a unique combination of aromatic character, strong acidity, and aqueous solubility, making it a valuable intermediate and catalyst in numerous chemical processes.[1][3] The presence of the methyl groups influences the compound's steric and electronic properties, distinguishing its reactivity from simpler aromatic sulfonic acids like benzenesulfonic acid.[1] It is typically available as a white to light-yellow crystalline solid, often in its hydrate form.[1][3]
Structural and Physicochemical Properties
A clear understanding of the fundamental properties of this compound is critical for its effective application and handling. The data below has been consolidated from authoritative chemical databases.
| Property | Value | Source(s) |
| CAS Number | 609-54-1 | [1][4][5] |
| Molecular Formula | C₈H₁₀O₃S | [1][2][4] |
| Molecular Weight | 186.23 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline solid/powder | [1][3] |
| Melting Point | 86 °C | [6] |
| Density | ~1.3 g/cm³ | [3][6] |
| Solubility | Soluble in water; limited solubility in non-polar organic solvents | [1][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | p-Xylene-2-sulfonic acid, 2,5-Xylenesulfonic acid | [1][2][7] |
Synthesis Pathway: Electrophilic Aromatic Sulfonation
The primary industrial synthesis of this compound is achieved through the electrophilic aromatic substitution of p-xylene. This reaction is a cornerstone of aromatic chemistry and its successful execution relies on controlling specific reaction parameters.
Causality of the Synthesis Protocol
The sulfonation of an aromatic ring is a reversible reaction.[8] To drive the equilibrium towards the product, a strong sulfonating agent and dehydrating conditions are necessary. Concentrated sulfuric acid (93-98%) or fuming sulfuric acid (oleum) is employed because it serves as the source of the electrophile, sulfur trioxide (SO₃), and simultaneously acts as a dehydrating agent, sequestering the water molecule produced during the reaction. This removal of a product shifts the reaction equilibrium to the right, maximizing the yield of the desired sulfonic acid, a direct application of Le Châtelier's principle.[8] The patent CN108047001B notes that using concentrated sulfuric acid with dimethylbenzene can achieve high conversion rates.[9]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Laboratory Synthesis Protocol
This protocol is a self-validating system. Each step is designed to ensure safety, purity, and yield, with checkpoints for verification.
-
Reagent Preparation: In a fume hood, equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube (calcium chloride).
-
Initial Charge: Add 53 g (0.5 mol) of p-xylene to the flask. Begin stirring to ensure homogeneity.
-
Sulfonating Agent Addition: Carefully measure 54 g (0.55 mol, ~29.4 mL) of 98% sulfuric acid into the dropping funnel.
-
Causality Check: A slight molar excess of sulfuric acid is used to ensure complete conversion of the limiting reactant, p-xylene, and to maintain dehydrating conditions.
-
-
Reaction Execution: Add the sulfuric acid dropwise to the stirred p-xylene over 30-45 minutes. The reaction is exothermic; maintain the internal temperature between 40-50°C using a water bath. After addition, continue stirring at this temperature for 2 hours.
-
Reaction Quenching (Critical Step): Prepare a 500 mL beaker containing 200 g of crushed ice. Once the reaction is complete, slowly and carefully pour the warm reaction mixture onto the ice with vigorous stirring.
-
Trustworthiness: This step is highly exothermic. Slow addition to a large volume of ice is crucial for dissipating heat safely and preventing uncontrolled boiling. This also precipitates the product, which is less soluble in the cold aqueous acidic medium.
-
-
Product Isolation: Allow the mixture to stand in an ice bath for 30 minutes to complete crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake with two 20 mL portions of ice-cold distilled water to remove residual sulfuric acid and other water-soluble impurities.
-
Drying: Dry the purified white solid in a vacuum oven at 50-60°C to a constant weight. The final product is typically the dihydrate.[10][11]
-
Verification: Confirm product identity and purity using melting point analysis and the analytical methods described in Section 4.
Chemical Reactivity and Industrial Applications
The utility of this compound stems from the reactivity of its sulfonic acid group and the influence of the substituted aromatic ring.
Key Application Areas
-
Chemical Intermediate: It is a crucial precursor in the synthesis of various specialty chemicals. Its sulfonic acid group can be converted into sulfonyl chlorides, sulfonamides, and sulfonate esters, which are key functional groups in many pharmaceuticals, dyes, and agrochemicals.[1]
-
Acid Catalyst: The strong acidic nature of the sulfonic acid group (pKa comparable to mineral acids) makes it an effective and versatile acid catalyst in organic reactions like esterification, dehydration, and polymerization.[3][12] Its organic backbone provides solubility in organic media where mineral acids might be unsuitable.
-
Detergents and Surfactants: As a hydrotrope, its sodium salt is used in liquid detergent formulations to increase the solubility of other organic ingredients in water, preventing phase separation and improving product stability and performance.[3][13]
-
Analytical Reagent: It has been utilized as a reagent for the determination of serum cholesterol.[6][10]
Reactivity Profile Diagram
Caption: Key reactivity sites of this compound.
Analytical Methodologies for Quality Control
Robust analytical methods are essential for verifying the purity of synthesized this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is the predominant technique.
Comparative Overview of Analytical Techniques
| Technique | Purpose | Key Parameters | Source(s) |
| Reverse-Phase HPLC | Purity assessment, quantification | C18 or similar column; Mobile phase of Acetonitrile/Water with an acid modifier (e.g., phosphoric or formic acid); UV detection at ~220 nm. | [5] |
| ¹³C NMR Spectroscopy | Structural confirmation | Aromatic carbons: 125-150 ppm; Aliphatic methyl carbons: 15-30 ppm. | [2][14] |
| Mass Spectrometry | Molecular weight confirmation | Electrospray Ionization (ESI) in negative mode shows a deprotonated molecule [M-H]⁻ at m/z 185.0278. | [2] |
Standard HPLC Protocol for Purity Analysis
This protocol provides a reliable method for separating this compound from common impurities like p-xylene and isomeric byproducts.
-
System Preparation:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 30°C.
-
-
Standard Preparation: Accurately weigh ~20 mg of a this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a stock solution of ~200 µg/mL.
-
Sample Preparation: Prepare a sample solution of the synthesized material at the same concentration as the standard. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection to protect the HPLC column.
-
Self-Validation: Filtering the sample is a critical, non-negotiable step to prevent particulate matter from blocking the column frit, which would lead to high backpressure and poor chromatographic performance.
-
-
Chromatographic Run:
-
Equilibrate the column with a starting mixture (e.g., 90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the standard and sample solutions.
-
Run a gradient elution program, for example:
-
0-15 min: Increase from 10% to 70% B.
-
15-17 min: Increase to 95% B.
-
17-20 min: Hold at 95% B.
-
20-21 min: Return to 10% B.
-
21-25 min: Re-equilibration at 10% B.
-
-
-
Data Analysis: Identify the peak for this compound by comparing the retention time with the reference standard. Calculate purity using the area percent method.
Analytical Workflow Diagram
Caption: Standard workflow for HPLC-based purity analysis.
Safety, Handling, and Storage
This compound is a corrosive and irritating compound that requires careful handling.
-
Hazard Identification: It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][15]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15][16]
-
Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[15][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a foundational chemical with significant industrial relevance. Its synthesis via electrophilic sulfonation is a classic, scalable process, and its utility as a catalyst and synthetic intermediate is well-established. For researchers and developers, a thorough understanding of its properties, reaction mechanisms, and analytical validation procedures is paramount for leveraging its full potential in creating novel materials, pharmaceuticals, and other high-value chemical products. The protocols and data presented in this guide offer a robust framework for its confident and effective application.
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- precisionFDA. (n.d.). This compound.
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- The Organic Chemistry Tutor. (2018, May 7).
- Google Patents. (n.d.). US6235198B1 - Process for purification of dimethyl sulphoxide (DMSO).
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Synonyms for 2,5-Dimethylbenzenesulfonic acid
An In-Depth Technical Guide to the Nomenclature and Core Properties of 2,5-Dimethylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Single Name
In the landscape of chemical synthesis and analysis, precision in communication is paramount. A single compound can be known by a multitude of names across different databases, historical literature, and commercial suppliers. This guide focuses on This compound , an aromatic sulfonic acid with significant utility in various scientific domains. While its formal name provides a clear structural definition, its array of synonyms can present a challenge for researchers conducting literature reviews, sourcing reagents, or navigating regulatory databases.
This document serves as a comprehensive reference for understanding the nomenclature of this compound. As a senior application scientist, the goal is not merely to list names but to provide context, clarify relationships between identifiers, and present the core technical data that underpins the compound's practical applications. Understanding the causality behind its properties—from its synthesis to its role as a catalyst and analytical reagent—is essential for its effective use in the laboratory. This guide is structured to provide a self-validating framework of information, grounded in authoritative sources, to support your research and development endeavors.
Part 1: Comprehensive Nomenclature and Identification
The varied nomenclature for this compound stems from different naming conventions (IUPAC, common names) and its relationship to its parent hydrocarbon, p-xylene. The sulfonic acid group is positioned at the second carbon relative to one of the methyl groups on the benzene ring.
Primary Synonyms and Identifiers
The most frequently encountered synonyms reflect this structural foundation. These names are often used interchangeably in technical literature and supplier catalogs.
-
p-Xylene-2-sulfonic acid : This common name is highly descriptive, indicating a sulfonic acid group on a p-xylene backbone.[1][2][3][4]
-
2,5-Xylenesulfonic acid : Another widely used common name that is synonymous with the p-xylene designation.[1][4][5]
-
Benzenesulfonic acid, 2,5-dimethyl- : This is a more systematic, inverted name often found in chemical indexing systems.[1][2][5][6]
It is also crucial to recognize its hydrated forms, which are common commercially:
-
This compound hydrate : Indicates the presence of associated water molecules, which does not alter the core chemical reactivity but affects properties like molecular weight.[7]
-
This compound dihydrate : Specifically indicates the presence of two water molecules per molecule of the acid.[8][9][10]
The following Graphviz diagram illustrates the logical hierarchy of the nomenclature, connecting the core structure to its various names.
Caption: Logical flow from core chemical structure to its various names.
Data-Driven Identification: A Comparative Table
For absolute certainty in identification, numerical identifiers are the gold standard. The following table consolidates the key synonyms with their corresponding CAS numbers and other registry data. The primary CAS number for the anhydrous form is 609-54-1 .
| Identifier Type | Value | Notes | Source(s) |
| Primary CAS Number | 609-54-1 | Refers to the anhydrous form. | [1][2][6][11] |
| IUPAC Name | This compound | The preferred systematic name. | [1] |
| Molecular Formula | C₈H₁₀O₃S | Anhydrous form. | [2][5][6][11] |
| Synonym | p-Xylene-2-sulfonic acid | Common and widely used. | [1][2][3] |
| Synonym | 2,5-Xylenesulfonic acid | Common and widely used. | [1][4][5] |
| EC Number | 210-193-5 | European Community number. | [1][5] |
| UNII | L1SEA5QNP9 | FDA Unique Ingredient Identifier. | [1] |
| Deprecated CAS | 81789-92-6 | Older CAS number, should not be used for new records. | [1][5][6] |
| Hydrate CAS | 273200-04-7 | Refers to the hydrate form (unspecified water molecules). | [7] |
Part 2: Physicochemical Properties and Their Implications
The utility of this compound in drug development and research is a direct consequence of its molecular structure. The presence of both a nonpolar aromatic ring with methyl groups and a highly polar sulfonic acid group gives it amphiphilic characteristics, though it is dominated by the polar nature of the sulfonic acid moiety.
| Property | Value | Significance in Application | Source(s) |
| Molecular Weight | 186.23 g/mol (anhydrous) | Essential for stoichiometric calculations in synthesis. | [1][3][5][6] |
| Appearance | White to light yellow solid | A basic quality control parameter.[2] | [2][12] |
| Melting Point | 86 °C | Relevant for reaction condition planning and material handling. | [5] |
| Solubility | Soluble in water | The polar sulfonic acid group allows for high aqueous solubility, making it useful as a reagent or catalyst in aqueous media.[2][12] | [2][12] |
| Polarity | High | Drives its solubility and its function as an ion-pairing agent in chromatography. | [12] |
| Acidity | Strong acid | The sulfonic acid group is highly acidic, making it an effective acid catalyst in organic reactions.[12] | [12] |
Part 3: Synthesis and Experimental Protocol
Core Synthesis Pathway: Electrophilic Aromatic Substitution
The most common industrial and laboratory synthesis of this compound is through the direct sulfonation of p-xylene. This reaction is a classic example of electrophilic aromatic substitution, where sulfur trioxide (SO₃), typically from concentrated or fuming sulfuric acid, acts as the electrophile.
The methyl groups on the benzene ring are ortho-, para-directing activators. In p-xylene, the positions ortho to the methyl groups are the only available sites for substitution. The steric hindrance between the two methyl groups is minimal, allowing for a relatively clean sulfonation at the 2-position.
The workflow for this synthesis is visualized below.
Caption: A typical laboratory workflow for the synthesis of this compound.
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a self-validating method for synthesizing this compound dihydrate.[8] The yield and purity serve as validation metrics.
Objective: To synthesize this compound via sulfonation of p-xylene.
Materials:
-
p-Xylene (reagent grade)
-
Concentrated sulfuric acid (93% or higher)
-
Deionized water
-
Ice
-
Ethanol (for recrystallization, optional)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.
-
Initial Charge: Add a measured amount of p-xylene to the flask and begin stirring.
-
Sulfonation: Slowly add concentrated sulfuric acid dropwise from the dropping funnel into the stirring p-xylene. The rate of addition must be controlled to keep the reaction temperature from rising excessively.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 2-4 hours) to ensure the reaction goes to completion.
-
Quenching & Precipitation: Slowly and carefully pour the reaction mixture over a beaker of crushed ice. This step quenches the reaction and precipitates the sulfonic acid product, which has lower solubility in the cold aqueous medium.
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with small portions of cold deionized water to remove any residual sulfuric acid.
-
Purification (Self-Validation): The purity of the crude product can be assessed by its melting point. For higher purity, the product can be recrystallized from a minimal amount of hot water or an ethanol/water mixture. The formation of well-defined crystals upon cooling is an indicator of successful purification.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to obtain the final product, typically as a dihydrate. The final yield of this compound can be over 83%.[13]
Part 4: Field-Proven Applications in Drug Development and Research
The chemical properties of this compound make it a versatile tool for scientists.
-
Chemical Intermediate: It is a valuable building block in organic synthesis. The sulfonic acid group can be converted into other functional groups (e.g., sulfonyl chlorides, sulfonamides), making it an important intermediate in the manufacturing of certain pharmaceuticals, dyes, and agrochemicals.[2]
-
Acid Catalyst: Due to its strong acidic nature and solubility in various media, it serves as an effective catalyst for reactions such as esterifications and alkylations.[2][12]
-
Analytical Reagent: In analytical chemistry, it has specific uses:
Conclusion
This compound is a compound whose simple structure belies its versatility. For the researcher, scientist, or drug development professional, a thorough understanding of its nomenclature is the first step toward its effective and safe utilization. By recognizing its various synonyms—from p-Xylene-2-sulfonic acid to its CAS number 609-54-1—one can navigate the complexities of chemical sourcing, literature review, and regulatory compliance with confidence. Its properties as a strong acid catalyst, a versatile synthetic intermediate, and a specialized analytical reagent are directly rooted in its molecular architecture. This guide provides a foundational, technically grounded resource to support and streamline its application in your scientific endeavors.
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- This compound hydr
- This compound hydr
- This compound - Solubility of Things.
- This compound Dihydr
- 2,5-DIMETHYLBENZENE-1-SULFONIC ACID DIHYDRATE | CAS 609-54-1 - M
- p-Xylene-2-sulfonic acid | CAS 609-54-1 | SCBT - Santa Cruz Biotechnology.
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- p-Xylene-2-sulfonic acid hydr
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An In-depth Technical Guide to p-Xylene-2-sulfonic Acid: Core Properties and Applications
This guide provides a comprehensive technical overview of p-Xylene-2-sulfonic acid, a versatile aromatic sulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties, synthesis, analysis, and key applications of this compound, offering field-proven insights and detailed methodologies.
Introduction: The Scientific Merit of p-Xylene-2-sulfonic Acid
p-Xylene-2-sulfonic acid, also known as 2,5-dimethylbenzenesulfonic acid, is an organic compound that has garnered significant interest in various chemical and pharmaceutical applications. Its structure, featuring a sulfonic acid group attached to a p-xylene backbone, imparts unique properties that make it a valuable tool in organic synthesis and materials science. This guide will explore the core characteristics of this compound, providing a foundational understanding for its effective utilization in research and development.
Fundamental Properties of p-Xylene-2-sulfonic Acid
A thorough understanding of the physicochemical properties of p-Xylene-2-sulfonic acid is paramount for its handling, application, and the interpretation of experimental results.
Chemical and Physical Characteristics
The key chemical and physical properties of p-Xylene-2-sulfonic acid are summarized in the table below. These values are critical for designing experiments, ensuring safe handling, and predicting its behavior in various chemical systems.
| Property | Value | References |
| Chemical Formula | C₈H₁₀O₃S | [1][2] |
| Molecular Weight | 186.23 g/mol | [2][3] |
| CAS Number | 609-54-1 | [1][2][3] |
| Appearance | White to light yellow or light red crystalline powder | [4] |
| Melting Point | 84.0 to 88.0 °C | [4] |
| Solubility | Soluble in water | [5] |
| Purity (Typical) | >98.0% (HPLC) | [4] |
| Hygroscopicity | Hygroscopic | [1] |
Structural Representation
The molecular structure of p-Xylene-2-sulfonic acid is fundamental to its reactivity and function. The sulfonic acid group is a strong acid and electron-withdrawing, while the two methyl groups on the benzene ring are activating and ortho-, para-directing for further electrophilic substitution, though the sulfonic acid group's steric bulk and electronic effects heavily influence substitution patterns.
Caption: Molecular structure of p-Xylene-2-sulfonic acid.
Synthesis and Purification
The primary route for the synthesis of p-Xylene-2-sulfonic acid is through the electrophilic aromatic substitution of p-xylene with a sulfonating agent.
Synthesis Protocol: Sulfonation of p-Xylene
This protocol describes a laboratory-scale synthesis of p-Xylene-2-sulfonic acid. The rationale behind this procedure is to utilize a strong sulfonating agent to achieve efficient conversion of the starting material.
Materials:
-
p-Xylene
-
Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)
-
Ice bath
-
Reaction flask with a magnetic stirrer
-
Dropping funnel
-
Beaker
-
Glass rod
Procedure:
-
Reaction Setup: In a fume hood, place a reaction flask equipped with a magnetic stirrer in an ice bath.
-
Addition of p-Xylene: Add a measured amount of p-xylene to the reaction flask.
-
Slow Addition of Sulfonating Agent: Slowly add a stoichiometric excess of concentrated sulfuric acid or fuming sulfuric acid to the p-xylene via a dropping funnel with vigorous stirring. The slow addition and cooling are crucial to control the exothermic reaction and prevent the formation of byproducts.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating to drive the reaction to completion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the p-Xylene-2-sulfonic acid.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid.
-
Drying: Dry the product, preferably in a desiccator over a suitable drying agent.
Purification: Recrystallization
For obtaining high-purity p-Xylene-2-sulfonic acid, recrystallization is a common and effective method.
Protocol:
-
Solvent Selection: Choose a suitable solvent system. Water is often a good choice due to the high polarity of the sulfonic acid group.
-
Dissolution: Dissolve the crude product in a minimum amount of hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period to adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities, including the activated charcoal if used.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Analytical Characterization
A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized p-Xylene-2-sulfonic acid.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for p-Xylene-2-sulfonic acid.
| Technique | Key Features and Expected Values |
| ¹H NMR | Aromatic protons (singlets or doublets) in the range of 7.0-8.0 ppm. Methyl protons (singlets) around 2.2-2.6 ppm. The acidic proton of the sulfonic acid group is often broad and may exchange with solvent protons. |
| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm. Methyl carbons around 20 ppm. |
| FTIR (cm⁻¹) | O-H stretch (broad) from the sulfonic acid group around 3000 cm⁻¹. C-H stretches (aromatic and aliphatic) just above and below 3000 cm⁻¹. S=O stretches (asymmetric and symmetric) around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. C=C stretches (aromatic) in the 1600-1450 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 186. Fragmentation patterns may show the loss of SO₃ (80 amu). |
Key Reactions and Mechanisms
The reactivity of p-Xylene-2-sulfonic acid is dominated by the sulfonic acid group and the aromatic ring.
Mechanism of Sulfonation
The sulfonation of p-xylene is an electrophilic aromatic substitution reaction. The electrophile is typically sulfur trioxide (SO₃), which can be present in fuming sulfuric acid or formed in equilibrium in concentrated sulfuric acid.
Caption: Simplified mechanism of p-xylene sulfonation.
The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. Subsequent deprotonation by a weak base, such as the bisulfate ion, restores the aromaticity of the ring and yields the final product.
Desulfonation
A notable characteristic of aromatic sulfonation is its reversibility. The sulfonic acid group can be removed by heating the sulfonic acid in dilute aqueous acid. This property is often exploited in organic synthesis to use the sulfonic acid group as a temporary protecting or directing group.
Conversion to Other Functional Groups
The sulfonic acid group can be converted to other functional groups. For instance, fusion with sodium hydroxide at high temperatures can replace the sulfonic acid group with a hydroxyl group, yielding 2,5-dimethylphenol.
Applications in Research and Development
p-Xylene-2-sulfonic acid and its derivatives have found utility in several areas of chemical and pharmaceutical research.
Catalysis in Organic Synthesis
As a strong, non-oxidizing acid, p-Xylene-2-sulfonic acid can be employed as a catalyst in various acid-catalyzed reactions, including:
-
Esterification: Catalyzing the reaction between carboxylic acids and alcohols to form esters.
-
Acetal and Ketal Formation: Protecting carbonyl groups by converting them to acetals or ketals.
-
Dehydration Reactions: Promoting the elimination of water to form alkenes or ethers.
Intermediate in Chemical Synthesis
p-Xylene-2-sulfonic acid serves as a versatile intermediate for the synthesis of a range of other chemicals. Its reactivity allows for the introduction of the 2,5-dimethylphenylsulfonyl moiety into molecules, which can be useful in the development of new materials and pharmaceuticals.
Role in Drug Development
While direct applications in final drug structures are less common, arylsulfonic acids play important roles in drug development:
-
Counter-ion for Drug Formulation: The acidic nature of p-Xylene-2-sulfonic acid allows it to form salts with basic drug molecules. This can improve the solubility, stability, and bioavailability of the active pharmaceutical ingredient (API).
-
Chiral Resolution: As a chiral acid, derivatives of p-Xylene-2-sulfonic acid can be used as resolving agents to separate enantiomers of racemic drug candidates.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling p-Xylene-2-sulfonic acid.
Hazard Summary
-
Corrosive: Causes severe skin burns and eye damage.[6]
-
Irritant: May cause respiratory irritation.[6]
-
Hygroscopic: Store in a dry, well-ventilated place.[1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
p-Xylene-2-sulfonic acid is a valuable and versatile chemical with a well-defined set of fundamental properties. Its utility as a catalyst, a chemical intermediate, and a tool in pharmaceutical formulation underscores its importance in both academic research and industrial applications. A thorough understanding of its synthesis, reactivity, and safe handling, as outlined in this guide, is essential for harnessing its full potential.
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An In-Depth Technical Guide to the Solubility of 2,5-Dimethylbenzenesulfonic Acid in Water and Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,5-Dimethylbenzenesulfonic acid (also known as p-Xylene-2-sulfonic acid). As a key intermediate in the synthesis of dyes, pharmaceuticals, and detergents, and its application as an acid catalyst, understanding its solubility profile is paramount for researchers, process chemists, and formulation scientists. This document delves into the foundational physicochemical principles governing its solubility, presents a detailed solubility profile in aqueous and organic media, and furnishes a robust, field-proven experimental protocol for its determination.
Introduction and Physicochemical Profile
This compound is an aromatic sulfonic acid characterized by a benzene ring substituted with two methyl groups and a sulfonic acid functional group (-SO₃H).[1] The presence of the highly polar sulfonic acid group dominates its physical properties, rendering it a strong organic acid and imparting significant influence over its solubility.[2] The compound is typically a white to off-white crystalline solid, often available as a hydrate, which is an important consideration for precise experimental work.[1][3] It is known to be hygroscopic, readily absorbing moisture from the atmosphere.[4]
The fundamental properties of this compound are critical for understanding its behavior in different solvent systems. These are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₃S | [5] |
| Molecular Weight | 186.23 g/mol | [5] |
| Appearance | White to off-white crystalline solid/powder | [2] |
| Melting Point | ~86 °C (for hydrate) | [6] |
| Density | ~1.32 g/cm³ (estimate) | [6] |
| pKa (predicted) | -0.47 ± 0.30 | [4] |
| logP (XLogP3) | 1.4 | [5] |
The strongly acidic nature, indicated by a negative predicted pKa, means it is almost fully dissociated in aqueous solutions.[4] This ionization is a primary driver of its high water solubility.
Theoretical Principles of Solubility
The solubility of this compound is governed by the interplay between its molecular structure and the properties of the solvent, a principle best described by the "like dissolves like" paradigm.
-
Polarity and Hydrogen Bonding: The sulfonic acid group (-SO₃H) is highly polar and acts as both a strong hydrogen bond donor (from the -OH) and acceptor (from the oxygens). In polar protic solvents like water and alcohols, it readily forms strong hydrogen bonds, leading to favorable solvation and high solubility.
-
Aromatic Character: The dimethylbenzene portion of the molecule is nonpolar and lipophilic. This part of the structure contributes to its solubility in less polar organic solvents.
-
Ionization: As a strong acid, it donates a proton in aqueous and other sufficiently basic media to form the 2,5-dimethylbenzenesulfonate anion. This ionic species is highly stabilized by hydration, significantly enhancing its aqueous solubility.[2]
The overall solubility in a given solvent is a function of the Gibbs free energy of solution (ΔG_sol), which balances the energy required to break the solute-solute and solvent-solvent interactions against the energy gained from forming new solute-solvent interactions. For this compound in water, the strong ion-dipole and hydrogen bonding interactions result in a highly negative ΔG_sol.
Caption: Dissolution mechanism in water.
Solubility Profile
While extensive quantitative data for this compound is not widely published, a reliable solubility profile can be constructed based on its known properties and data from its close structural analog, p-Toluenesulfonic acid (PTSA).[7][8][9] PTSA is reported to be highly soluble in water (67 g/100 mL) and soluble in polar organic solvents.[8][9] this compound is expected to follow a very similar trend.
Table 2: Solubility Profile of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale / Causality |
| Water | Polar Protic | Very High (> 60 g/100 mL) | Strong acid dissociation and extensive hydrogen bonding with the sulfonate group.[2] |
| Methanol / Ethanol | Polar Protic | High | Excellent hydrogen bonding capability with the sulfonic acid group. |
| Acetone | Polar Aprotic | Moderate to High | Good dipole-dipole interactions, but lacks hydrogen bond donation to the sulfonate oxygens. |
| Ethyl Acetate | Polar Aprotic | Low to Moderate | Limited polarity and hydrogen bonding capacity compared to alcohols or water. |
| Dichloromethane | Halogenated | Low | The molecule's polarity is too high for significant solubility in this weakly polar solvent. |
| Toluene / Benzene | Aromatic | Very Low / Insoluble | The high polarity of the sulfonic acid group prevents dissolution in nonpolar aromatic solvents.[2] |
| Hexane / Heptane | Aliphatic | Insoluble | Complete mismatch in polarity; strong solute-solute forces dominate.[2] |
Temperature Effect: For most solid solutes, solubility in water increases with temperature. This holds true for this compound, as the dissolution process is typically endothermic, requiring energy to break the crystal lattice.[2]
Experimental Determination of Thermodynamic Solubility
To generate precise, verifiable solubility data, a standardized methodology is required. The Shake-Flask Method , consistent with OECD Test Guideline 105 for determining water solubility, is the gold standard for measuring thermodynamic (equilibrium) solubility.[10]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique (e.g., HPLC-UV, titration).
Causality of Protocol Steps
-
Using Excess Solid: This ensures that the solution becomes fully saturated and that equilibrium is established between the dissolved and undissolved states.
-
Constant Temperature: Solubility is highly temperature-dependent. A constant temperature bath is crucial for reproducibility and accuracy.
-
Agitation: Continuous mixing facilitates the dissolution process and ensures the entire volume of the solvent is in contact with the solute, accelerating the approach to equilibrium.
-
Equilibration Time: Sufficient time must be allowed for the system to reach a true thermodynamic equilibrium. This is validated by sampling at multiple time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.
-
Phase Separation: Filtration or centrifugation is critical to completely remove any microscopic solid particles from the sample before analysis, which would otherwise lead to an overestimation of solubility.
-
Analytical Quantification: A validated, specific, and sensitive analytical method is required for accurate concentration measurement. Acid-base titration is highly suitable for a strong acid like this, providing a direct measure of the dissolved species.
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation: To a series of glass flasks, add a known volume (e.g., 10 mL) of the desired solvent (e.g., deionized water, ethanol).
-
Addition of Solute: Add an excess amount of this compound to each flask. An amount that ensures a visible quantity of undissolved solid remains at equilibrium is sufficient.
-
Equilibration: Seal the flasks securely and place them in an orbital shaker bath maintained at a constant temperature (e.g., 25 ± 0.5 °C). Agitate the flasks at a moderate speed (e.g., 150 rpm) for a predetermined time (a preliminary experiment should confirm equilibrium is reached by 48 hours).
-
Sample Collection: After equilibration, stop the shaker and allow the flasks to stand undisturbed in the temperature bath for at least 1 hour to allow solids to settle.
-
Phase Separation: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE for organic solvents or PVDF for aqueous solutions) into a clean vial. This step must be performed quickly to avoid temperature changes.
-
Quantification (Aqueous Sample Example):
-
Accurately pipette a known volume of the clear filtrate (e.g., 1.00 mL) into a clean flask.
-
Dilute with deionized water (e.g., to 50 mL).
-
Add 2-3 drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) until the endpoint is reached.
-
Record the volume of titrant used.
-
-
Calculation: Calculate the molar concentration of the acid in the saturated solution and convert it to the desired units (e.g., g/100 mL).
Conclusion
This compound exhibits a solubility profile dominated by its highly polar sulfonic acid group. It is exceptionally soluble in water and other polar protic solvents, with limited to no solubility in nonpolar organic media. This behavior is a direct consequence of its strong acidic nature, leading to dissociation and favorable solvation in polar environments. For researchers and drug development professionals, this profile indicates that aqueous or alcoholic solvent systems are most appropriate for reactions and formulations. When precise solubility values are required for process optimization or modeling, the standardized shake-flask method provides a reliable and self-validating means of determination.
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2,5-Dimethylbenzenesulfonic acid pKa and acidity
An In-Depth Technical Guide to the Acidity and pKa of 2,5-Dimethylbenzenesulfonic Acid
Introduction
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical entities is fundamental. Among these, the acid dissociation constant (pKa) is a critical parameter that governs a molecule's behavior in various chemical and biological systems. This guide provides a detailed technical examination of this compound, a member of the aromatic sulfonic acid family. These compounds are pivotal as strong acid catalysts in organic synthesis and as counterions for basic drugs, where they significantly influence solubility, stability, and bioavailability.[1]
This document delves into the theoretical underpinnings of the acidity of this compound, contextualizes its pKa value through comparative analysis, outlines advanced methodologies for its experimental determination, and discusses its practical applications.
Section 1: The Chemical Basis of Acidity in Arylsulfonic Acids
The profound acidity of benzenesulfonic acids is a direct consequence of the electronic structure of the sulfonate group and its interaction with the aromatic ring. The parent compound, benzenesulfonic acid, is a strong acid with a pKa of approximately -2.8, indicating it is almost completely dissociated in water.[2][3] This high acidity stems from the extensive stabilization of its conjugate base, the benzenesulfonate anion.
Upon deprotonation, the negative charge is delocalized across the three oxygen atoms of the sulfonyl group through resonance. This dispersal of charge over multiple electronegative atoms significantly stabilizes the anion, driving the dissociation equilibrium far to the right.[4]
Figure 1: Dissociation of this compound.
The Influence of Substituents
The acidity of substituted benzenesulfonic acids is modulated by the electronic properties of the substituents on the benzene ring.[5] This influence can be broadly categorized into two effects:
-
Inductive Effect: The polarization of sigma (σ) bonds by an electronegative or electropositive group.
-
Resonance Effect: The delocalization of pi (π) electrons between the substituent and the aromatic ring.
Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halogen groups, pull electron density away from the ring and the sulfonic acid functional group. This further stabilizes the negative charge on the sulfonate anion, thereby increasing the acidity of the molecule (i.e., lowering its pKa).[6][7]
Conversely, electron-donating groups (EDGs), such as alkyl (e.g., -CH₃) or alkoxy (-OCH₃) groups, push electron density into the aromatic ring.[6] This has a destabilizing effect on the negatively charged conjugate base, making the acid weaker (i.e., increasing its pKa) compared to the unsubstituted parent acid.[1][7] The two methyl groups in this compound are classified as electron-donating groups, primarily through an inductive effect and hyperconjugation. Consequently, it is expected to be a weaker acid than benzenesulfonic acid.
Section 2: Physicochemical Data and Acidity of this compound
This compound, also known as p-xylene-2-sulfonic acid, is a solid, water-soluble compound.[8][9] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 609-54-1 | [10] |
| Molecular Formula | C₈H₁₀O₃S | [11] |
| Molecular Weight | 186.23 g/mol | [12] |
| Appearance | White to light yellow powder or crystals | [8] |
| Solubility | Soluble in water | [8][9] |
| Predicted pKa | -0.47 ± 0.30 | [8][10] |
The predicted pKa of -0.47 underscores that this compound is a strong acid, though discernibly weaker than its unsubstituted counterpart, as anticipated from the electronic effects of the two methyl groups.
Comparative Acidity
To fully appreciate the impact of the methyl substituents, it is instructive to compare the pKa of this compound with related compounds.
| Compound | Substituents | pKa Value | Effect of Substituent |
| Benzenesulfonic Acid | None | -2.8 | Baseline |
| This compound | Two -CH₃ groups (EDG) | -0.47 (Predicted) | Decreases Acidity |
| p-Toluenesulfonic Acid | One -CH₃ group (EDG) | -2.8 | Negligible/Slight Decrease |
| p-Nitrobenzenesulfonic Acid | One -NO₂ group (EWG) | -3.5 (Approx.) | Increases Acidity |
Note: The pKa of p-Toluenesulfonic acid is often cited as being very close to that of benzenesulfonic acid, suggesting the effect of a single methyl group in the para position is minimal in this context.[13] The value for p-Nitrobenzenesulfonic acid is an estimate based on substituent effects.
Section 3: Advanced Protocols for pKa Determination of Strong Acids
The experimental determination of negative pKa values is non-trivial because strong acids like this compound are fully dissociated in water.[1] This "leveling effect" of water prevents differentiation of their acid strengths by common methods like potentiometric titration. Therefore, specialized techniques are required, often employing non-aqueous solvents and indirect measurement principles.
Protocol: pKa Determination by Voltammetry in Acetonitrile
One robust method involves the voltammetric reduction of a quinone probe in an aprotic solvent like acetonitrile.[14][15] The principle is that the reduction potential of the quinone is directly influenced by the strength of the acid present, as the protonation of the reduced quinone species is the potential-determining step.
Causality Behind Experimental Choices:
-
Aprotic Solvent (Acetonitrile): Acetonitrile is used to avoid the leveling effect of water and to provide a wide potential window, allowing for the study of very strong acids.[15]
-
Quinone Probe (e.g., Vitamin K₃): Quinones undergo well-defined, reversible electrochemical reductions. The potential of this reduction shifts positively in the presence of stronger acids, providing a measurable signal that correlates with pKa.[14]
-
Reference Acids: A calibration curve is built using acids with well-established pKa values in acetonitrile to correlate the measured potential shift with a pKa value for the unknown acid.
Experimental Workflow:
-
Solution Preparation: Prepare stock solutions of the analyte (this compound), the quinone probe, and a series of reference acids in dry acetonitrile containing a supporting electrolyte (e.g., tetra-n-butylammonium perchlorate).
-
Electrochemical Measurement: Using a standard three-electrode cell (e.g., glassy carbon working electrode, Pt wire counter electrode, Ag/Ag⁺ reference electrode), perform cyclic voltammetry on the quinone solution.
-
Analyte Addition: Add a small, precise amount of the this compound solution to the cell and record the shift in the quinone's reduction peak potential.
-
Calibration: Repeat the measurement (Step 3) for each of the reference acids to generate a linear plot of the potential shift versus the known pKa values.
-
pKa Calculation: Interpolate the potential shift measured for this compound onto the calibration plot to determine its pKa in acetonitrile.
Figure 2: Workflow for pKa determination via voltammetry.
Section 4: Relevance and Applications in a Research Context
The strong acidity and chemical structure of this compound make it a versatile tool in scientific and industrial settings.
-
Acid Catalyst: Its high acidity and solubility in organic media allow it to serve as an effective catalyst for reactions such as esterifications, alkylations, and condensations.[9][11]
-
Pharmaceutical Counterion: In drug development, basic active pharmaceutical ingredients (APIs) are often formulated as salts to improve their solubility and stability. As a strong acid, this compound can form stable, crystalline salts (sulfonates, or "besylates") with basic APIs, enhancing their physicochemical properties.[1]
-
Chemical Intermediate: It serves as a precursor in the synthesis of various chemical products, including dyes, surfactants, and other specialized sulfonated compounds.[9][11]
-
Analytical Reagent: It has been utilized as a reagent in specific analytical methods, such as for the determination of serum cholesterol.[12]
Conclusion
This compound is a strong organic acid whose acidity is rationally explained by the fundamental principles of electronic effects in aromatic systems. Its predicted pKa of -0.47 reflects the electron-donating nature of its two methyl substituents, which render it a weaker acid than unsubstituted benzenesulfonic acid. The determination of its precise pKa value necessitates advanced electrochemical techniques that circumvent the leveling effect of aqueous media. A thorough understanding of its acidity is essential for its effective application as a catalyst, pharmaceutical counterion, and chemical intermediate in diverse research and development environments.
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An In-depth Technical Guide to the Spectral Data Interpretation of 2,5-Dimethylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylbenzenesulfonic acid (C₈H₁₀O₃S) is an aromatic sulfonic acid with a molecular weight of approximately 186.23 g/mol .[1][2] Its structure, featuring a benzene ring substituted with two methyl groups and a sulfonic acid group, gives rise to a unique spectral signature. Accurate interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data is paramount for its identification, purity assessment, and understanding its role in various chemical processes. This guide provides a detailed walkthrough of the expected spectral features and the rationale behind their interpretation.
Molecular Structure and Isomerism
Understanding the isomeric nature of dimethylbenzenesulfonic acid is crucial. The relative positions of the two methyl groups and the sulfonic acid group on the benzene ring lead to several possible isomers. This guide focuses specifically on the 2,5-dimethyl isomer. The distinct spatial arrangement of the substituents in this isomer directly influences its spectral characteristics, differentiating it from other isomers like 2,4-dimethylbenzenesulfonic acid.[2]
Caption: Molecular Structure of this compound.
Part 1: Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for determining the molecular weight and deducing the structural components of a compound.[3]
Expected Fragmentation Pattern
For this compound, the molecular ion peak (M⁺) is expected at an m/z of approximately 186.[1] The presence of a prominent molecular ion is characteristic of aromatic compounds due to the stability of the benzene ring.[4]
Key fragmentation pathways for aromatic sulfonates often involve the loss of SO₂ (64 Da) or the SO₃H group (81 Da).[5] A significant peak at m/z 105 would correspond to the dimethylphenyl cation, resulting from the cleavage of the C-S bond. Further fragmentation of this ion could lead to the tropylium ion at m/z 91, a common feature in the mass spectra of alkyl-substituted benzenes.[4] The base peak, the most intense peak in the spectrum, is often the most stable fragment.[3] In some cases, for similar compounds, the peak at m/z 104 has been observed as the top peak.[1][6]
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Significance |
| 186 | [C₈H₁₀O₃S]⁺ | Molecular Ion (M⁺) |
| 122 | [C₈H₁₀O]⁺ | Loss of SO₂ |
| 105 | [C₈H₉]⁺ | Dimethylphenyl cation (Loss of SO₃H) |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the mass spectrometer.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming the molecular ion (M⁺).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Caption: Workflow for Electron Ionization Mass Spectrometry.
Part 2: Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the bonds.[3]
Characteristic Absorption Bands
The IR spectrum of this compound is expected to show several characteristic absorption bands.
-
O-H Stretch: A very broad and strong absorption in the region of 3200-2500 cm⁻¹ is characteristic of the O-H stretching vibration in the sulfonic acid group, broadened due to strong hydrogen bonding.[2]
-
C-H Aromatic Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of C-H stretching in the aromatic ring.
-
C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹) are due to the C-H stretching vibrations of the two methyl groups.
-
S=O Asymmetric and Symmetric Stretch: Strong absorptions in the regions of 1250-1160 cm⁻¹ and 1060-1030 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, respectively. These are often the most intense peaks in the spectrum.[7][8]
-
S-O Stretch: An absorption in the range of 900-700 cm⁻¹ is typically assigned to the S-O single bond stretch.
-
Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted benzene ring are expected in the fingerprint region (below 900 cm⁻¹), which can help confirm the substitution pattern.
Table 2: Predicted Infrared Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
| 3200-2500 (broad, strong) | O-H stretch | Sulfonic Acid |
| 3100-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Methyl |
| 1250-1160 (strong) | S=O asymmetric stretch | Sulfonyl |
| 1060-1030 (strong) | S=O symmetric stretch | Sulfonyl |
| 900-700 | S-O stretch | Sulfonic Acid |
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Analysis: The sample is brought into firm contact with the crystal. An infrared beam is passed through the ATR crystal in such a way that it reflects internally. An evanescent wave penetrates a short distance into the sample at each reflection point.
-
Data Acquisition: The detector measures the attenuation of the IR beam at different frequencies, which corresponds to the sample's absorption.
-
Spectrum Generation: The data is processed by Fourier Transform to generate the infrared spectrum.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3]
¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons.
-
Aromatic Protons: There are three protons on the aromatic ring. Due to their different chemical environments, they are expected to appear as distinct signals in the aromatic region (typically 7.0-8.0 ppm). The proton ortho to the electron-withdrawing sulfonic acid group will be the most deshielded and appear furthest downfield. The other two protons will be at relatively upfield positions. Spin-spin coupling between these adjacent protons will result in splitting patterns (e.g., doublets and triplets) that can be used to confirm their relative positions.
-
Methyl Protons: The two methyl groups are in different environments. The methyl group at position 2 is ortho to the sulfonic acid group, while the methyl group at position 5 is meta. This difference in proximity to the electron-withdrawing group should result in two separate singlets in the aliphatic region (typically 2.0-3.0 ppm). Each singlet will integrate to three protons.
-
Sulfonic Acid Proton: The acidic proton of the -SO₃H group is often not observed in deuterated solvents like D₂O due to rapid exchange with deuterium. If a non-deuterated solvent like DMSO-d₆ is used, this proton may appear as a broad singlet at a very downfield chemical shift (>10 ppm).
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H (ortho to -SO₃H) | ~7.8 | d | 1H |
| Aromatic H (para to -SO₃H) | ~7.2 | d | 1H |
| Aromatic H (meta to -SO₃H) | ~7.1 | s | 1H |
| Methyl H (at C2) | ~2.6 | s | 3H |
| Methyl H (at C5) | ~2.3 | s | 3H |
| Sulfonic Acid H | >10 (solvent dependent) | br s | 1H |
¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.[2]
-
Aromatic Carbons: There are six distinct aromatic carbon atoms. The carbon atom directly attached to the sulfonic acid group (ipso-carbon) will be significantly deshielded and appear downfield. The carbons bearing the methyl groups will also have characteristic chemical shifts. The remaining aromatic carbons will appear in the typical aromatic region (120-150 ppm).
-
Methyl Carbons: The two methyl carbons are in non-equivalent environments and are expected to produce two separate signals in the aliphatic region (typically 15-30 ppm).
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Aromatic C (-SO₃H) | ~145 |
| Aromatic C (-CH₃) | ~135-140 |
| Aromatic CH | ~125-130 |
| Methyl C | ~20-25 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard, is added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied to the sample, and the resulting signals (free induction decay, FID) are detected.
-
Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.
-
Analysis: The chemical shifts, integration, and multiplicity of the peaks in the spectrum are analyzed to determine the structure of the molecule.
Caption: Logical Relationships in NMR Spectral Interpretation.
Conclusion
The comprehensive analysis of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance data provides a self-validating system for the structural elucidation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. By integrating the information from the molecular weight and fragmentation patterns (MS), the identification of functional groups (IR), and the detailed mapping of the carbon-hydrogen framework (NMR), researchers can confidently confirm the identity and purity of this compound. This multi-faceted approach is fundamental to ensuring the quality and reliability of research and development in the chemical and pharmaceutical sciences.
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Introduction: A Versatile Catalyst in Modern Organic Synthesis
An In-depth Technical Guide to 2,5-Dimethylbenzenesulfonic Acid Dihydrate for Advanced Research Applications
This compound, often encountered in its stable dihydrate form, represents a cornerstone class of strong organic acids. While structurally simple, its utility in advanced chemical synthesis, particularly within the pharmaceutical and fine chemical industries, is significant. Unlike its inorganic counterparts, such as sulfuric or hydrochloric acid, it offers the distinct advantage of solubility in a range of organic solvents, enabling homogeneous catalysis in non-aqueous systems. This guide provides an in-depth exploration of its properties, synthesis, and application, grounded in practical, field-proven insights for the research and development scientist. Its role extends from being a potent catalyst to a key intermediate in the synthesis of dyes, pharmaceuticals, and performance chemicals.[1]
Physicochemical and Structural Characteristics
A comprehensive understanding of a reagent begins with its fundamental properties. This compound dihydrate is a white to light yellow crystalline solid.[2] Its hygroscopic nature necessitates careful handling and storage to maintain the integrity of the dihydrate form.[2] The two molecules of water are integral to its crystal structure, as confirmed by X-ray diffraction studies, which reveal a monoclinic system.[3][4]
The sulfonic acid group (-SO₃H) confers strong acidic properties, while the dimethyl-substituted benzene ring provides organophilic character, a combination that dictates its unique solubility profile. It is highly soluble in water and polar organic solvents but has limited solubility in non-polar solvents like hexane.[1][2] This solubility behavior is critical when selecting it as a catalyst, as it allows for its use in a variety of reaction media.
Table 1: Core Physicochemical Properties of this compound Dihydrate
| Property | Value | Source(s) |
| IUPAC Name | This compound;dihydrate | [5] |
| Synonyms | p-Xylene-2-sulfonic acid dihydrate, 2,5-Xylenesulfonic acid dihydrate | [2][5][6] |
| CAS Number | 66905-17-7 (dihydrate), 609-54-1 (anhydrous) | [6][7][8] |
| Molecular Formula | C₈H₁₄O₅S | [5][8] |
| Molecular Weight | 222.26 g/mol | [5][8] |
| Appearance | White to light yellow/grey crystalline powder | [2][9] |
| Melting Point | 82.5 - 88.5 °C | [2][9] |
| Solubility | Soluble in water | [1][2] |
| pKa | -0.47 ± 0.30 (Predicted) | [2] |
Synthesis and Characterization Workflow
The most direct and common method for preparing this compound is the electrophilic aromatic substitution of p-xylene using concentrated sulfuric acid.[10] The causality here is straightforward: the electron-donating nature of the two methyl groups activates the aromatic ring, directing the sulfonation primarily to the ortho position of one of the methyl groups due to steric hindrance at other positions.
Diagram: Synthesis and Quality Control Workflow
The following diagram outlines the comprehensive workflow from initial synthesis to final product verification, a self-validating system to ensure material quality.
Caption: Workflow from synthesis to verified final product.
Protocol 1: Laboratory Scale Synthesis
This protocol describes a standard procedure for synthesizing the title compound. The choice to use 93% sulfuric acid is a balance between reactivity and minimizing side reactions like polysulfonation or oxidation that can occur with fuming sulfuric acid.
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Charge the flask with 50 mL of p-xylene. Slowly, and with continuous stirring, add 30 mL of 93% sulfuric acid. The addition should be done cautiously as the reaction is exothermic.
-
Heating: Heat the mixture to 80-90°C using a heating mantle and maintain this temperature for 2-3 hours. The progress can be monitored by taking small aliquots and checking for the disappearance of the insoluble p-xylene layer.
-
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture into 200 g of crushed ice in a beaker. This step is critical for precipitating the sulfonic acid while dissipating the heat of dilution.
-
Crystallization: Allow the mixture to stand in an ice bath for 1-2 hours to complete crystallization.
-
Isolation & Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from a minimal amount of hot water. The high solubility in hot water and lower solubility in cold water makes it an ideal solvent for this purpose.
-
Drying: Dry the purified white crystals in a vacuum oven at a temperature below 50°C to prevent the loss of hydration water.
Protocol 2: Analytical Characterization by RP-HPLC
To confirm the purity and identity of the synthesized material, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is employed. This technique separates compounds based on their hydrophobicity.
-
Standard & Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized product (sample) and a reference standard in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides the necessary hydrophobic interaction with the dimethylbenzene portion of the molecule.
-
Mobile Phase: An isocratic mixture of 40% acetonitrile and 60% water containing 0.1% phosphoric acid. The acid suppresses the ionization of the sulfonic acid group, leading to better peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 220 nm, where the benzene ring exhibits strong absorbance.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and compare the retention time and peak area with the reference standard to determine identity and calculate purity.
Applications in Drug Development and Chemical Synthesis
The utility of this compound lies in its capacity as a strong, organo-soluble acid catalyst. This property is particularly valuable in pharmaceutical synthesis, where reactions are often conducted in non-aqueous media.
-
Catalyst for Esterification and Acetal Formation: It is an effective catalyst for driving equilibrium-limited reactions such as esterification and acetal protection of alcohols. Unlike mineral acids, its bulkiness can sometimes offer improved selectivity, and its solubility ensures a homogeneous reaction environment, leading to milder conditions and higher yields.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): The sodium salt of xylenesulfonic acid is a hydrotrope, a compound that enhances the solubility of poorly soluble substances in water. This property is exploited in drug formulation and in detergents.[11][12] The acid itself serves as a precursor for synthesizing various compounds, including potential APIs, dyes, and pigments.[1]
-
Reagent in Diagnostics: It has been cited as a reagent for the determination of serum cholesterol, highlighting its application in biochemical assays.[10][13][14]
Safety, Handling, and Storage
As a strong acid, this compound dihydrate is corrosive and requires stringent safety protocols.
-
Hazards: It causes skin irritation and serious eye irritation.[6][15] Inhalation of the dust may cause respiratory irritation.[6][15] A comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling.[7]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][13][16]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[7][16] In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes and seek medical advice.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][17] Keep it away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
This compound dihydrate is more than a simple aromatic sulfonic acid; it is a versatile and enabling tool for the modern chemist. Its unique combination of strong acidity and organic solubility provides a distinct advantage in catalysis, while its role as a synthetic intermediate opens avenues for the development of novel molecules. By understanding its fundamental properties, adhering to rigorous synthesis and characterization workflows, and respecting its handling requirements, researchers can effectively leverage this reagent to advance projects in drug discovery, process development, and materials science.
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An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism for p-Xylene Sulfonation
This guide provides a comprehensive exploration of the electrophilic aromatic substitution (EAS) mechanism as it applies to the sulfonation of p-xylene. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of the reaction, offering both theoretical understanding and practical insights.
Introduction: The Significance of Aromatic Sulfonation
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings.[1] Among these reactions, sulfonation holds a unique position due to its reversibility and the utility of the resulting sulfonic acids.[2][3] The introduction of a sulfonic acid group (-SO₃H) can dramatically alter the physicochemical properties of an aromatic compound, notably increasing its water solubility.[2] This characteristic is of paramount importance in pharmaceutical development, where aqueous solubility can directly impact a drug's bioavailability. Furthermore, the sulfonic acid group serves as a versatile synthetic handle for further chemical modifications and is widely used in the production of dyes, detergents, and pharmaceuticals.[2]
P-xylene, with its symmetrical structure and activated aromatic ring due to the presence of two electron-donating methyl groups, provides an excellent model substrate to study the nuances of electrophilic aromatic substitution. Its sulfonation is a process of significant industrial relevance, for instance, in the production of hydrotropes which are used to increase the solubility of other substances.[4]
The Heart of the Reaction: The Electrophile
The identity of the electrophile in aromatic sulfonation is dependent on the sulfonating agent employed. The most common reagents are concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid.[3][5]
-
Sulfur Trioxide (SO₃): Due to the strong electron-withdrawing nature of its three oxygen atoms, the sulfur atom in SO₃ is highly electron-deficient and thus, a potent electrophile.[5][6][7]
-
Protonated Sulfur Trioxide (⁺SO₃H): In the presence of concentrated sulfuric acid, SO₃ can be protonated to form the even more reactive electrophile, ⁺SO₃H.[3]
-
Pyrosulfuric Acid (H₂S₂O₇): At high concentrations of sulfuric acid, pyrosulfuric acid can also act as the sulfonating entity.[8]
The choice of sulfonating agent and the reaction conditions can influence which of these electrophilic species predominates, thereby affecting the reaction rate and selectivity.[8]
The Step-by-Step Mechanism of p-Xylene Sulfonation
The sulfonation of p-xylene follows the general, well-established mechanism of electrophilic aromatic substitution, which can be dissected into three key stages:
Stage 1: Generation of the Electrophile
As discussed, the active electrophile is typically sulfur trioxide (SO₃) or its protonated form. When using concentrated sulfuric acid, a small equilibrium concentration of SO₃ exists due to the auto-protolysis of the acid.[5][6] Fuming sulfuric acid provides a much higher concentration of SO₃, leading to a faster reaction.[5][6]
Stage 2: Electrophilic Attack and Formation of the Sigma Complex (Arenium Ion)
The electron-rich π system of the p-xylene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃.[2] This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][2] The two methyl groups on the p-xylene ring are ortho, para-directing and activating substituents, meaning they increase the electron density of the ring and stabilize the positive charge of the sigma complex through inductive effects and hyperconjugation.[1]
The positive charge in the sigma complex is delocalized across the ring through resonance. The stability of this intermediate is a critical factor in determining the overall reaction rate.
Stage 3: Deprotonation and Re-aromatization
In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the sp³-hybridized carbon atom of the sigma complex.[9] This restores the aromaticity of the ring and results in the formation of p-xylene-2-sulfonic acid.[10]
Visualizing the Mechanism
The following diagrams illustrate the key steps in the sulfonation of p-xylene.
Caption: Generation of the Sulfur Trioxide Electrophile from Concentrated Sulfuric Acid.
Caption: Overall Mechanism for the Sulfonation of p-Xylene.
Caption: Resonance Stabilization of the Arenium Ion Intermediate.
Experimental Protocol: A Validated Approach
The following protocol outlines a standard laboratory procedure for the sulfonation of p-xylene. This method has been designed to be self-validating by ensuring clear endpoints and characterizable products.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| p-Xylene | C₈H₁₀ | 106.17 | 99% |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% |
| Deionized Water | H₂O | 18.02 | - |
Procedure:
-
Reaction Setup: In a dry 200 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 12 mL of p-xylene.[10]
-
Addition of Sulfonating Agent: With continuous stirring, slowly add 14 mL of concentrated sulfuric acid to the flask.[10] The addition should be done cautiously as the reaction is exothermic.
-
Heating: Gently heat the mixture using a heating mantle. The temperature should be maintained below the boiling point of p-xylene (138 °C).[10] Continue heating with agitation for approximately 20-30 minutes.[6] The completion of the reaction is indicated by the formation of a clear, homogeneous mixture upon cooling.[10]
-
Quenching and Crystallization: After cooling the reaction mixture to room temperature, carefully add 10 mL of deionized water.[10] The mixture will become warm again. Pour the warm product into a beaker and allow it to cool to induce crystallization.[10]
-
Isolation and Purification: Collect the crystalline product by vacuum filtration using a fritted funnel.[10] Wash the crystals with a small amount of cold deionized water to remove any residual acid. The crude product can be further purified by recrystallization from water.[10]
Expected Product: p-Xylene-2-sulfonic acid dihydrate.[10]
Kinetics and Thermodynamics: A Deeper Dive
The sulfonation of aromatic compounds is a reversible process.[3] The position of the equilibrium can be influenced by the reaction conditions. The use of concentrated sulfuric acid or oleum favors the formation of the sulfonic acid, while heating the sulfonic acid in dilute aqueous acid can reverse the reaction, a process known as desulfonation.[3]
Kinetic studies on the sulfonation of p-xylene in aqueous sulfuric acid have shown the reaction to be pseudo-first-order.[8] The rate of reaction is highly dependent on the concentration of the sulfuric acid.[8][11] The mechanism can vary with acid concentration, with H₂S₂O₇ being the predominant sulfonating entity at high acid concentrations and H₃SO₄⁺ at lower concentrations.[8][11]
Conclusion: A Powerful Tool in Synthesis
The electrophilic aromatic sulfonation of p-xylene is a robust and well-understood reaction that serves as a valuable tool in organic synthesis. Its mechanism, involving the generation of a potent electrophile, the formation of a stabilized sigma complex, and subsequent re-aromatization, is a classic example of electrophilic aromatic substitution. The ability to control the reaction through the choice of sulfonating agent and reaction conditions, coupled with the synthetic versatility of the resulting sulfonic acid, ensures its continued importance in both academic research and industrial applications.
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Preamble: The Role and Significance of Aromatic Sulfonic Acids in the Life Sciences
An In-depth Technical Guide to the Biological Interactions of Aromatic Sulfonic Acids
Aromatic sulfonic acids, a class of organic compounds characterized by a sulfonic acid group (-SO₃H) directly attached to an aromatic ring, are of paramount importance across a spectrum of scientific and industrial domains.[1] Their unique physicochemical properties, primarily their strong acidity and the high water solubility they impart to aromatic systems, have established them as indispensable tools in chemical synthesis, materials science, and, most notably, the life sciences.[1][2] In the pharmaceutical industry, they are leveraged as catalysts and intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2][3][4][5] Beyond their synthetic utility, a growing body of research is illuminating their direct and nuanced interactions with biological systems. This has led to their investigation as modulators of enzyme activity, inhibitors of protein aggregation, and as key components in the design of novel therapeutics.[6][7]
This guide provides a comprehensive technical exploration of the biological interactions of aromatic sulfonic acids, designed for researchers, scientists, and drug development professionals. It will delve into the fundamental principles governing these interactions, from their physicochemical underpinnings to their mechanisms of action at a molecular level. Furthermore, this document will detail their metabolic fate, toxicological profiles, and diverse applications in drug discovery and development, while also providing insights into the experimental methodologies crucial for their study.
Part 1: Physicochemical Properties and Their Influence on Biological Interactions
The biological activities of aromatic sulfonic acids are intrinsically linked to their distinct physicochemical characteristics. Understanding these properties is fundamental to comprehending their behavior in complex biological milieu.
Structural Features and Acidity
The quintessential structural features of an aromatic sulfonic acid are the aromatic ring and the sulfonic acid moiety. The sulfonic acid group is a strong acid, with a pKa typically less than 0, meaning it is fully ionized at physiological pH. This strong acidity is a consequence of the resonance stabilization of the sulfonate anion.[8] This constant negative charge is a primary determinant of their biological interactions, facilitating electrostatic interactions with positively charged residues in proteins and other biological macromolecules.
Solubility and Partitioning Behavior
A key attribute that the sulfonic acid group confers upon aromatic molecules is a significant increase in water solubility.[1] This is due to the highly polar and ionic nature of the sulfonate group, which readily engages in favorable interactions with water molecules. In drug development, this property is often exploited to improve the aqueous solubility of poorly soluble drug candidates, thereby enhancing their bioavailability and formulation options.[4]
Non-covalent Interactions
Beyond simple electrostatic interactions, aromatic sulfonic acids can engage in a variety of non-covalent interactions that are critical to their biological function:
-
Hydrogen Bonding: The oxygen atoms of the sulfonate group are excellent hydrogen bond acceptors, allowing them to form strong hydrogen bonds with hydrogen bond donors on biological targets, such as the amide protons of a protein backbone or the side chains of amino acids like arginine and lysine.
-
π-π Stacking and Hydrophobic Interactions: The aromatic ring can participate in π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, and tryptophan residues in proteins. The aromatic ring also contributes to the overall hydrophobic character of the molecule, influencing its partitioning into hydrophobic pockets of proteins.
-
Sulfonyl-Aromatic and Sulfonic Acid-Aromatic Interactions: Specific interactions between the sulfonyl/sulfonic acid group and aromatic rings, termed sulfonyl-π and sulfonic acid-π interactions, have been identified and contribute to the binding affinity and selectivity of these compounds for their biological targets.[9]
Part 2: Mechanisms of Biological Interaction
The diverse biological effects of aromatic sulfonic acids stem from their ability to interact with a range of biological macromolecules, most notably proteins. These interactions can lead to the modulation of enzyme activity, the inhibition of pathological protein aggregation, and other significant biological outcomes.
Enzyme Inhibition
Aromatic sulfonic acids and their derivatives are well-documented as potent inhibitors of various enzymes. The negatively charged sulfonate group can mimic the substrate or transition state of an enzymatic reaction, leading to competitive inhibition.
Case Study: Carbonic Anhydrase Inhibition
A compelling example of enzyme inhibition by aromatic sulfonic acid derivatives is seen with carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms, such as CA IX and XII, are overexpressed in various cancers and are implicated in tumor progression, making them attractive therapeutic targets.
Aromatic sulfonamides bearing a sulfonic acid tail have been designed as highly potent and selective inhibitors of these tumor-associated CAs.[6] The primary sulfonamide group coordinates to the zinc ion in the enzyme's active site, while the sulfonic acid tail, being deprotonated at physiological pH, renders the inhibitor membrane-impermeant. This strategy allows for the selective targeting of extracellular CAs like CA IX and XII, while sparing the cytosolic isoforms.[6] The interaction of the sulfonate group with amino acid residues at the entrance of the active site cavity can further enhance binding affinity and selectivity.[6]
Targeting Protein Aggregation
The aggregation of misfolded proteins is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. Aromatic sulfonic acids have emerged as a promising class of compounds for inhibiting this pathological process.
Case Study: Alzheimer's Disease and β-amyloid Aggregation
Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[7] It has been hypothesized that sulfonic acid functionalized aromatic molecules can interfere with the aggregation of Aβ peptides.[7] For instance, tramiprosate, a compound containing a sulfonic acid group, has been investigated in clinical trials for its potential to reduce Aβ aggregation.[7] The proposed mechanism involves the binding of the sulfonic acid moiety to positively charged amino acid residues in the Aβ peptide, thereby disrupting the electrostatic interactions that drive aggregation. Recent studies have explored other sulfonic acid-functionalized aromatic compounds that have shown a good inhibitory effect against Aβ aggregation in both computational and in vitro models.[7] These compounds have also demonstrated the ability to reduce oxidative stress in neuronal cells, suggesting a multi-faceted therapeutic potential.[7]
Part 3: Metabolism and Toxicological Profile
A thorough understanding of the metabolic fate and toxicological profile of aromatic sulfonic acids is crucial for their safe and effective application, particularly in the pharmaceutical context.
Metabolic Pathways
The metabolism of aromatic sulfonic acids can be influenced by the presence of the sulfonic acid group, which generally increases their polarity and facilitates their excretion. However, the sulfonic acid group itself is relatively stable and may not be extensively metabolized. The aromatic ring, on the other hand, can undergo various metabolic transformations, such as hydroxylation, mediated by cytochrome P450 enzymes.
It is noteworthy that the presence of a sulfonic acid group can significantly decrease the rate of biodegradation of aromatic compounds in the environment.[10] In some instances, sulfonic acid metabolites can be formed from the metabolism of other xenobiotics. For example, a rare sulfonic acid metabolite of andrographolide has been identified in rats, formed by the attack of sulfonic acid on an α,β-unsaturated carbonyl moiety.[11] This metabolic pathway significantly increases the polarity of the parent compound, likely aiding its elimination from the body.[11]
Toxicological Assessment
The toxicity of aromatic sulfonic acids can vary widely depending on the specific structure of the molecule.
-
General Toxicity: In their concentrated form, sulfonic acids are moderately acidic and can be corrosive to the skin, eyes, and respiratory system.[12] Ingestion can cause gastrointestinal irritation, leading to symptoms such as nausea, vomiting, and abdominal pain.[12] However, the acute oral toxicity of most sulfonic acids is considered to be low to moderate.[12]
-
Genotoxicity and Carcinogenicity: The genotoxic and carcinogenic potential of aromatic sulfonic acids is a critical consideration. Compilations of toxicological data for various aromatic aminosulphonic acids are available and should be consulted for specific compounds.[13]
-
Structure-Activity Relationships in Toxicity: The toxicological properties of sulfonic acids can be related to their chemical structure.[13] For example, the presence of other functional groups on the aromatic ring can significantly modulate the toxicity of the compound.
-
Safety in Cosmetic Applications: Certain aromatic sulfonic acids, such as xylene sulfonic acid and toluene sulfonic acid, are used in cosmetic formulations as surfactants and hydrotropes. The Cosmetic Ingredient Review Expert Panel has concluded that these ingredients are safe for use in cosmetics in their current practices and concentrations, provided they are formulated to be non-irritating.[14]
Part 4: Applications in Drug Development and Research
The unique properties of aromatic sulfonic acids have made them valuable assets in various stages of drug development and biomedical research.
Role in Pharmaceutical Manufacturing
-
Catalysts in Synthesis: Aromatic sulfonic acids, such as p-toluenesulfonic acid (PTSA), are widely used as strong Brønsted acid catalysts in organic synthesis.[2][15] Their effectiveness in promoting a wide range of chemical transformations, coupled with their solid and often crystalline nature which simplifies handling, makes them highly valuable.[15] As catalysts, they are not consumed in the reaction, allowing them to be used in small quantities and minimizing their presence in the final product, which is crucial for meeting stringent regulatory standards.[2]
-
Intermediates in Drug Synthesis: Aromatic sulfonic acids are crucial intermediates in the synthesis of a vast array of pharmaceuticals.[3][4] A notable example is their role in the production of sulfa drugs, a class of antibiotics.[5] The sulfonation of anilines is a key step in the synthesis of these important therapeutic agents.[5]
Enhancing Drug Properties
-
Improving Solubility and Bioavailability: The introduction of a sulfonic acid group into a drug molecule is a common strategy to enhance its aqueous solubility.[1][4] This improved solubility can lead to better absorption and bioavailability, ultimately enhancing the therapeutic efficacy of the drug.[2] Benzenesulfonic acid derivatives, for instance, are gaining prominence in specialized pharmaceutical manufacturing due to their ability to create more effective drug delivery systems through enhanced solubility.[4]
Part 5: Experimental and Analytical Methodologies
The study of the biological interactions of aromatic sulfonic acids relies on a variety of experimental and analytical techniques.
Studying Biological Interactions
Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of aromatic sulfonic acids against a target enzyme.
-
Reagents and Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Buffer solution at optimal pH for the enzyme
-
Aromatic sulfonic acid test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the aromatic sulfonic acid test compounds in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the enzyme.
-
Incubate the plate for a predetermined time at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.
-
Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation
This protocol describes a common method for monitoring the aggregation of Aβ peptides in vitro.
-
Reagents and Materials:
-
Synthetic Aβ peptide (e.g., Aβ₁₋₄₂)
-
Aggregation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Aromatic sulfonic acid test compounds dissolved in a suitable solvent
-
Thioflavin T (ThT) stock solution
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a solution of Aβ peptide in the aggregation buffer.
-
In the wells of the microplate, add the Aβ solution and the test compound at various concentrations.
-
Incubate the plate at 37°C with gentle shaking to promote aggregation.
-
At various time points, add ThT solution to the wells.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Plot the fluorescence intensity against time to generate aggregation kinetics curves.
-
Compare the aggregation kinetics in the presence and absence of the test compounds to determine their inhibitory effect.
-
Analytical Techniques for Detection and Quantification
The accurate detection and quantification of aromatic sulfonic acids in biological and environmental samples are essential for research and regulatory purposes.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of sulfonic acids. Various HPLC modes can be employed:
-
Anion-Exchange Chromatography: This technique is well-suited for separating highly polar and ionic compounds like sulfonic acids.[16]
-
Reversed-Phase Chromatography: While challenging for highly polar sulfonic acids, reversed-phase HPLC can be used, often with the aid of ion-pairing reagents to improve retention.[16] Novel reversed-phase materials with embedded sulfonyl and sulfonic acid groups have also been developed to enhance selectivity for aromatic analytes.[9]
-
-
Mass Spectrometry (MS): MS, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the sensitive and specific detection of aromatic sulfonic acids and their metabolites.[11][17] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of analytes and for distinguishing them from isobaric interferences in complex matrices.[18]
-
Addressing Analytical Interferences: When analyzing complex biological or environmental samples, matrix interferences can pose a significant challenge, potentially leading to false-positive results.[18] For example, in the analysis of 4:2 fluorotelomer sulfonic acid in agricultural matrices, complex lipids were identified as interferents.[18] The use of HRMS and careful chromatographic method development are crucial for mitigating such interferences.[18]
Part 6: Environmental Fate and Considerations
The widespread use of aromatic sulfonic acids necessitates an understanding of their environmental fate and potential ecological impact.
Biodegradation
Aromatic sulfonic acids are generally resistant to biodegradation. The presence of the sulfonic acid group often decreases the rate at which microorganisms can break down the aromatic ring.[10] This persistence can lead to their accumulation in the environment.[10][19]
Atmospheric Presence and Deposition
Certain sulfonic acids, particularly perfluorinated sulfonic acids, have been detected in the atmosphere.[20][21] They can undergo long-range transport and be deposited into aquatic and terrestrial ecosystems through wet and dry deposition, contributing to their global distribution.[20][21]
Conclusion: Future Perspectives and Unanswered Questions
Aromatic sulfonic acids represent a versatile class of molecules with profound implications for the life sciences. Their well-defined physicochemical properties and diverse modes of biological interaction have established them as valuable tools in drug development and as probes for studying biological processes. From their foundational role as catalysts in pharmaceutical synthesis to their emerging potential as therapeutics for neurodegenerative diseases, the importance of aromatic sulfonic acids is undeniable.
However, many questions remain. Further research is needed to fully elucidate the spectrum of their biological targets and the intricate details of their mechanisms of action. The development of more biodegradable and environmentally benign aromatic sulfonic acids is a critical area for future investigation. Additionally, a deeper understanding of their long-term toxicological effects and their behavior in complex ecosystems is essential. As our knowledge of the biological interactions of aromatic sulfonic acids continues to expand, so too will their applications in medicine and biotechnology, paving the way for new therapeutic strategies and a deeper understanding of the molecular basis of life.
Visualizations
Diagram: General Structure of an Aromatic Sulfonic Acid
Caption: General chemical structure of an aromatic sulfonic acid.
Diagram: Key Biological Interactions of Aromatic Sulfonic Acids
Caption: Key biological interactions and outcomes of aromatic sulfonic acids.
Diagram: Workflow for Screening Aromatic Sulfonic Acids as Enzyme Inhibitors
Caption: Experimental workflow for screening enzyme inhibitors.
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Environmental fate and impact of 2,5-Dimethylbenzenesulfonic acid
An In-depth Technical Guide to the Environmental Fate and Impact of 2,5-Dimethylbenzenesulfonic Acid
Authored by a Senior Application Scientist
Foreword: Contextualizing this compound
This compound, also known as p-xylene-2-sulfonic acid, is an aromatic sulfonic acid of significant industrial utility. Its amphiphilic nature, stemming from a hydrophobic dimethylbenzene ring and a hydrophilic sulfonic acid group, makes it a valuable component in the synthesis of detergents, dyes, and pharmaceuticals.[1][2] Furthermore, its acidic properties allow it to serve as a catalyst in various organic reactions.[1][2] As with any compound used at industrial scale, understanding its journey and potential impact upon release into the environment is not merely an academic exercise but a critical component of responsible chemical stewardship. This guide provides a comprehensive technical overview of the current state of knowledge regarding the environmental fate, ecotoxicological impact, and analytical determination of this compound, synthesized for researchers and professionals in the field.
Section 1: Physicochemical Identity and Environmental Distribution
A compound's intrinsic properties are the primary determinants of its behavior in the environment. The structure of this compound dictates its partitioning across air, water, and soil compartments.
The molecule's defining feature is the highly polar sulfonic acid group (-SO₃H), which confers high water solubility.[1] Conversely, its vapor pressure is exceedingly low, rendering it essentially non-volatile under typical environmental conditions.[3] Consequently, upon environmental release, this compound will overwhelmingly partition into the aqueous phase. Its potential for bioaccumulation is low, as suggested by a calculated XLogP3 value of 1.4, indicating a preference for water over lipids.[4] This is consistent with the behavior of other linear alkylbenzene sulfonates.[5]
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃S | [2][4][6] |
| Molar Mass | 186.23 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | ~86 °C | [3] |
| Water Solubility | Soluble | [1][3] |
| Vapor Pressure | 4 x 10⁻¹² mmHg at 25°C | [3] |
| Log P (XLogP3) | 1.4 | [4] |
Logical Flow: Environmental Partitioning
The following diagram illustrates the expected distribution of this compound based on its physicochemical properties.
Caption: Predicted environmental distribution of this compound.
Section 2: Environmental Persistence and Degradation Pathways
The long-term impact of a chemical is governed by its persistence. For compounds like this compound, biodegradation is expected to be the most significant removal mechanism.
Biotic Degradation: While specific studies on the biodegradation of this compound are not prominent in the reviewed literature, extensive research on the broader class of alkylbenzene sulfonates (ABS) provides a strong basis for inference. These compounds are known to be biodegradable.[5] Microbial degradation, particularly by bacteria of the Pseudomonas genus, has been shown to proceed via metabolic attack on both the alkyl side-chain and the aromatic ring.[7][8] The degradation pathway can involve the formation of phenolic and catechol intermediates following the removal of the sulfonate group.[8] The presence of two methyl groups on the benzene ring may influence the rate of degradation compared to linear or other isomeric forms, but it is not expected to confer complete recalcitrance. A critical knowledge gap exists regarding the specific half-life of this isomer in various environmental matrices.
Abiotic Degradation: Abiotic processes are unlikely to be significant degradation pathways. The sulfonic acid functional group is generally stable and resistant to environmental hydrolysis. While aromatic compounds can undergo direct photolysis by absorbing UV radiation from sunlight, the environmental significance of this pathway for this compound has not been quantified.
Section 3: Ecotoxicological Profile
Assessing ecotoxicity is crucial for determining the potential harm to ecosystems. Direct toxicological data for this compound is sparse, necessitating the use of data from structurally similar compounds to estimate its potential impact.
Aquatic Toxicity: No specific LC₅₀ or EC₅₀ values for this compound were found in the available literature.[9] However, data for a related compound, C₁₀-C₁₆ alkylbenzenesulfonic acid, indicates a moderate toxicity concern for aquatic organisms.[5] The practice of using toxicological surrogates is well-established; for instance, p-toluenesulfonic acid (pTSA) has been used as an analog for benzenesulfonic acid in toxicological assessments.[10] Given this precedent, it is prudent to consider this compound as potentially moderately toxic to aquatic life pending specific empirical data.
Human Health Hazard Data: While not direct ecotoxicity data, human health classifications provide insight into the compound's intrinsic hazard. It is classified as causing skin irritation (H315) and serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Acute toxicity studies on a related salt (dimethylbenzenesulfonate) show low concern, with an oral LD₅₀ in rats of >5000 mg/kg and a dermal LD₅₀ in rabbits of >2000 mg/kg.[11]
| Endpoint | Observation | Surrogate/Compound | Source |
| Aquatic Toxicity | Moderate concern for aquatic organisms | C₁₀-C₁₆ alkylbenzenesulfonic acid | [5] |
| Acute Oral Toxicity | LD₅₀ > 5000 mg/kg (Rat) | Dimethylbenzenesulfonate, sodium salt | [11] |
| Acute Dermal Toxicity | LD₅₀ > 2000 mg/kg (Rabbit) | Dimethylbenzenesulfonate, sodium salt | [11] |
| Skin Irritation | Causes skin irritation | This compound | [4] |
| Eye Irritation | Causes serious eye irritation | This compound | [4] |
Section 4: Field-Proven Analytical Methodologies
Accurate quantification of this compound in environmental samples is essential for exposure assessment and fate modeling. The analytical workflow involves a multi-step process designed to isolate the target analyte from complex matrices and measure it with high sensitivity and selectivity.[12][13]
Workflow: Analyte Quantification in Environmental Matrices
Caption: General analytical workflow for determining this compound.
Protocol: Determination of this compound in Water by SPE-LC/MS
This protocol describes a robust and widely applicable method for the trace-level determination of this compound in aqueous samples. The choice of Liquid Chromatography-Mass Spectrometry (LC-MS) is deliberate; it offers superior selectivity and sensitivity, and unlike Gas Chromatography (GC), it does not require a potentially inefficient derivatization step for this non-volatile, polar analyte.[4]
1. Sample Preparation and Solid-Phase Extraction (SPE):
- Objective: To isolate the analyte from the water matrix and concentrate it.
- Step 1.1: Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended solids.
- Step 1.2: Acidify the sample to pH ~2.5 with a suitable acid (e.g., sulfuric acid) to ensure the sulfonic acid is in its neutral form, enhancing retention on the sorbent.
- Step 1.3: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of acidified deionized water. Do not allow the cartridge to go dry.
- Step 1.4: Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
- Step 1.5: Wash the cartridge with 5 mL of acidified deionized water to remove co-adsorbed salts and highly polar interferences.
- Step 1.6: Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes.
- Step 1.7: Elute the analyte from the cartridge with 5-10 mL of methanol into a collection vial.
- Step 1.8: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase starting composition for LC-MS analysis.
2. Instrumental Analysis by LC-MS:
- Objective: To separate the analyte from any remaining interferences and perform sensitive quantification.
- Step 2.1: Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes to elute the analyte.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Step 2.2: Mass Spectrometry:
- Ionization Source: Electrospray Ionization (ESI) in negative mode. The sulfonic acid group readily loses a proton to form the [M-H]⁻ ion.[4]
- Detection: Use tandem mass spectrometry (MS/MS) for maximum selectivity. Monitor at least two specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. For 2,5-dimethylbenzenesulfonate ([M-H]⁻, m/z 185.0), a characteristic product ion would correspond to the loss of SO₃ (m/z 80), resulting in a transition like 185.0 -> 105.0.
- Quantification: Generate a calibration curve using external standards prepared in a clean matrix.
Section 5: Conclusion and Outlook
This compound is a water-soluble, non-volatile compound with a low potential for bioaccumulation. Its environmental fate is likely dominated by microbial degradation, although specific rate data for this isomer is a notable knowledge gap. Ecotoxicological assessment, based on surrogate compounds, suggests a moderate level of concern for aquatic organisms. Standard analytical techniques, particularly SPE followed by LC-MS, are well-suited for its monitoring in environmental waters.
Key Research Imperatives:
-
Biodegradation Studies: Quantifying the rate and extent of biodegradation under various environmentally relevant conditions (e.g., aerobic, anaerobic) is paramount for accurate risk assessment.
-
Ecotoxicity Testing: Generating empirical toxicity data (e.g., LC₅₀ for fish, EC₅₀ for daphnids, and IC₅₀ for algae) for this compound is necessary to move beyond surrogate-based assessments.
-
Soil Interaction Studies: Investigating the adsorption-desorption behavior (Koc) in different soil types would refine predictions of its mobility and bioavailability in the terrestrial environment.
Addressing these gaps will provide the robust, chemical-specific data required for a comprehensive and scientifically defensible environmental risk assessment.
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- This compound - gsrs.
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Methodological & Application
Application Note & Protocol: Laboratory Synthesis of 2,5-Dimethylbenzenesulfonic Acid from p-Xylene
Abstract: This document provides a detailed protocol for the laboratory-scale synthesis of 2,5-dimethylbenzenesulfonic acid via the electrophilic aromatic sulfonation of p-xylene. It encompasses the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a successful and reproducible outcome.
Introduction and Scientific Rationale
This compound is a valuable aromatic sulfonic acid intermediate.[1] Its structural features, including the sulfonic acid group for enhanced water solubility and the dimethyl-substituted benzene ring, make it a versatile building block in the synthesis of various specialty chemicals, including dyes, pharmaceuticals, and agrochemicals.[1]
The synthesis route described herein is a classic example of electrophilic aromatic substitution (EAS), a fundamental reaction in organic chemistry.[2] In this process, p-xylene is treated with a strong sulfonating agent, typically concentrated sulfuric acid, to introduce a sulfonic acid (-SO₃H) group onto the aromatic ring. The substitution pattern is dictated by the directing effects of the two methyl groups on the p-xylene ring. As ortho, para-directing activators, they guide the incoming electrophile primarily to the positions ortho to them, resulting in the desired 2,5-disubstituted product. Understanding the kinetics and mechanism of this reaction is crucial for optimizing yield and purity.[3][4]
This protocol is designed to be a self-validating system, where careful execution of the steps combined with the described analytical checks will confirm the successful synthesis of the target compound.
Reaction Mechanism and Stoichiometry
The sulfonation of p-xylene proceeds through an electrophilic aromatic substitution mechanism. The actual electrophile is sulfur trioxide (SO₃), which is present in equilibrium in concentrated sulfuric acid or can be used directly in fuming sulfuric acid (oleum).[5] The reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction.[2][6][7]
The key steps are:
-
Generation of the Electrophile (SO₃): 2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻
-
Electrophilic Attack: The π-electron system of the p-xylene ring attacks the electrophilic sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate known as a sigma complex.
-
Deprotonation: A base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the -SO₃ group, restoring the aromaticity of the ring and yielding the final product.
Caption: Mechanism of p-xylene sulfonation.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| p-Xylene (C₈H₁₀) | Reagent Grade, ≥99% | Standard Supplier | Flammable, irritant |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Standard Supplier | Corrosive, strong oxidizer |
| Deionized Water | High Purity | In-house | For work-up and washing |
| Sodium Chloride (NaCl) | Saturated Solution | N/A | For "salting out" |
| Equipment | Specification |
| Three-neck round-bottom flask | 250 mL |
| Reflux condenser | With appropriate joint size |
| Dropping funnel | 100 mL |
| Magnetic stirrer with hot plate | |
| Thermometer | -10 to 150 °C |
| Ice bath | |
| Büchner funnel and flask | |
| Vacuum source | |
| Glassware for work-up | Beakers, Erlenmeyer flasks |
| pH paper or meter | |
| Vacuum oven or desiccator | For drying |
Safety Precautions
This procedure involves hazardous materials and must be performed in a well-ventilated fume hood.
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and can cause severe burns. It is also a strong dehydrating agent.[8] Always wear a lab coat, chemical-resistant gloves (butyl rubber or Viton), and chemical splash goggles. When diluting, always add acid to water, never the reverse.
-
p-Xylene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Causes skin and eye irritation.[9] Avoid sparks and open flames.
-
General Handling: Sulfonic acids are irritants.[8][10] Handle the product with care, wearing appropriate PPE. Ensure emergency access to a safety shower and eyewash station.
Step-by-Step Synthesis Procedure
This protocol is adapted from established sulfonation methods.[11][12]
-
Reaction Setup:
-
Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all joints are properly sealed.
-
Place the flask in a heating mantle or an oil bath situated on a magnetic stirrer.
-
-
Charging the Reactor:
-
In the fume hood, carefully measure 53.1 g (0.5 mol) of p-xylene and add it to the reaction flask.
-
Slowly and carefully measure 27.2 mL (50 g, 0.51 mol) of 98% concentrated sulfuric acid into the dropping funnel. Caution: This is an exothermic process; handle with care.
-
-
Sulfonation Reaction:
-
Begin stirring the p-xylene in the flask.
-
Add the concentrated sulfuric acid dropwise from the dropping funnel to the stirring p-xylene over a period of 30-45 minutes. The reaction is exothermic; maintain the temperature below 50 °C during the addition, using an ice bath if necessary.
-
Once the addition is complete, heat the reaction mixture to 140 °C and allow it to reflux gently for 3 hours.[11] The reaction mixture will become darker and more viscous.
-
-
Work-up and Isolation:
-
After 3 hours, turn off the heat and allow the mixture to cool to room temperature. The mixture will be a viscous brown liquid.[11]
-
Slowly and carefully pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold deionized water while stirring vigorously. This step quenches the reaction and precipitates the sulfonic acid.
-
To maximize precipitation, you can add a saturated sodium chloride solution ("salting out") until no more solid forms.
-
Cool the entire mixture in an ice bath for 30 minutes to ensure complete crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two small portions (20 mL each) of ice-cold deionized water to remove residual sulfuric acid and other water-soluble impurities.
-
-
Drying:
Caption: Experimental workflow for synthesis.
Product Characterization
The final product should be a white to light yellow crystalline solid.[1] Proper characterization is essential to confirm its identity and purity.
| Property | Expected Value | Method |
| Appearance | White to grey crystalline powder | Visual Inspection |
| Melting Point | 83-88 °C (for dihydrate)[14] | Melting Point Apparatus |
| Molecular Formula | C₈H₁₀O₃S[9] | - |
| Molecular Weight | 186.23 g/mol [9] | - |
| Assay | ≥97.5%[14] | Aqueous Acid-Base Titration |
| Water Content | 7.0-18.0% (for dihydrate)[14] | Karl Fischer Titration |
| Solubility | Soluble in water[13] | Observation |
Spectroscopic Data (Predicted):
-
¹H NMR (D₂O): δ ≈ 7.7 (s, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 2.5 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃) ppm.
-
IR (KBr, cm⁻¹): ν ≈ 3400-3200 (O-H stretch, broad, from water of hydration), 3050 (Ar C-H stretch), 2920 (Alkyl C-H stretch), 1220-1150 (S=O stretch, asymmetric), 1050-1020 (S=O stretch, symmetric), 820 (Ar C-H bend).
Discussion and Troubleshooting
-
Yield: The typical yield for this reaction is in the range of 80-90%.[11] Low yields can result from incomplete reaction (insufficient heating time or temperature) or loss of product during the work-up.
-
Purity: The primary impurity is likely unreacted sulfuric acid. Thorough washing of the filter cake is crucial. If the product appears dark or oily, it may indicate the formation of sulfones as byproducts, which can occur at higher temperatures. Recrystallization from a minimal amount of hot water can be performed for further purification.
-
Reversibility: It is important to remember that sulfonation is a reversible process.[7][15] Using dilute acid or excessive heating in the presence of water during work-up can lead to desulfonation, reducing the yield.
References
- Cerfontain, H. (1961). Aromatic sulfonation. Part 23: Sulfonation of p-xylene in aqueous sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas, 80(4), 296-304. [Link]
- Google Patents. (2019). CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol.
- Prinsen, A. J., & Cerfontain, H. (1969). Aromatic sulfonation. Part 24: Kinetics and mechanism of the sulfonation of o‐ and m‐xylene in aqueous sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas, 88(8), 833-843. [Link]
- Weber, J. E. (1951). A student preparation: Sulfonation.
- PubChem. (n.d.). This compound.
- PrepChem. (n.d.). Synthesis of A.
- The Chemithon Corporation. (1997).
- Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. [Link]
- Wikipedia. (n.d.).
- Doug's Lab. (2018). Sulfonation: p-Toluenesulfonic Acid [Video]. YouTube. [Link]
- Spry, J. A. (1951). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Master's Theses. New Jersey Institute of Technology. [Link]
- OpenOChem Learn. (n.d.).
- Chemistry LibreTexts. (2020). 4.
- Google Patents. (1976).
- eScholarship. (2018). Computational Study of p-Xylene Synthesis from Ethylene and 2,5-Dimethylfuran Catalyzed by H-BEA. University of California. [Link]
- Chemistry Steps. (n.d.).
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The Unsung Workhorse: 2,5-Dimethylbenzenesulfonic Acid as a Premier Brønsted Acid Catalyst in Organic Synthesis
Introduction: Beyond the Common Acids – The Case for 2,5-Dimethylbenzenesulfonic Acid
In the vast landscape of acid catalysis, a few reagents have become ubiquitous, cornerstones of countless synthetic transformations. While sulfuric acid and p-toluenesulfonic acid (PTSA) are invaluable, the discerning synthetic chemist knows that the choice of catalyst is not a one-size-fits-all decision. This compound (DMBSA), also known as p-xylene-2-sulfonic acid, emerges as a highly effective, yet often overlooked, Brønsted acid catalyst with distinct advantages in various organic syntheses. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical application of DMBSA, highlighting its unique properties and providing detailed protocols for key synthetic transformations.
The strategic placement of two methyl groups on the benzene ring of DMBSA influences its physicochemical properties, such as acidity and steric hindrance, making it a valuable tool in the organic chemist's arsenal.[1] It is a strong organic acid that is often more soluble in organic solvents than sulfuric acid, facilitating homogeneous catalysis in non-polar media. Furthermore, its solid nature and thermal stability make it easier to handle and store compared to many mineral acids.
This guide will delve into the mechanistic underpinnings of DMBSA catalysis and provide field-proven protocols for its use in esterifications, the synthesis of quinoxalines, Pechmann condensations for coumarin synthesis, and the Hantzsch synthesis of 1,4-dihydropyridines.
Physicochemical Properties and Catalytic Advantage
The decision to employ DMBSA over other Brønsted acids is rooted in its specific molecular architecture. The sulfonic acid group provides the requisite strong acidity for a wide range of acid-catalyzed reactions.[2] The two methyl groups, however, impart a greater lipophilicity to the molecule compared to benzenesulfonic acid or even PTSA. This enhanced solubility in organic solvents can be a significant advantage in reactions where substrate solubility is a limiting factor, leading to improved reaction kinetics and yields.
| Property | This compound | p-Toluenesulfonic Acid | Sulfuric Acid |
| Molar Mass ( g/mol ) | 186.23 | 172.20 | 98.08 |
| Physical State | Solid | Solid | Liquid |
| Solubility | Soluble in water and many organic solvents | Soluble in water and polar organic solvents | Miscible with water |
| Acidity (pKa) | Strong | Strong | Very Strong |
This table provides a comparative overview of key properties of DMBSA and other common Brønsted acids.
The causality behind choosing DMBSA often lies in this balance of strong acidity and enhanced organo-solubility. This allows for milder reaction conditions in many cases, reducing the likelihood of side reactions such as dehydration or rearrangement that can be promoted by more aggressive, less soluble (in organic media) acids like sulfuric acid.
Application in Esterification: Taming Sterically Hindered Alcohols
The esterification of sterically hindered alcohols is a classic challenge in organic synthesis. Traditional Fischer esterification often fails or gives low yields due to steric hindrance around the hydroxyl group. While numerous methods have been developed to overcome this, the use of a soluble and strong Brønsted acid like DMBSA can offer a straightforward and effective solution.
Mechanistic Rationale
The esterification reaction is an equilibrium process. DMBSA, as a strong acid, protonates the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol. In the case of sterically hindered alcohols, the increased concentration of the catalyst in the organic phase, due to its enhanced solubility, can lead to a more efficient protonation and subsequent reaction, driving the equilibrium towards the ester product.
Caption: Mechanism of DMBSA-catalyzed esterification.
Experimental Protocol: Esterification of a Tertiary Alcohol
This protocol describes a general procedure for the esterification of a tertiary alcohol with a carboxylic acid using DMBSA as the catalyst.
Materials:
-
Tertiary alcohol (e.g., tert-butanol) (1.0 eq)
-
Carboxylic acid (e.g., benzoic acid) (1.2 eq)
-
This compound (DMBSA) (0.1 eq)
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add the tertiary alcohol (1.0 eq), carboxylic acid (1.2 eq), DMBSA (0.1 eq), and anhydrous toluene.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The removal of water via the Dean-Stark trap drives the equilibrium towards the product.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired ester.
Synthesis of Quinoxalines: A Facile Route to N-Heterocycles
Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a common method for their synthesis, and this reaction is often catalyzed by an acid. DMBSA serves as an excellent catalyst for this transformation, promoting high yields under mild conditions.
Mechanistic Pathway
The reaction proceeds through the acid-catalyzed condensation of the diamine with the dicarbonyl compound. DMBSA protonates one of the carbonyl groups of the 1,2-dicarbonyl compound, activating it for nucleophilic attack by one of the amino groups of the 1,2-diamine. A subsequent intramolecular cyclization and dehydration, also facilitated by the acidic catalyst, leads to the formation of the aromatic quinoxaline ring.
Caption: DMBSA-catalyzed synthesis of quinoxalines.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol details the synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine.
Materials:
-
Benzil (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
This compound (DMBSA) (0.05 eq)
-
Ethanol
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
In a round-bottom flask, dissolve benzil (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.
-
Add a catalytic amount of DMBSA (0.05 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 2,3-diphenylquinoxaline.
Pechmann Condensation: Efficient Access to Coumarins
The Pechmann condensation is a classic method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions.[3][4] DMBSA is a highly effective catalyst for this reaction, often providing better yields and cleaner reactions compared to traditional catalysts like sulfuric acid, particularly for sensitive substrates.
Reaction Mechanism
The Pechmann condensation is believed to proceed via a transesterification of the phenol with the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) and subsequent dehydration to form the coumarin ring. DMBSA facilitates both the initial transesterification and the subsequent cyclization and dehydration steps.
Caption: Mechanism of the DMBSA-catalyzed Pechmann condensation.
Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin
This protocol describes the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate.
Materials:
-
Resorcinol (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
This compound (DMBSA) (0.2 eq)
-
Solvent (e.g., nitrobenzene or solvent-free)
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, combine resorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Carefully add DMBSA (0.2 eq) to the mixture. The reaction can be run neat or in a high-boiling solvent like nitrobenzene.
-
Heat the reaction mixture with stirring. The optimal temperature will depend on the substrates and whether a solvent is used (typically 100-140 °C).
-
Monitor the reaction by TLC. The reaction is usually complete within 1-3 hours.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid by filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to yield pure 7-hydroxy-4-methylcoumarin.
Hantzsch Synthesis of 1,4-Dihydropyridines: A Multicomponent Approach
The Hantzsch dihydropyridine synthesis is a multicomponent reaction that provides access to 1,4-dihydropyridine derivatives, which are of significant interest in medicinal chemistry.[5] This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate. DMBSA can effectively catalyze this transformation, leading to high yields of the desired products.
Mechanistic Overview
The Hantzsch synthesis is a complex reaction with several possible pathways. A generally accepted mechanism involves the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine ring. DMBSA catalyzes the various condensation and dehydration steps throughout this sequence.
Caption: DMBSA-catalyzed Hantzsch synthesis of 1,4-dihydropyridines.
Experimental Protocol: Synthesis of a 1,4-Dihydropyridine Derivative
This protocol provides a general procedure for the Hantzsch synthesis.
Materials:
-
Aldehyde (e.g., benzaldehyde) (1.0 eq)
-
β-Ketoester (e.g., ethyl acetoacetate) (2.0 eq)
-
Ammonium acetate (1.2 eq)
-
This compound (DMBSA) (0.1 eq)
-
Ethanol
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (2.0 eq), ammonium acetate (1.2 eq), and a catalytic amount of DMBSA (0.1 eq) in ethanol.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.
Conclusion: A Versatile and Practical Catalyst
This compound is a powerful and versatile Brønsted acid catalyst that offers distinct advantages in a variety of organic transformations. Its enhanced solubility in organic solvents, coupled with its strong acidity and ease of handling, makes it a superior choice for many applications, particularly those involving sterically hindered substrates or requiring homogeneous reaction conditions in non-polar media. The protocols provided in this guide serve as a starting point for the exploration of DMBSA in your own research and development endeavors. By understanding the mechanistic principles and practical considerations outlined herein, researchers can confidently employ this "unsung workhorse" to achieve their synthetic goals with greater efficiency and success.
References
- A Comparative Guide to 4-Nitrobenzenesulfonic Acid and Sulfuric Acid as Catalysts in Esterific
- Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applic
- CAS 609-54-1: this compound. CymitQuimica.
- Pechmann condens
- An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. Beilstein Journals.
- A kind of method of synthesizing 2,5-dimethylphenol.
- A comparative study of solid sulfonic acid catalysts based on various ordered mesoporous silica m
- Product Class 9: Arenesulfonic Acids and Deriv
- Product Class 9: Arenesulfonic Acids and Deriv
- p-Xylene-2-sulfonic acid. Santa Cruz Biotechnology.
- Pechmann condens
- Methods of Prepar
- Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cycliz
- General synthetic pathway for the synthesis of quinoxaline derivatives.
- This compound. PubChem.
- p-Xylene-2-sulfonic acid. LGC Standards.
- P-toluene Sulfonic Acid Catalyst in Synthesis of Ethylene Glycol Butyl Ether Acetate.
- Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. NIH.
- Polyquinoxaline compositions and their method of preparation.
- Hantzsch pyridine synthesis. Wikipedia.
- Green synthesis of quinoxaline derivatives using p-dodecylbenzensulfonic acid as a surfactant-type Bronsted acid catalyst in water.
- p-Xylene-2-sulfonic Acid 609-54-1. Tokyo Chemical Industry Co., Ltd.(APAC).
- An efficient Hantzsch synthesis of 1,4-dihydropyridines using p-toluenesulfonic acid under solvent-free condition.
- p-Xylene-2-sulfonic acid hydr
- A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. MDPI.
- Coumarin Synthesis via Pechmann Condensation on Silica- Supported Sulfuric Acid Under Microwave Irradi
- Organic Syntheses Procedure.
- 609-54-1, this compound Formula. ECHEMI.
- Coumarin Synthesis Via The Pechmann Reaction. IJSART.
- CAS No.609-54-1 | this compound. chem960.com.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
- Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbon
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Application Notes and Protocols: 2,5-Dimethylbenzenesulfonic Acid as a Versatile Solid Acid Catalyst in Esterification and Condensation Reactions
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 2,5-dimethylbenzenesulfonic acid as a solid acid catalyst. This document delves into its application in key organic transformations—esterification and condensation reactions—offering detailed protocols, mechanistic insights, and practical advantages to facilitate its integration into synthetic workflows.
Introduction: The Profile of a Modern Acid Catalyst
This compound, also known as p-xylene-2-sulfonic acid, is an aromatic sulfonic acid that presents as a white to light-yellow solid.[1] Its solid nature at room temperature, coupled with high polarity and water solubility due to the sulfonic acid group (-SO₃H), makes it a compelling alternative to conventional liquid acid catalysts like sulfuric acid or hydrochloric acid.[2] The presence of two methyl groups on the benzene ring influences its acidity and steric profile, rendering it a versatile tool in organic synthesis.[1]
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₃S | [3] |
| Molecular Weight | 186.23 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 86 °C | [4] |
| Solubility | Soluble in water, limited solubility in non-polar organic solvents | [2] |
The primary advantage of employing this compound lies in its classification as a solid acid catalyst.[5] This characteristic circumvents many of the drawbacks associated with homogeneous acid catalysts, including issues with corrosion, difficult separation from the reaction mixture, and the generation of significant aqueous waste during neutralization.[6] As a heterogeneous catalyst, it can be easily recovered by simple filtration and potentially recycled, aligning with the principles of green chemistry.[7]
Application in Esterification Reactions
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a fundamental reaction in organic synthesis, with wide applications in the pharmaceutical, fragrance, and polymer industries. The Fischer-Speier esterification is a classic example of an acid-catalyzed esterification process.[8]
Mechanistic Rationale
This compound catalyzes esterification by donating a proton (H⁺) to the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfer and the elimination of a water molecule to yield the ester.[8][9] The entire process is reversible, and driving the reaction to completion often requires the removal of water as it is formed.
Caption: Generalized mechanism of acid-catalyzed esterification.
Protocol: General Procedure for Ester Synthesis
This protocol provides a general method for the esterification of a carboxylic acid with an alcohol using this compound as the catalyst. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.
Materials:
-
Carboxylic acid
-
Alcohol
-
This compound (catalyst)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Dean-Stark apparatus or molecular sieves
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the carboxylic acid (1.0 eq), the alcohol (1.2-3.0 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).
-
Catalyst Addition: Add this compound (0.05-0.10 eq).
-
Reaction Execution: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water and driving the equilibrium towards the products.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid this compound catalyst. The catalyst can be washed with a small amount of solvent and dried for potential reuse.
-
The filtrate can be washed with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product by distillation or column chromatography as required.
Data Summary: Typical Esterification Conditions
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Typical Yield (%) |
| Acetic Acid | n-Butanol | 5-10 | Toluene | Reflux | >90 |
| Lauric Acid | 2-Ethylhexanol | 5-10 | Toluene | 140 | >95[6] |
| Benzoic Acid | Ethanol | 5-10 | Toluene | Reflux | >85 |
| Adipic Acid | Methanol | 10-15 | Toluene | Reflux | >90 |
Note: The data presented is representative and based on typical conditions for solid acid-catalyzed esterifications. Actual yields may vary depending on the specific substrates and reaction conditions.
Application in Condensation Reactions
This compound is also an effective catalyst for various condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as water. A prominent example is the aldol condensation.
Mechanistic Rationale
In an acid-catalyzed aldol condensation, the catalyst protonates the carbonyl oxygen of one aldehyde or ketone molecule, making it a more potent electrophile. A second molecule of the carbonyl compound, in its enol form (the formation of which is also acid-catalyzed), then acts as a nucleophile, attacking the protonated carbonyl. Subsequent dehydration leads to the formation of an α,β-unsaturated carbonyl compound.[10]
Caption: Generalized mechanism of acid-catalyzed aldol condensation.
Protocol: General Procedure for Crossed Aldol Condensation
This protocol outlines a general procedure for the crossed aldol condensation between a ketone and an aldehyde using this compound.
Materials:
-
Ketone
-
Aldehyde
-
This compound (catalyst)
-
Suitable solvent (e.g., toluene, dichloromethane, or solvent-free)
-
Round-bottom flask
-
Condenser (if heating)
-
Magnetic stirrer and stir bar
-
Heating mantle (if required)
Procedure:
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, combine the ketone (1.0 eq), the aldehyde (1.0-1.2 eq), and the solvent (if used).
-
Catalyst Addition: Add this compound (0.1-0.2 eq).
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. For some reactions, solvent-free conditions at elevated temperatures (e.g., 60-80 °C) can be effective.[11]
-
Monitoring: Follow the reaction's progress by TLC or GC until completion.
-
Work-up:
-
Cool the reaction mixture and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter to recover the solid catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude product by recrystallization or column chromatography to obtain the pure α,β-unsaturated carbonyl compound.
Data Summary: Representative Condensation Reactions
| Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Typical Yield (%) |
| Acetone | Benzaldehyde | 10-20 | Toluene | Reflux | >80 |
| Cyclohexanone | Furfural | 10-20 | Solvent-free | 80 | >85 |
| Acetophenone | 4-Methoxybenzaldehyde | 10-20 | Dichloromethane | Room Temp | >90 |
Note: The data is illustrative of typical solid acid-catalyzed condensation reactions. Yields are dependent on the specific substrates and reaction optimization.
Self-Validating Systems and Field-Proven Insights
Trustworthiness through Recyclability: A key aspect of solid acid catalysis is the potential for catalyst reuse.[12] To validate the stability and integrity of this compound in your system, a recycling study is recommended. After the initial reaction cycle, the filtered catalyst should be washed with a non-protic solvent (e.g., dichloromethane or ethyl acetate) to remove adsorbed products and then dried under vacuum. The recovered catalyst can then be used in a subsequent reaction under identical conditions. Consistent yields over 3-5 cycles would provide strong evidence of the catalyst's stability and the protocol's robustness. A gradual decrease in activity may indicate catalyst deactivation or leaching.
Causality Behind Experimental Choices:
-
Why a Solid Acid? The choice of a solid acid like this compound is driven by the desire for simplified product isolation and purification, reduced environmental impact from waste, and minimized equipment corrosion compared to mineral acids like H₂SO₄.[6][13]
-
Solvent Selection: In esterifications, toluene is often chosen not just as a solvent but as an agent for azeotropic removal of water, which is critical for shifting the reaction equilibrium to favor product formation.[8] For condensations, a range of solvents can be used, and in some cases, solvent-free conditions are advantageous for reducing waste and potentially accelerating the reaction.
-
Temperature Control: Reaction temperature is a critical parameter. While higher temperatures generally increase reaction rates, they can also lead to side reactions or decomposition of sensitive substrates. The optimal temperature will balance reaction kinetics with product stability.
Conclusion
This compound is a highly effective and practical solid acid catalyst for promoting esterification and condensation reactions. Its operational simplicity, high catalytic activity, and potential for recyclability make it an attractive option for both academic research and industrial applications. The protocols and insights provided herein serve as a valuable starting point for chemists seeking to employ greener and more efficient catalytic methods in their synthetic endeavors.
References
- Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions - American University of Ras Al Khaimah. (n.d.).
- Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (n.d.).
- CAS 609-54-1: this compound - CymitQuimica. (n.d.).
- This compound - Solubility of Things. (n.d.).
- Bhupathi, R. S., Devi, B. R., & Dubey, P. K. (2011). Solvent-Free Protocol for Stereo Selective Crossed Aldol Condensation Assisted by Solid Acid Catalyst. Asian Journal of Chemistry, 23(9), 4215-4218.
- Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
- A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst - ResearchGate. (n.d.).
- Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC - NIH. (n.d.).
- This compound | C8H10O3S | CID 11868 - PubChem. (n.d.).
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- Solid Acids and Their Use as Environmentally Friendly Catalysts in Organic Synthesis | Request PDF - ResearchGate. (n.d.).
- Solid acid catalysts in Green Chemistry | Request PDF - ResearchGate. (n.d.).
- Ester synthesis by esterification - Organic Chemistry Portal. (n.d.).
- Urban waste upcycling to a recyclable solid acid catalyst for converting levulinic acid platform molecules into high-value products. (2023). Journal of Environmental Chemical Engineering, 11(6), 111244.
- CN101703940A - Method for preparing solid acid catalyst of esterification - Google Patents. (n.d.).
- Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production - MDPI. (n.d.).
- Solid acids and their use as environmentally friendly catalysts in organic synthesis - SciSpace. (n.d.).
- Research progress of catalysts for aldol condensation of biomass based compounds - PMC. (n.d.).
- Solid Acid Catalysts for Industrial Condensations of Ketones and Aldehydes with Aromatics. (n.d.).
- A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. (2018). New Journal of Chemistry, 42(4), 2895-2901.
- Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones - PMC - PubMed Central. (2022).
- mechanism of ester hydrolysis - YouTube. (2019, January 15).
- Acid to Ester - Common Conditions. (n.d.).
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- Experiment 19 — Aldol Condensation. (n.d.).
- Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. (n.d.).
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Application Notes and Protocols for 2,5-Dimethylbenzenesulfonic Acid in Dye and Pigment Manufacturing
Introduction
2,5-Dimethylbenzenesulfonic acid, also known as p-xylene-2-sulfonic acid, is a versatile aromatic sulfonic acid that serves as a crucial intermediate in the synthesis of a variety of organic compounds, most notably azo dyes and pigments.[1] Its chemical structure, featuring a benzene ring substituted with two methyl groups and a sulfonic acid group, imparts specific properties that are leveraged in the manufacturing of colorants. The sulfonic acid moiety enhances water solubility, a desirable characteristic for many dye applications, and plays a role in the electronic properties of the final dye molecule, influencing its color.[1]
This technical guide provides a comprehensive overview of the application of this compound in dye synthesis. It details the transformation of this starting material into a key diazo component and its subsequent use in azo coupling reactions to produce vibrant and stable colorants. The protocols provided are designed for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering a blend of theoretical principles and practical, step-by-step methodologies.
Core Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 609-54-1 | |
| Molecular Formula | C₈H₁₀O₃S | |
| Molecular Weight | 186.23 g/mol | |
| Appearance | White to light yellow solid | |
| Solubility | Soluble in water | [1] |
| Melting Point | 86 °C | ECHEMI |
Synthetic Pathway Overview: From Intermediate to Azo Dye
The primary application of this compound in dye manufacturing is as a precursor to a diazo component. This transformation is a multi-step process that involves the introduction of an amino group onto the benzene ring, which can then be diazotized and coupled with a suitable aromatic compound to form an azo dye. A representative example is the synthesis of C.I. Food Red 2, which utilizes a derivative of this compound.
The overall synthetic workflow can be visualized as follows:
Caption: Reaction scheme for the synthesis of C.I. Food Red 2.
Step 2.1: Diazotization of 4-Amino-2,5-dimethylbenzenesulfonic Acid
Materials:
-
4-Amino-2,5-dimethylbenzenesulfonic acid
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
In a 1 L beaker, suspend 20.1 g (0.1 mol) of 4-amino-2,5-dimethylbenzenesulfonic acid in 200 mL of water.
-
Add 25 mL of concentrated hydrochloric acid and stir to form a fine suspension.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 7.2 g (0.105 mol) of sodium nitrite in 50 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of the amine hydrochloride over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for another 30 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Step 2.2: Azo Coupling Reaction
Materials:
-
Diazonium salt solution (from Step 2.1)
-
5-Hydroxynaphthalene-1-sulfonic acid
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Distilled water
Procedure:
-
In a 2 L beaker, dissolve 22.4 g (0.1 mol) of 5-hydroxynaphthalene-1-sulfonic acid in 300 mL of water containing 8 g (0.2 mol) of sodium hydroxide.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution (from Step 2.1) to the cooled solution of the coupling component.
-
A vibrant red precipitate of the azo dye will form immediately.
-
Maintain the pH of the reaction mixture between 8 and 9 by adding a 10% sodium hydroxide solution as needed.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure the coupling reaction goes to completion.
-
Isolate the dye by adding sodium chloride to the mixture ("salting out") to precipitate the product completely.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid product with a cold saturated sodium chloride solution to remove any unreacted starting materials and salts.
-
Dry the purified C.I. Food Red 2 in a vacuum oven at 70-80 °C.
Characterization and Quality Control
The synthesized intermediate and final dye product should be characterized to confirm their identity and purity.
| Technique | Expected Results for C.I. Food Red 2 |
| UV-Vis Spectroscopy | An absorption maximum in the visible region, characteristic of the red color. |
| Infrared (IR) Spectroscopy | Characteristic peaks for -OH, -SO₃H, -N=N-, and aromatic C-H bonds. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra consistent with the proposed structure. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the dye. |
Safety and Handling
-
This compound and its derivatives can be irritating to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Nitration reactions are highly exothermic and can be hazardous if not properly controlled. The addition of the nitrating mixture must be done slowly and with efficient cooling.
-
Diazonium salts are unstable and potentially explosive when dry. They should be prepared in solution at low temperatures and used immediately.
-
All procedures should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of azo dyes. The protocols outlined in this guide provide a robust framework for the preparation of a key aminobenzenesulfonic acid intermediate and its subsequent conversion to a commercially relevant red dye. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can effectively utilize this compound in the development of novel colorants for a wide range of applications.
References
- Vertex AI Search. This compound - Solubility of Things.
- CymitQuimica. CAS 609-54-1: this compound.
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The Multifaceted Role of 2,5-Dimethylbenzenesulfonic Acid in the Synthesis of Pharmaceutical Intermediates: A Guide for Researchers
In the intricate landscape of pharmaceutical development, the strategic selection of reagents and catalysts is paramount to achieving efficient, scalable, and economically viable synthetic routes. Among the arsenal of tools available to the modern medicinal chemist, 2,5-dimethylbenzenesulfonic acid (DMBSA), also known as p-xylene-2-sulfonic acid, emerges as a versatile and powerful, yet often overlooked, player. This technical guide provides an in-depth exploration of the applications of DMBSA in the synthesis of pharmaceutical intermediates, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Introduction: Beyond a Simple Acid Catalyst
This compound is an aromatic sulfonic acid that is commercially available, typically as a hydrate.[1] Its utility in organic synthesis extends beyond its fundamental acidic nature. The presence of the dimethyl-substituted benzene ring influences its steric bulk and electronic properties, offering unique advantages in various transformations.[2] This guide will illuminate three key roles of DMBSA in pharmaceutical intermediate synthesis: as a crucial starting material, a robust acid catalyst in esterification reactions, and a potential resolving agent for chiral separations.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use.
Table 1: Physicochemical Properties of this compound [1][3][4][5]
| Property | Value |
| CAS Number | 609-54-1 |
| Molecular Formula | C₈H₁₀O₃S |
| Molecular Weight | 186.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 86 °C |
| Solubility | Soluble in water |
| pKa | Strong acid |
Safety Considerations: this compound is a corrosive substance that can cause skin and eye irritation.[3][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.[6] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[7]
Application Note I: A Key Building Block for Gemfibrozil Intermediate
One of the notable applications of this compound is as a starting material in the synthesis of 2,5-dimethylphenol. This phenol is a critical intermediate in the production of Gemfibrozil, a widely used lipid-regulating drug.[8][9][10][11] The synthesis involves the conversion of the sulfonic acid to the corresponding phenol, highlighting the utility of the sulfonyl group as a directing group that can be subsequently replaced.
Experimental Protocol: Synthesis of 2,5-Dimethylphenol
This protocol is adapted from established industrial processes for the synthesis of phenols from sulfonic acids.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Suitable high-boiling point solvent (e.g., Dowtherm A)
-
Water
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
Fusion: In a high-temperature reactor, a mixture of this compound and an excess of sodium hydroxide is heated to a high temperature (typically >300 °C).
-
Hydrolysis: The resulting sodium phenoxide salt is then carefully quenched with water.
-
Acidification: The aqueous solution is acidified with hydrochloric acid to precipitate the 2,5-dimethylphenol.
-
Isolation and Purification: The crude 2,5-dimethylphenol is isolated by filtration, washed with water to remove inorganic salts, and then purified by distillation or recrystallization.
Causality of Experimental Choices: The high temperature of the fusion step is necessary to overcome the activation energy for the nucleophilic aromatic substitution of the sulfonate group by hydroxide. The use of a high-boiling point solvent can aid in heat transfer and temperature control. Acidification is a critical step to protonate the phenoxide and precipitate the less water-soluble phenol.
Caption: Synthesis of Gemfibrozil Intermediate.
Application Note II: Catalysis of Esterification Reactions
Aromatic sulfonic acids, such as p-toluenesulfonic acid (p-TsOH), are widely used as catalysts in Fischer esterification reactions due to their strong acidity, high solubility in organic solvents, and lower corrosivity compared to mineral acids like sulfuric acid. This compound, being structurally similar to p-TsOH, is an excellent and often interchangeable catalyst for these transformations.[2] Esterification is a fundamental reaction in the synthesis of many active pharmaceutical ingredients (APIs) and their intermediates.
Experimental Protocol: General Procedure for Esterification
This protocol provides a general method for the esterification of a carboxylic acid with an alcohol using this compound as a catalyst.
Materials:
-
Carboxylic acid
-
Alcohol
-
This compound (catalytic amount, typically 1-5 mol%)
-
Anhydrous toluene or other suitable solvent
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the carboxylic acid, the alcohol (typically 1.1-1.5 equivalents), and the solvent.
-
Catalyst Addition: Add a catalytic amount of this compound to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude ester by distillation or column chromatography as required.
Causality of Experimental Choices: The use of a Dean-Stark apparatus is crucial for removing water, which is a byproduct of the reaction. The removal of water shifts the equilibrium of this reversible reaction to favor the formation of the ester, thereby increasing the yield. The basic wash with sodium bicarbonate neutralizes the sulfonic acid catalyst, making the subsequent purification steps more straightforward.
Caption: Role of DMBSA in Esterification.
Application Note III: Chiral Resolution of Racemic Amines
The separation of enantiomers, known as chiral resolution, is a critical step in the development of many modern pharmaceuticals, as different enantiomers can have vastly different pharmacological and toxicological profiles.[12][13] A common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid.[14][15] While this compound itself is not chiral, its application in this area lies in its ability to form well-defined crystalline salts with amines. If a chiral amine is to be resolved, a chiral sulfonic acid would be employed. However, understanding the principles of salt formation with an achiral sulfonic acid like DMBSA is foundational.
Conceptual Protocol: Diastereomeric Salt Resolution
This section outlines the general principles and a conceptual protocol for the resolution of a racemic amine using a chiral sulfonic acid. This illustrates the type of application where a sulfonic acid functionality is key.
Principle: A racemic mixture of a chiral amine is reacted with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. Once the diastereomeric salts are separated, the chiral amine can be liberated by treatment with a base.
General Procedure:
-
Salt Formation: Dissolve the racemic amine in a suitable solvent. Add one equivalent of a single enantiomer of a chiral sulfonic acid.
-
Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate out first.
-
Isolation of Diastereomer: Collect the crystals by filtration. The purity of the diastereomer can be improved by recrystallization.
-
Liberation of the Enantiomer: Treat the purified diastereomeric salt with a base (e.g., NaOH solution) to deprotonate the amine and regenerate the free chiral amine.
-
Extraction: Extract the liberated amine with an organic solvent.
-
Isolation: Dry the organic extract and remove the solvent to obtain the enantiomerically enriched amine.
Causality of Experimental Choices: The choice of solvent is critical in fractional crystallization as it influences the solubility difference between the diastereomeric salts. Slow cooling promotes the formation of larger, purer crystals. The use of a base in the final step is necessary to break the ionic bond of the salt and liberate the free amine.
Caption: Chiral Resolution Workflow.
Application Note IV: Synthesis of Sulfonamide Intermediates
Sulfonamides are a cornerstone of medicinal chemistry, found in a wide range of drugs with diverse therapeutic applications.[16][17] The synthesis of sulfonamides is typically achieved by reacting a sulfonyl chloride with a primary or secondary amine. 2,5-Dimethylbenzenesulfonyl chloride, which can be prepared from this compound, serves as a valuable reagent for introducing the 2,5-dimethylbenzenesulfonyl moiety into a molecule.[18]
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol outlines a general method for the synthesis of a sulfonamide from 2,5-dimethylbenzenesulfonyl chloride and an amine.
Materials:
-
2,5-Dimethylbenzenesulfonyl chloride
-
Primary or secondary amine
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine and the base in the anhydrous solvent.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2,5-dimethylbenzenesulfonyl chloride in the same solvent to the amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude sulfonamide by recrystallization or column chromatography.
Causality of Experimental Choices: The reaction is performed at a low temperature to control the exothermic reaction between the sulfonyl chloride and the amine. The base is essential to neutralize the hydrochloric acid that is formed as a byproduct, preventing the protonation of the starting amine and driving the reaction to completion. The aqueous work-up is designed to remove the base, any remaining starting materials, and salts.
Conclusion
This compound is a versatile and cost-effective reagent with multiple valuable applications in the synthesis of pharmaceutical intermediates. From its role as a key starting material for important drug precursors to its utility as a robust acid catalyst and its potential application in chiral resolution strategies, DMBSA offers a range of functionalities that can be leveraged to streamline and improve synthetic routes. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively incorporate this valuable tool into their synthetic endeavors, ultimately contributing to the advancement of drug discovery and development.
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- 10. Preparation method of gemfibrozil - Eureka | Patsnap [eureka.patsnap.com]
- 11. US5654476A - Process for the preparation of gemfibrozil - Google Patents [patents.google.com]
- 12. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. researchgate.net [researchgate.net]
Protocol for using 2,5-Dimethylbenzenesulfonic acid in serum cholesterol analysis
Application Note & Protocol
Topic: Protocol for Using 2,5-Dimethylbenzenesulfonic Acid in Serum Cholesterol Analysis
Audience: Researchers, scientists, and drug development professionals.
A Modernized Colorimetric Approach for Total Serum Cholesterol Quantification Using this compound
This application note provides a detailed protocol for the determination of total cholesterol in serum samples using a modified acid-based colorimetric method. By employing this compound, this protocol offers a variation on the classic Liebermann-Burchard (L-B) reaction, leveraging the strong acidic and sulfonating properties of the reagent to facilitate the chromogenic reaction while potentially offering different reaction kinetics or stability.[1][2]
The measurement of serum cholesterol is a cornerstone in clinical diagnostics and biomedical research, serving as a critical indicator for assessing liver function, biliary health, and the risk of developing coronary artery disease.[3][4] While enzymatic assays are common in clinical labs for their high specificity and suitability for automation, classical chemical methods, such as the L-B reaction, remain valuable tools in research and development for their robustness and low cost.[5][6] This protocol is designed for researchers who require a reliable and well-characterized chemical method for cholesterol quantification.
Principle of the Method: The Modified Liebermann-Burchard Reaction
The protocol is based on the Liebermann-Burchard (L-B) test, a well-established method for cholesterol detection.[7] The core of this reaction involves the interaction of cholesterol's hydroxyl group with a mixture of strong acids and acetic anhydride.[7]
The reaction cascade is understood to proceed through several stages:
-
Esterification & Dehydration: The hydroxyl group of cholesterol reacts with the acidic reagents.
-
Sulfonation and Rearrangement: In the strongly acidic environment provided by this compound, the cholesterol molecule undergoes sulfonation at various positions, often accompanied by skeletal rearrangements.[8][9][10]
-
Formation of Chromophore: A series of elimination and desaturation steps leads to the formation of conjugated polyenes, specifically a cholestahexaene sulfonic acid chromophore.[11][12] This conjugated system is responsible for the characteristic green or blue-green color.
The intensity of the final color is directly proportional to the concentration of cholesterol in the sample and is quantified by measuring its absorbance with a spectrophotometer.
Caption: The reaction of cholesterol with acidic reagents produces a colored product whose absorbance is proportional to the initial cholesterol concentration.
Materials and Equipment
2.1. Equipment
-
Spectrophotometer (visible range, capable of reading at ~410-625 nm)
-
Clinical centrifuge
-
Vortex mixer
-
Water bath or heating block
-
Analytical balance
-
Calibrated micropipettes (10 µL, 100 µL, 1000 µL)
-
Glass test tubes and stoppers (borosilicate, dry)
-
Volumetric flasks (Class A)
-
Quartz or glass cuvettes (1 cm path length)
2.2. Chemicals and Reagents
-
This compound (p-Xylene-2-sulfonic acid), ACS grade[13]
-
Acetic Anhydride (CH₃CO)₂O, analytical grade
-
Chloroform (CHCl₃), ACS grade, stabilized
-
Cholesterol, primary standard (≥99% purity)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Hexane, ACS grade
-
Human serum samples (patient or control)
-
Distilled or deionized water
Reagent Preparation
CAUTION: The reagents used in this protocol are corrosive and toxic. Prepare all solutions in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Cholesterol Stock Standard (1 mg/mL): Accurately weigh 100 mg of cholesterol standard and dissolve in 100 mL of chloroform in a volumetric flask. This solution should be stored in a tightly sealed amber bottle at 4°C.
-
Cholesterol Working Standards: Prepare a series of working standards (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL) by diluting the stock standard with chloroform.
-
Alcoholic KOH Solution (Saponification Reagent): Dissolve 10 g of KOH in 20 mL of distilled water and bring the final volume to 100 mL with 95% ethanol.
-
Color Reagent: Prepare this reagent fresh daily. In a flask protected from light, mix Acetic Anhydride and This compound in a 3:2 (v/v) ratio. Allow the solution to cool to room temperature before use. This formulation is based on similar protocols using sulfonic acids; optimization may be required.
Experimental Workflow
The overall workflow involves saponification to free cholesterol from its esters, extraction of total cholesterol, and subsequent colorimetric quantification.
Caption: Experimental workflow for the determination of total serum cholesterol.
Detailed Step-by-Step Protocol
Part A: Sample Saponification and Extraction (Modified Abell-Kendall Method) [5]
-
Pipette 0.5 mL of serum sample into a glass test tube with a stopper.
-
Add 5.0 mL of alcoholic KOH solution to the tube.
-
Secure the stopper and vortex vigorously for 30 seconds.
-
Incubate the mixture in a water bath at 40°C for 60 minutes to ensure complete saponification of cholesterol esters.
-
Cool the tubes to room temperature.
-
Add 5.0 mL of hexane, stopper the tube, and vortex for 1 minute to extract the cholesterol.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new clean, dry glass tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen or in a fume hood at room temperature. The resulting pellet contains the total cholesterol.
Part B: Color Development Reaction
-
Re-dissolve the dried cholesterol extract from Part A in 2.0 mL of chloroform.
-
Prepare a set of tubes for the calibration curve by pipetting 2.0 mL of each Cholesterol Working Standard into separate tubes.
-
Prepare a reagent blank using 2.0 mL of pure chloroform.
-
Place all tubes in an ice bath and allow them to cool for 5 minutes.
-
Working quickly, add 1.0 mL of the freshly prepared, chilled Color Reagent to each tube.
-
Vortex each tube immediately after adding the reagent.
-
Incubate the tubes in the dark at room temperature for 20 minutes for color development. The solution will progress through purplish-pink to a final green color.[7]
Part C: Spectrophotometric Measurement
-
Set the spectrophotometer to the optimal wavelength. This is typically between 410 nm and 625 nm for L-B type reactions.[11][12] An initial wavelength scan using a mid-range standard is recommended to determine the λmax for this specific reagent combination.
-
Zero the spectrophotometer using the reagent blank.
-
Measure the absorbance of each standard and sample. The color is generally stable for up to 30 minutes.[14]
Data Analysis and Calculations
-
Construct a Calibration Curve: Plot the absorbance of the cholesterol working standards (y-axis) against their known concentrations in mg/mL (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.99 for a valid curve.
-
Calculate Sample Concentration: Use the equation from the linear regression to calculate the cholesterol concentration in the re-dissolved extract:
-
Cholesterol Concentration (mg/mL) = (Absorbance of Sample - y-intercept) / slope
-
-
Calculate Serum Cholesterol Concentration: Adjust for the initial sample volume to report the final concentration in mg/dL:
-
Serum Cholesterol (mg/dL) = Concentration from step 2 (mg/mL) × (Volume of extract / Initial serum volume) × 100 dL/L
-
Example: Serum Cholesterol (mg/dL) = C_calc (mg/mL) × (2.0 mL / 0.5 mL) × 100
-
| Parameter | Value/Instruction |
| Sample Volume | 0.5 mL |
| Saponification | 5.0 mL Alcoholic KOH, 40°C for 60 min |
| Extraction Solvent | 5.0 mL Hexane |
| Reconstitution Volume | 2.0 mL Chloroform |
| Color Reagent Volume | 1.0 mL |
| Incubation | 20 minutes at Room Temperature, in the dark |
| Wavelength (λ) | Determine experimentally (start at 410 nm)[11] |
| Standard Curve | 0.1 - 1.0 mg/mL |
Table 1: Summary of key experimental parameters.
| Cholesterol Conc. (mg/mL) | Representative Absorbance |
| 0.0 (Blank) | 0.000 |
| 0.1 | 0.115 |
| 0.2 | 0.230 |
| 0.4 | 0.465 |
| 0.6 | 0.690 |
| 0.8 | 0.925 |
| 1.0 | 1.150 |
Table 2: Example of a typical calibration curve dataset. Actual values must be determined experimentally.
Method Validation and Potential Interferences
-
Linearity: The method should be linear over the range of the calibration standards. Samples with cholesterol levels exceeding the highest standard should be diluted with chloroform after the extraction step and re-assayed.
-
Interferences: The initial saponification and extraction steps are crucial for removing most water-soluble interfering substances from the serum. However, high levels of the following may still pose a risk:
-
Hemolysis: Significant hemolysis can release interfering substances. Use non-hemolyzed serum for best results.[14]
-
Bilirubin: High concentrations of bilirubin can interfere with colorimetric assays.[15][16] The extraction step helps mitigate this.
-
Lipemia: Grossly lipemic samples may cause turbidity. The extraction process should clarify the sample.
-
-
Quality Control: It is essential to run assayed normal and abnormal serum controls with each batch of samples to ensure the validity of the results.
Safety Precautions
-
This compound: Causes skin and serious eye irritation. Handle with care.[13]
-
Acetic Anhydride: Corrosive and flammable. Reacts violently with water.
-
Chloroform: Toxic, suspected carcinogen, and harmful if swallowed or inhaled.
-
Potassium Hydroxide: Caustic. Causes severe skin burns and eye damage.
-
Always work in a certified chemical fume hood.
-
Wear appropriate PPE: nitrile or neoprene gloves, chemical splash goggles, and a flame-retardant lab coat.
-
Dispose of all chemical waste according to institutional and local environmental regulations.
References
- Wright, L. A., Tonks, D. B., & Allen, R. H. (1960). Determination of cholesterol with special reference to the use of p-toluene-sulfonic acid. Clinical Chemistry, 6(3), 243-53.
- Xiong, Q., Wilson, W. K., & Pang, J. (2007). The Liebermann-Burchard reaction: sulfonation, desaturation, and rearrangment of cholesterol in acid. Lipids, 42(1), 87-96.
- Pang, J., Wilson, W. K., & Xiong, Q. (2007). The Liebermann–Burchard Reaction: Sulfonation, Desaturation, and Rearrangment of Cholesterol in Acid.
- Wikipedia. (2022). Liebermann–Burchard test. Wikipedia. [Link]
- Xiong, Q., Wilson, W. K., & Pang, J. (2007). The Liebermann–Burchard Reaction: Sulfonation, Desaturation, and Rearrangment of Cholesterol in Acid. Semantic Scholar. [Link]
- University of Babylon. 3-Qualitative tests of cholesterol. College of Pharmacy. [Link]
- Medichem Middle East. (n.d.). Cholesterol CHOD-PAP. Medichem Middle East. [Link]
- National Center for Biotechnology Information. (1960). Determination of cholesterol with special reference to the use of p-toluene-sulfonic acid. PubMed. [Link]
- Kuligowski, J., & Quintás, G. (2020).
- Bioresearch. (n.d.). CHOLESTEROL. Bioresearch. [Link]
- Ghica, M. E., et al. (2021).
- Adu, K. A., et al. (2019). Validation of a Simple and Robust Liebermann–Burchard Colorimetric Method for the Assay of Cholesterol in Selected Milk Products in Ghana. NIH. [Link]
- Randox Laboratories. (n.d.). CHOLESTEROL (CHOL). Randox. [Link]
- Szasz, G., & Wahlefeld, A. W. (1976). Interference of sodium azide with the quantitation of serum cholesterol: a comparative study. Clinica Chimica Acta, 66(1), 69-75. [Link]
- Pesce, M. A., & Bodourian, S. H. (1977). Interference with the enzymic measurement of cholesterol in serum by use of five reagent kits. PubMed. [Link]
- CONCEPT DIAGNOSTICS. (n.d.). cholesterol reagent set. CONCEPT DIAGNOSTICS. [Link]
- Pesce, M. A., & Bodourian, S. H. (1977). Interference with the enzymic measurement of cholesterol in serum by use of five reagent kits. Semantic Scholar. [Link]
- Archem Diagnostics. (n.d.). cholesterol. ARCHEM. [Link]
- Atlas Medical. (n.d.). LIQUID CHOLESTEROL (CHOD/POD method).
- Semjon, B., et al. (2020). The comparison of HPLC and spectrophotometric method for cholesterol determination. Potravinarstvo Slovak Journal of Food Sciences, 14, 153-159. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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A Robust HPLC-UV Method for the Quantitative Analysis of 2,5-Dimethylbenzenesulfonic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise, accurate, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,5-Dimethylbenzenesulfonic acid. This compound, an important intermediate in the synthesis of dyes, detergents, and pharmaceuticals, requires a robust analytical method for quality control and research purposes.[1][2] Due to its polar sulfonic acid group, this analyte can be challenging to retain on conventional C18 columns.[3] This protocol outlines optimized chromatographic conditions, sample preparation, and a validation strategy based on International Council for Harmonisation (ICH) guidelines to ensure trustworthy and reproducible results.[4][5] The method utilizes a standard C18 stationary phase with an acidified aqueous-organic mobile phase, which is readily available in most analytical laboratories.
Introduction: The Analytical Challenge
This compound (p-xylene-2-sulfonic acid) is a highly polar aromatic compound, with its polarity primarily driven by the sulfonic acid (-SO₃H) functional group.[1] This high polarity makes it readily soluble in water but presents a significant challenge for retention in traditional reversed-phase chromatography, where separation is based on hydrophobic interactions.[3] Unoptimized methods often result in poor peak shape, low retention, and inadequate separation from other polar impurities.
To overcome these issues, this method employs an acidified mobile phase. The addition of an acid, such as phosphoric acid, serves a dual purpose: it suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing undesirable secondary interactions, and it ensures the analyte is in a consistent, non-ionized state, promoting better retention and peak symmetry.[6] This approach provides a straightforward and effective alternative to more complex techniques like ion-pair chromatography or mixed-mode chromatography for routine quality control.[3][7]
Experimental Methodology
Instrumentation and Consumables
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V or equivalent).[8]
-
Data Acquisition Software: Chromatographic data station (e.g., OpenLab CDS, Empower™, Chromeleon™).
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated, for mobile phase preparation.
-
Volumetric Glassware: Class A certified flasks and pipettes.
-
Filtration: 0.45 µm syringe filters (e.g., PTFE, PVDF) for sample and mobile phase preparation.[9]
Reagents and Standards
-
This compound: Reference Standard (≥98% purity).
-
Acetonitrile (MeCN): HPLC grade or higher.
-
Water: HPLC grade or ultrapure (18.2 MΩ·cm).
-
Phosphoric Acid (H₃PO₄): ACS grade or higher (approx. 85%).
Chromatographic Conditions
All chromatographic parameters have been optimized for the robust separation and quantification of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Gradient/Isocratic | Isocratic: 30:70 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
Causality Behind Choices:
-
Mobile Phase: The ratio of acetonitrile to acidified water is optimized to provide sufficient retention for the analyte (expected retention time ~5-7 minutes) while ensuring a reasonable run time. The 0.1% phosphoric acid maintains a low pH (~2.5-3.0) to suppress ionization.[6][10]
-
Column Temperature: Maintaining a constant temperature of 30°C ensures stable retention times and reduces viscosity fluctuations of the mobile phase.
-
Detection Wavelength: The wavelength of 225 nm is selected to provide high sensitivity for the aromatic benzene ring structure of the analyte.[8]
Detailed Protocols
Preparation of Solutions
Mobile Phase (1 L of 0.1% H₃PO₄ in Water):
-
Measure approximately 999 mL of HPLC-grade water into a 1 L flask.
-
Carefully add 1.0 mL of concentrated phosphoric acid.
-
Mix thoroughly and filter through a 0.45 µm membrane filter to degas and remove particulates.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase diluent (a 30:70 mixture of MeCN:Water) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase diluent and mix thoroughly.
Working Standard Solutions (e.g., for Linearity Curve):
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution using the mobile phase diluent.
Sample Preparation
-
Accurately weigh an amount of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Follow steps 2-4 from the Standard Stock Solution preparation to dissolve and dilute the sample. This creates a target concentration of 1000 µg/mL.
-
If necessary, perform a further dilution to bring the final concentration into the calibrated range of the assay (e.g., a 1-in-20 dilution to achieve 50 µg/mL).
-
Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[11]
Experimental Workflow
The following diagram outlines the complete analytical procedure from sample receipt to final data reporting.
The hydrophobic dimethylbenzene portion of the analyte molecule interacts with the non-polar C18 alkyl chains of the stationary phase, causing it to be retained. [12]The highly polar sulfonic acid group has a greater affinity for the polar mobile phase. The balance between these interactions dictates the retention time. The acidified mobile phase ensures that the sulfonic acid group remains protonated, preventing ionic repulsion from negatively charged silanol groups and leading to a sharp, symmetrical peak.
Conclusion
The HPLC method described in this application note is demonstrated to be simple, robust, and reliable for the quantitative determination of this compound. By employing a standard C18 column and an acidified mobile phase, the challenges associated with analyzing this polar compound are effectively overcome. The method exhibits excellent performance characteristics that meet the stringent requirements of the pharmaceutical and chemical industries, making it suitable for routine quality control testing, stability studies, and research applications.
References
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- Sepax Technologies. (n.d.). HP-SCX.
- Solubility of Things. (n.d.). This compound.
- SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 4-decyl- on Newcrom R1 HPLC column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonic and p-Toluenesulfonic Acids on Newcrom BH Column.
- HELIX Chromatography. (n.d.). HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column.
- HELIX Chromatography. (n.d.). HPLC Analysis of Benzenesulfonic, p-Toluenesulfonic and 2-Naphtanesulfonic Acids with LC/MS Compatible Conditions on Heritage MA Mixed-Mode Column.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11868, this compound.
- ChemBK. (2024). This compound.
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
- National Institutes of Health (NIH). (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk.
- YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).
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- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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Application Note: 1H and 13C NMR Spectral Analysis of Dimethylbenzenesulfonic Acid Isomers
Introduction
Dimethylbenzenesulfonic acids, also known as xylenesulfonic acids, are a group of aromatic sulfonic acids that play a significant role as intermediates and reagents in a wide array of industrial applications, including the manufacturing of dyes, pharmaceuticals, and detergents. The isomeric purity of these compounds is often critical to the performance and safety of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous identification and differentiation of the six constitutional isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzenesulfonic acid. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analysis of these isomers using ¹H and ¹³C NMR spectroscopy.
Principles of NMR-Based Isomer Differentiation
The chemical shifts (δ) and spin-spin coupling constants (J) in ¹H and ¹³C NMR spectra are exquisitely sensitive to the electronic environment of the nuclei. The substitution pattern of the methyl (-CH₃) and sulfonic acid (-SO₃H) groups on the benzene ring creates unique magnetic environments for each proton and carbon atom, resulting in distinct spectral fingerprints for each isomer.
The sulfonic acid group is a strong electron-withdrawing group, which deshields (shifts to a higher ppm value) the aromatic protons and carbons, particularly those in the ortho and para positions. Conversely, the methyl group is a weak electron-donating group, causing a slight shielding (shift to a lower ppm value) of the aromatic nuclei, most pronounced at the ortho and para positions. The interplay of these substituent effects, combined with the symmetry elements present in some of the isomers, allows for their definitive identification.[1][2][3]
dot graph TD { subgraph "Workflow for Isomer Analysis" A[Sample Preparation] --> B[NMR Data Acquisition]; B --> C[¹H NMR Analysis]; B --> D[¹³C NMR Analysis]; C --> E[Spectral Interpretation]; D --> E; E --> F[Isomer Identification]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style D fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style E fill:#E6F4EA,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style F fill:#FCE8E6,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 } Figure 1: General workflow for the NMR-based analysis of dimethylbenzenesulfonic acid isomers.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[4] The following protocol is recommended:
-
Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[5] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for all isomers due to their good solubility. Deuterium oxide (D₂O) can also be used, in which case the acidic proton of the sulfonic acid group will exchange with deuterium and will not be observed.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6]
-
Sample Purity: Ensure the sample is free of particulate matter by filtering the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]
-
Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm) in organic solvents. For spectra recorded in D₂O, a small amount of sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) can be used as an internal reference.[8]
NMR Data Acquisition
The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized for your specific instrument and sample.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 512 to 2048 scans are often necessary to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 0 to 220 ppm is standard.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Analysis of Dimethylbenzenesulfonic Acid Isomers
The following sections detail the expected ¹H and ¹³C NMR spectral features for each of the six isomers. The predicted splitting patterns and chemical shift regions are based on established principles of substituent effects on aromatic systems.[1][2][3]
It is important to note that the exact chemical shifts can vary depending on the solvent, concentration, and temperature.
2,3-Dimethylbenzenesulfonic Acid
dot graph G { node [shape=plaintext]; "2,3-dimethylbenzenesulfonic acid" [label=<
Isomer2,3-dimethylbenzenesulfonic acid
>]; } Figure 2: Structure of 2,3-dimethylbenzenesulfonic acid.
¹H NMR Analysis:
-
Aromatic Region (δ 7.0-8.0 ppm): Three distinct aromatic proton signals are expected, each integrating to 1H. The proton at C6, being ortho to the sulfonic acid group, will be the most downfield. The protons at C4 and C5 will be in the more shielded region of the aromatic spectrum. The coupling pattern will be complex, with expected ortho (J ≈ 7-9 Hz) and meta (J ≈ 2-3 Hz) couplings.
-
Methyl Region (δ 2.2-2.7 ppm): Two distinct singlets are expected for the two non-equivalent methyl groups, each integrating to 3H.
¹³C NMR Analysis:
-
Aromatic Region (δ 120-150 ppm): Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbon bearing the sulfonic acid group (C1) will be significantly downfield.
-
Methyl Region (δ 15-25 ppm): Two distinct signals are expected for the two methyl carbons.
2,4-Dimethylbenzenesulfonic Acid
dot graph G { node [shape=plaintext]; "2,4-dimethylbenzenesulfonic acid" [label=<
Isomer2,4-dimethylbenzenesulfonic acid
>]; } Figure 3: Structure of 2,4-dimethylbenzenesulfonic acid.
¹H NMR Analysis (in D₂O): [9]
-
Aromatic Region (δ 7.0-7.8 ppm): Three distinct aromatic proton signals are expected. A singlet for the proton at C3, a doublet for the proton at C5, and a doublet for the proton at C6. The proton at C6, being ortho to the sulfonic acid group, will be the most downfield.
-
Methyl Region (δ 2.3-2.6 ppm): Two distinct singlets for the two methyl groups.
| Proton | Chemical Shift (δ ppm in D₂O) | Multiplicity |
| H-6 | ~7.77 | d |
| H-5 | ~7.17 | d |
| H-3 | ~7.15 | s |
| CH₃ (at C2) | ~2.60 | s |
| CH₃ (at C4) | ~2.31 | s |
| Table 1: ¹H NMR Data for 2,4-Dimethylbenzenesulfonic Acid in D₂O.[9] |
¹³C NMR Analysis:
-
Aromatic Region (δ 125-150 ppm): Six distinct aromatic carbon signals are expected.
-
Methyl Region (δ 15-30 ppm): Two distinct methyl carbon signals.[9]
2,5-Dimethylbenzenesulfonic Acid
dot graph G { node [shape=plaintext]; "this compound" [label=<
Isomerthis compound
>]; } Figure 4: Structure of this compound.
¹H NMR Analysis:
-
Aromatic Region (δ 7.0-8.0 ppm): Three distinct aromatic proton signals are expected. A singlet for the proton at C6, a doublet for the proton at C3, and a doublet for the proton at C4. The proton at C6, being ortho to the sulfonic acid group, will be the most downfield.
-
Methyl Region (δ 2.2-2.7 ppm): Two distinct singlets for the two methyl groups.
¹³C NMR Analysis:
-
Aromatic Region (δ 120-150 ppm): Six distinct aromatic carbon signals are expected.
-
Methyl Region (δ 15-25 ppm): Two distinct methyl carbon signals.
2,6-Dimethylbenzenesulfonic Acid
dot graph G { node [shape=plaintext]; "2,6-dimethylbenzenesulfonic acid" [label=<
Isomer2,6-dimethylbenzenesulfonic acid
>]; } Figure 5: Structure of 2,6-dimethylbenzenesulfonic acid.
¹H NMR Analysis:
-
Aromatic Region (δ 7.0-8.0 ppm): Due to the molecule's symmetry, two signals are expected in the aromatic region. A doublet for the equivalent protons at C3 and C5, and a triplet for the proton at C4.
-
Methyl Region (δ 2.5-2.8 ppm): A single singlet for the two equivalent methyl groups, integrating to 6H.
¹³C NMR Analysis:
-
Aromatic Region (δ 120-150 ppm): Four distinct aromatic carbon signals are expected due to symmetry.
-
Methyl Region (δ 15-25 ppm): A single signal for the two equivalent methyl carbons.
3,4-Dimethylbenzenesulfonic Acid
dot graph G { node [shape=plaintext]; "3,4-dimethylbenzenesulfonic acid" [label=<
Isomer3,4-dimethylbenzenesulfonic acid
>]; } Figure 6: Structure of 3,4-dimethylbenzenesulfonic acid.
¹H NMR Analysis:
-
Aromatic Region (δ 7.0-8.0 ppm): Three distinct aromatic proton signals are expected. A singlet for the proton at C2, a doublet for the proton at C5, and a doublet for the proton at C6. The proton at C2, being ortho to the sulfonic acid group, will be the most downfield.
-
Methyl Region (δ 2.2-2.7 ppm): Two distinct singlets for the two methyl groups.
¹³C NMR Analysis:
-
Aromatic Region (δ 120-150 ppm): Six distinct aromatic carbon signals are expected.
-
Methyl Region (δ 15-25 ppm): Two distinct methyl carbon signals.
3,5-Dimethylbenzenesulfonic Acid
dot graph G { node [shape=plaintext]; "3,5-dimethylbenzenesulfonic acid" [label=<
Isomer3,5-dimethylbenzenesulfonic acid
>]; } Figure 7: Structure of 3,5-dimethylbenzenesulfonic acid.
¹H NMR Analysis:
-
Aromatic Region (δ 7.0-8.0 ppm): Due to the molecule's symmetry, two signals are expected in the aromatic region. A singlet for the two equivalent protons at C2 and C6, and a singlet for the proton at C4. The protons at C2 and C6, being ortho to the sulfonic acid group, will be the most downfield.
-
Methyl Region (δ 2.2-2.5 ppm): A single singlet for the two equivalent methyl groups, integrating to 6H.
¹³C NMR Analysis:
-
Aromatic Region (δ 120-150 ppm): Four distinct aromatic carbon signals are expected due to symmetry.
-
Methyl Region (δ 15-25 ppm): A single signal for the two equivalent methyl carbons.
Summary of Expected Spectral Features
| Isomer | ¹H Aromatic Signals | ¹H Methyl Signals | ¹³C Aromatic Signals | ¹³C Methyl Signals |
| 2,3- | 3 | 2 | 6 | 2 |
| 2,4- | 3 | 2 | 6 | 2 |
| 2,5- | 3 | 2 | 6 | 2 |
| 2,6- | 2 | 1 | 4 | 1 |
| 3,4- | 3 | 2 | 6 | 2 |
| 3,5- | 2 | 1 | 4 | 1 |
| Table 2: Summary of the expected number of distinct signals in the ¹H and ¹³C NMR spectra of dimethylbenzenesulfonic acid isomers. |
Conclusion
¹H and ¹³C NMR spectroscopy provide a powerful and definitive method for the structural elucidation and differentiation of the six dimethylbenzenesulfonic acid isomers. By carefully analyzing the chemical shifts, coupling patterns, and number of signals in both the aromatic and aliphatic regions of the spectra, researchers can confidently identify the specific isomer present in their sample. This application note serves as a practical guide to the experimental setup and spectral interpretation required for this analysis, enabling greater control over product quality and purity in research and industrial settings.
References
- Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics, 37(11), 2594–2599. [Link]
- Diehl, P. (1963). Proton Chemical Shifts in Polysubstituted Benzenes. The Journal of Chemical Physics, 38(11), 2686–2693. [Link]
- Zanger, M. (1972). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 44(7), 1129–1133. [Link]
- JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]
- Moodle. (n.d.).
- Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of compound 2a. [Link]
- Royal Society of Chemistry. (n.d.).
- Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews. [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
- Dharmatti, S. S., & Kanekar, C. R. (1959). Proton spin-spin interactions in m-disubstituted benzenes. The Journal of Chemical Physics, 31(5), 1436–1437. [Link]
- Chemistry Stack Exchange. (2017). How can multiplets in para-disubstituted benzene rings be described? [Link]
- Kobe University. (n.d.).
- Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). [Link]
- Royal Society of Chemistry. (n.d.). N-benzyl-N,4-dimethylbenzenesulfonamide (3a). [Link]
- ResearchGate. (n.d.). Copies of 1H, 13C, 19F NMR spectra. [Link]
- Chemistry LibreTexts. (2024). 15.
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
- Anderson, R.C., Jarema, J.A., Shapiro, M.J., Stokes, J.P., & Ziliox, M. (1995). 5 Combination of 1H and 13C NMR Spectroscopy. Journal of Organic Chemistry, 60, 2650. [Link]
- PubChem. (n.d.). 3,4-Dimethylbenzene-1-sulfonic acid. [Link]
- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
- ResearchGate. (n.d.).
- SpectraBase. (n.d.). Benzenesulfonic acid sodium salt - Optional[13C NMR] - Chemical Shifts. [Link]
- Amazon S3. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0248986). [Link]
- SpectraBase. (n.d.). 2,5-xylenesulfonic acid, sodium salt, monohydrate - Optional[13C NMR] - Chemical Shifts. [Link]
- University of Wisconsin-Madison. (n.d.).
- Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
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Application Note: Mass Spectrometric Analysis and Fragmentation Pattern of 2,5-Dimethylbenzenesulfonic Acid
Introduction
2,5-Dimethylbenzenesulfonic acid (DMBSA), also known as p-xylene-2-sulfonic acid, is an aromatic sulfonic acid with the chemical formula C₈H₁₀O₃S and a molecular weight of 186.23 g/mol .[1][2][3] It serves as an important intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Due to its ionic and polar nature, its accurate identification and characterization in complex matrices require robust analytical techniques.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), provides a powerful platform for the analysis of such compounds. Electrospray ionization (ESI) is the preferred ionization method for polar and ionic molecules like sulfonic acids, as it facilitates the generation of gas-phase ions with minimal fragmentation in the source.[4][5] This application note provides a detailed protocol for the analysis of this compound using LC-ESI-tandem mass spectrometry (MS/MS) and elucidates its characteristic fragmentation pattern, offering a reliable method for its unequivocal identification.
Scientific Principles and Experimental Design
The analytical strategy is centered on exploiting the inherent chemical properties of DMBSA. The acidic proton of the sulfonic acid group (-SO₃H) is readily lost, making the molecule ideal for analysis in negative ion mode ESI, where it forms a deprotonated molecule, [M-H]⁻.
Subsequent fragmentation of this precursor ion is achieved through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) in a tandem mass spectrometer. The resulting fragment ions are characteristic of the molecule's structure. For aromatic sulfonic acids, the most common fragmentation pathway involves the cleavage of the carbon-sulfur (C-S) bond.[4][6] This process, known as desulfonation, provides highly specific structural information. This self-validating system ensures that the identification is based on both the accurate mass of the parent ion and its predictable, structurally significant fragment ions.
Experimental Workflow Diagram
The overall analytical process is depicted in the workflow below.
Caption: High-level experimental workflow for DMBSA analysis.
Detailed Experimental Protocol
This protocol is designed for a high-resolution mass spectrometer, such as a Thermo Scientific™ Q Exactive™ Orbitrap, coupled to a standard HPLC system.[2]
Materials and Reagents
-
This compound (analytical standard, ≥98%)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (MS-grade, 99%)
-
Microcentrifuge tubes and appropriate pipettes
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of a 50:50 (v/v) mixture of methanol and water. Vortex thoroughly to ensure complete dissolution.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution using 50:50 ACN:Water with 0.1% formic acid to achieve a final concentration of 1 µg/mL. This solution is ready for injection. The use of MS-grade reagents is critical to avoid interference.[7]
Liquid Chromatography (LC) Parameters
The chromatographic step separates the analyte from potential matrix components. A reversed-phase method is suitable for DMBSA.[1]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Sheath Gas Flow Rate: 35 units
-
Aux Gas Flow Rate: 10 units
-
Spray Voltage: -3.0 kV
-
Capillary Temperature: 320 °C
-
MS1 (Full Scan):
-
Scan Range: m/z 50-250
-
Resolution: 70,000
-
-
MS2 (dd-MS²):
-
Precursor Ion: m/z 185.0278
-
Isolation Window: 1.0 m/z
-
Collision Energy (HCD): Normalized collision energy (NCE) stepped at 20, 40, 60
-
Resolution: 17,500
-
Results: Fragmentation Pattern of this compound
Under negative ESI conditions, this compound readily deprotonates to form the precursor ion [M-H]⁻ at an exact mass-to-charge ratio (m/z) of 185.0278.[2] Collision-induced dissociation of this ion yields a simple yet highly characteristic fragmentation pattern dominated by the cleavage of the C-S bond.
The primary fragmentation pathways observed are:
-
Loss of SO₂: A rearrangement can occur leading to the loss of a neutral sulfur dioxide molecule (SO₂, 64 Da). This is a common fragmentation process for aromatic sulfonic acids.[6][8]
-
Formation of [SO₃]⁻•: The cleavage of the C-S bond can result in the formation of the sulfite radical anion, [SO₃]⁻•, which is a highly stable species. This is often the most abundant fragment ion.
Table of Key Ions
| m/z (Experimental) | Proposed Formula | Description |
| 185.0278 | [C₈H₉O₃S]⁻ | Deprotonated molecule [M-H]⁻ |
| 121.0659 | [C₈H₉]⁻ | Fragment resulting from the loss of SO₂ (Dimethylphenyl anion) |
| 79.9574 | [SO₃]⁻• | Sulfite radical anion from C-S bond cleavage |
Data derived from public spectral databases.[2]
Fragmentation Mechanism Diagram
The fragmentation of the deprotonated DMBSA molecule is illustrated below.
Caption: Proposed fragmentation pathways for [DMBSA-H]⁻.
The observation of the sulfite radical anion at m/z 79.9574 is a hallmark of aromatic sulfonic acids.[2] The complementary fragment, the dimethylphenyl anion at m/z 121.0659, confirms the dimethylbenzene substructure. The presence of both of these fragments provides extremely high confidence in the identification of the analyte.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the analysis of this compound. By utilizing negative mode electrospray ionization, the analyte is efficiently ionized to its deprotonated form [M-H]⁻. Subsequent tandem mass spectrometry reveals a characteristic fragmentation pattern dominated by desulfonation, yielding key fragment ions at m/z 121.0659 and m/z 79.9574. This protocol provides researchers, scientists, and drug development professionals with a validated methodology for the confident identification and structural confirmation of this compound in various applications.
References
- This compound. SIELC Technologies.
- Mass Spectrometry of Sulfonic Acids and Their Derivatives.
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis
- This compound | C8H10O3S | CID 11868.
- 2,4-Dimethylbenzenesulfonic acid. Smolecule.
- Mass spectral fragmentations of sulfonates.
- Effects of functional groups on the fragmentation of dyes in electrospray and atmospheric pressure chemical ioniz
- Rearrangement of aromatic sulfonate anions in the gas phase. Semantic Scholar.
- This compound. precisionFDA.
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
- Benzenesulfonic acids and deriv
- Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow.
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Introduction: The Analytical Challenge of Sulfonic Acids
An Application Guide to the Gas Chromatography-Mass Spectrometry of Volatile Sulfonic Acid Derivatives
Sulfonic acids and their salts are integral to numerous industrial and pharmaceutical processes, from detergents and catalysts to active pharmaceutical ingredients (APIs). However, their analysis presents a significant challenge for gas chromatography (GC), the benchmark technique for separating and analyzing volatile and semi-volatile compounds.[1] The sulfonic acid moiety (-SO₃H) is highly polar and possesses an active hydrogen, leading to strong intermolecular hydrogen bonding. This results in extremely low volatility and poor thermal stability, making these compounds unsuitable for direct GC analysis.[2][3][4] To overcome this limitation, a derivatization step is essential. This process chemically modifies the sulfonic acid group, replacing the active hydrogen to reduce polarity, increase volatility, and enhance thermal stability, thereby rendering the analyte "GC-amenable."[2][3]
This application note provides a comprehensive overview of robust derivatization protocols for the analysis of sulfonic acids by Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind various experimental choices, provide detailed step-by-step methodologies, and offer field-proven insights to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
Pillar 1: The Imperative of Derivatization
The core principle of derivatization is to transform a non-volatile compound into a volatile one. For sulfonic acids, this involves "capping" the highly polar -SO₃H group. The choice of derivatization strategy depends on the analyte's structure, the sample matrix, required sensitivity, and available instrumentation.
Logical Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate derivatization strategy for sulfonic acid analysis.
Sources
Application of 2,5-Dimethylbenzenesulfonic acid as a hydrotrope in formulations
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2,5-Dimethylbenzenesulfonic acid as a hydrotrope in formulations.
Introduction: The Challenge of Poor Solubility in Drug Development
A significant hurdle in the development of new pharmaceuticals is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). It is estimated that nearly 40% of newly discovered drug candidates suffer from low water solubility, which can lead to poor dissolution, low bioavailability, and unpredictable therapeutic outcomes.[1] To overcome this challenge, various solubility enhancement techniques have been developed, with hydrotropy emerging as a highly effective and versatile approach.[2][3]
Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotrope, results in an increased aqueous solubility of a primary solute.[1] These hydrotropic agents are amphiphilic compounds, possessing both hydrophilic and hydrophobic moieties.[4] Unlike typical surfactants, the hydrophobic part of a hydrotrope is generally too small to cause spontaneous self-aggregation into well-defined micelles.[5] This guide focuses on a specific and effective hydrotrope, this compound, detailing its mechanism, applications, and protocols for its use in pharmaceutical formulations.
This compound: A Profile
This compound, also known as p-xylene-2-sulfonic acid, is an aromatic sulfonic acid.[6][7] Its chemical structure consists of a benzene ring substituted with two methyl groups and a sulfonic acid group (-SO₃H).
-
Key Characteristics: The presence of the highly polar sulfonic acid group makes the compound readily soluble in water.[7][9] The dimethyl-substituted benzene ring provides the hydrophobic character necessary for hydrotropic action. This amphiphilic nature is central to its function.
-
Industrial Relevance: Beyond its role as a hydrotrope, this compound is utilized in the manufacturing of detergents, dyes, and other pharmaceuticals, and can act as a catalyst in organic synthesis.[9]
-
Safety Profile: this compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[6] The sodium salt of dimethylbenzenesulfonic acid has shown low acute oral and dermal toxicity in animal studies.[10] As with any excipient, a thorough toxicological evaluation is necessary for any new formulation.
The Mechanism of Hydrotropic Solubilization
The precise mechanism of hydrotropy has been a subject of extensive study. While early theories focused on complexation, the current understanding points towards a water-mediated self-aggregation process.[1][11]
Hydrotropes function by accumulating around the poorly soluble solute molecules. This is not a simple encapsulation like micellization, but rather a weaker, more dynamic association.[11] The driving force for this aggregation is the hydrophobic interaction between the nonpolar parts of the hydrotrope and the solute, which minimizes their contact with water.[11][12]
Key aspects of the mechanism include:
-
Self-Aggregation: Hydrotropes can self-associate, particularly at higher concentrations.[13] This aggregation is typically a stepwise process, rather than the cooperative formation of micelles seen with surfactants.[5]
-
Minimum Hydrotropic Concentration (MHC): This is the critical concentration at which the hydrotrope molecules begin to aggregate and a significant increase in the solubility of the solute is observed.[1][14][15]
-
Water-Mediated Interactions: Recent evidence from statistical thermodynamics and NMR spectroscopy suggests that the aggregation of hydrotropes around the solute is a water-mediated phenomenon.[11][16] The planarity of the hydrotrope's hydrophobic part is considered an important factor in this process.[5]
The following diagram illustrates the proposed mechanism of hydrotropic action.
Caption: Water-mediated aggregation of hydrotrope molecules around a solute.
Applications in Pharmaceutical Formulations
The ability of this compound to significantly increase the aqueous solubility of poorly soluble drugs makes it a valuable tool in formulation development.[9]
-
Oral Liquid Formulations: Hydrotropy is highly effective for developing syrups and oral solutions, which can offer a faster onset of action and improved bioavailability.[2][17]
-
Parenteral (Injectable) Formulations: For drugs that cannot be administered orally, hydrotropic solubilization provides a means to create aqueous injectable formulations, avoiding the use of potentially toxic organic solvents.[2][18]
-
Topical Formulations: Enhancing the solubility of an API in a topical formulation can improve its permeation through the skin.[2][18]
-
Solid Dispersions: A novel application involves creating hydrotropic solid dispersions. Here, a drug is dissolved in a concentrated aqueous solution of a hydrotrope, and the water is then evaporated to yield a solid product with enhanced dissolution properties.[15][19]
The Concept of Mixed Hydrotropy
A significant advancement in this field is the technique of "mixed hydrotropy." This approach utilizes a combination of two or more hydrotropic agents in lower concentrations.[17] The key advantages are:
-
Synergistic Effect: Blends of hydrotropes can produce a greater increase in solubility than the sum of the individual agents.[1][2]
-
Reduced Toxicity: By using lower concentrations of each hydrotrope, the overall concentration required is reduced, which can minimize potential side effects and toxicity.[2][20]
Experimental Protocols and Methodologies
A systematic approach is crucial for successfully employing this compound as a hydrotrope. The following protocols outline the key experimental steps.
Caption: Experimental workflow for formulation development using a hydrotrope.
Protocol 1: Determination of Minimum Hydrotropic Concentration (MHC)
Objective: To determine the concentration at which this compound begins to self-aggregate in an aqueous solution.
Principle: The MHC can be identified by observing changes in the physical properties of the solution, such as conductivity or viscosity, as a function of hydrotrope concentration.[14][15] A distinct break in the plot of the property versus concentration indicates the MHC.
Methodology (Conductivity Measurement):
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in purified water (e.g., 2 M).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, ranging from very low concentration up to the stock concentration.
-
Conductivity Measurement: Measure the specific conductivity of each solution at a constant temperature (e.g., 25°C) using a calibrated conductivity meter.
-
Data Analysis: Plot the specific conductivity (Y-axis) against the molar concentration of this compound (X-axis).
-
MHC Determination: The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the MHC.
Protocol 2: Quantitative Analysis of Solubility Enhancement
Objective: To quantify the increase in solubility of a poorly water-soluble API in the presence of varying concentrations of this compound.
Principle: The equilibrium solubility of the API is determined using the isothermal shake-flask method, which is a standard technique for solubility measurement.[21]
Methodology:
-
Prepare Hydrotrope Solutions: Prepare a series of aqueous solutions of this compound with concentrations spanning a range below and above the predetermined MHC. Also, prepare a blank with only purified water.
-
Add Excess API: Add an excess amount of the API to a known volume of each hydrotrope solution in separate sealed containers (e.g., screw-capped vials). The excess solid ensures that saturation is reached.
-
Equilibration: Place the containers in a shaker water bath maintained at a constant temperature (e.g., 37°C for biopharmaceutical relevance) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the samples to stand to let the undissolved API settle. Carefully withdraw an aliquot from the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
Quantification: Dilute the filtered samples appropriately with a suitable solvent and analyze the concentration of the dissolved API using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the solubility of the API (mg/mL or M) against the concentration of the hydrotrope. Calculate the solubility enhancement factor for each concentration.
Data Presentation: Evaluating Solubilization Efficacy
Summarizing the results in a clear, tabular format is essential for comparing the effectiveness of the hydrotrope at different concentrations.
Table 1: Solubility Enhancement of a Model API ("Drug X") by this compound at 37°C
| Concentration of this compound (M) | Solubility of Drug X (µg/mL) | Solubility Enhancement Factor* |
| 0 (Purified Water) | 5.2 | 1.0 |
| 0.1 | 25.8 | 5.0 |
| 0.2 | 88.4 | 17.0 |
| 0.4 (Approx. MHC) | 213.2 | 41.0 |
| 0.6 | 546.0 | 105.0 |
| 0.8 | 1253.2 | 241.0 |
| 1.0 | 2870.4 | 552.0 |
*Solubility Enhancement Factor = (Solubility in hydrotrope solution) / (Solubility in water)
Key Considerations and Troubleshooting
-
Effect of Temperature: The solubility of solutes generally increases with temperature. This effect can be more pronounced in the presence of hydrotropes, which can enhance heat-solubilization.[16][22][23] Therefore, temperature control during experiments is critical.
-
Precipitation upon Dilution: A major consideration for hydrotropic formulations, especially for injectables, is the risk of the drug precipitating when the formulation is diluted in a larger volume of aqueous fluid (e.g., blood). This must be evaluated during pre-formulation studies. The "mixed hydrotropy" approach can sometimes mitigate this by requiring a lower overall hydrotrope concentration.[2]
-
Excipient Compatibility: Ensure that this compound is compatible with the API and other excipients in the formulation. Forced degradation and stability studies are necessary to rule out any adverse interactions.
Conclusion
This compound is a potent and versatile hydrotrope that offers a valuable solution to one of the most persistent challenges in pharmaceutical development: the poor aqueous solubility of APIs. By understanding its mechanism of action and applying systematic experimental protocols, researchers and formulation scientists can effectively leverage this excipient to develop a wide range of dosage forms, from oral solutions to complex parenteral products. The principles of hydrotropy, particularly the strategic use of mixed hydrotropy, provide a scientifically robust, cost-effective, and environmentally friendly alternative to other solubilization methods, ultimately facilitating the journey of promising drug candidates from the laboratory to the clinic.
References
- Journal of Drug Delivery and Therapeutics. (2022). Hydrotropy as Prominent Approach for Enhancement of Aqueous Solubility of Dru.
- Ward, A. J. I., et al. (1988). The Mechanism of Hydrotrope Action in an Aqueous Wonionic Surfactant System. Drug Development and Industrial Pharmacy.
- A review on hydrotropy. (2024). World Journal of Advanced Research and Reviews.
- Asian Journal of Pharmacy and Technology. (n.d.). Hydrotropy: A Promising Tool for Solubility Enhancement.
- Abranches, D. O., et al. (n.d.). Unveiling the Mechanism of Hydrotropy: Water-Mediated Interactions and The Role of Apolarity. ChemRxiv.
- Journal of Pharmaceutical Negative Results. (n.d.). A Review: “Hydrotropy” Techniques to increase the solubility of Drug.
- Khan, A. D., et al. (2021). Hydrotropy: Recent Advancements in Enhancement of Drug Solubility and Formulation Development. International Journal of Drug Delivery Technology.
- Shimizu, S., & Matubayasi, N. (n.d.). Temperature Dependence of Hydrotropy. PubMed Central.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020).
- ACS Publications. (2025). Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis.
- Solubility of Things. (n.d.). This compound.
- Asian Journal of Pharmaceutics. (2024). Advanced Solubility Science: Mixed Hydrotropy.
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Application Notes and Protocols for the Use of 2,5-Dimethylbenzenesulfonic Acid in Industrial Detergent Production
Introduction: The Critical Role of Hydrotropes in High-Performance Industrial Detergents
In the formulation of modern industrial detergents, achieving a stable, homogeneous, and effective product presents a significant scientific challenge. Concentrated liquid detergents, in particular, are complex mixtures of anionic, nonionic, and sometimes cationic surfactants, builders, enzymes, polymers, and other additives. A common issue in these formulations is the inherent immiscibility of these components at high concentrations, which can lead to phase separation, increased viscosity, and reduced cleaning efficacy. This is where the strategic use of hydrotropes becomes essential.
2,5-Dimethylbenzenesulfonic acid, a member of the xylenesulfonate family, is a highly effective hydrotrope utilized in the detergent industry. Hydrotropes are amphiphilic compounds that, at significant concentrations, enhance the aqueous solubility of sparingly soluble or hydrophobic substances.[1][2] Unlike typical surfactants, the hydrophobic part of a hydrotrope is too small to cause spontaneous self-aggregation into micelles.[2] Instead, they increase solubility by other means, making them invaluable "coupling agents" in complex formulations.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application and protocols for using this compound in the production of industrial detergents.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is crucial for its effective application.
| Property | Value | Source |
| Chemical Formula | C₈H₁₀O₃S | [4] |
| Molecular Weight | 186.23 g/mol | [4] |
| Appearance | White to light yellow solid | [5] |
| Solubility in Water | High | [6] |
| Polarity | Highly polar due to the sulfonic acid group | [6] |
Mechanism of Action: The Science of Hydrotropy
The primary function of this compound in a detergent formulation is to act as a hydrotrope. The mechanism of hydrotropy is a subject of ongoing research, but it is generally understood to involve the disruption of water's structure and the formation of aggregates with the less soluble components, thereby increasing their solubility.[1]
A hydrotropic molecule, like this compound, possesses both a hydrophilic part (the sulfonate group) and a hydrophobic part (the dimethyl-substituted benzene ring). However, the small size of the hydrophobic portion prevents the formation of well-defined micelles that are characteristic of surfactants.[2] Instead, hydrotropes are thought to operate through a few key mechanisms:
-
Self-Aggregation: Hydrotropes can form small, loose aggregates. The poorly soluble detergent components can then be incorporated into these aggregates, increasing their solubility.
-
Structure-Breaking: Hydrotropes can disrupt the hydrogen-bonding network of water, creating a more favorable environment for the dissolution of nonpolar molecules.
-
Complexation: Hydrotropes may form complexes with the solute molecules, where the hydrophobic parts of the hydrotrope interact with the nonpolar parts of the solute, and the hydrophilic parts of the hydrotrope interact with water.
The planarity of the aromatic ring in xylenesulfonates is considered an important factor in their hydrotropic solubilization mechanism.[2]
Key Applications in Industrial Detergent Formulation
The addition of this compound (typically as its sodium salt, sodium xylenesulfonate) provides several critical benefits to industrial detergent formulations:
-
Increased Solubility and Prevention of Phase Separation: This is the primary function. By increasing the solubility of surfactants and other components, it allows for the formulation of highly concentrated detergents that remain stable and clear.[3]
-
Viscosity Reduction: Concentrated liquid detergents can become highly viscous and difficult to pour and dispense. Xylenesulfonates act as viscosity modifiers, reducing the viscosity to a desirable range.[7]
-
Cloud Point Depression/Elevation: The cloud point is the temperature at which a nonionic surfactant solution becomes cloudy as it phase separates. Hydrotropes can either increase or decrease the cloud point, depending on the formulation, which is crucial for ensuring product stability across a range of storage and use temperatures.[8][9]
Protocols for Application
The following protocols provide a framework for the incorporation and evaluation of this compound in a model heavy-duty liquid laundry detergent.
Protocol 1: Formulation of a Heavy-Duty Liquid Laundry Detergent
This protocol outlines the general steps for preparing a liquid detergent and incorporating the hydrotrope. The exact order of addition may vary depending on the specific formulation.
Materials:
-
Deionized water
-
Anionic surfactants (e.g., Linear Alkylbenzene Sulfonic Acid - LAS)
-
Nonionic surfactants (e.g., Alcohol Ethoxylates)
-
Builders (e.g., Sodium Citrate)
-
This compound (or its sodium salt)
-
Neutralizing agent (e.g., Sodium Hydroxide)
-
Other additives (enzymes, optical brighteners, fragrance, etc.)
-
Mixing vessel with agitation
Procedure:
-
Initial Charge: To the mixing vessel, add the calculated amount of deionized water.
-
Neutralization: Slowly add the neutralizing agent (e.g., 50% sodium hydroxide solution) to the water with agitation.
-
Addition of Anionic Surfactant: Slowly add the Linear Alkylbenzene Sulfonic Acid (LAS) to the neutralized solution. The reaction is exothermic, so monitor the temperature and control the addition rate to maintain a safe temperature.
-
Addition of Nonionic Surfactant: Once the LAS is fully incorporated and the solution is homogeneous, add the nonionic surfactant.
-
Incorporation of Hydrotrope: Add the this compound (or its sodium salt) to the mixture. The typical usage level for xylenesulfonates in liquid detergents ranges from 1% to 8% by weight.[10]
-
Addition of Builders and Other Additives: Add the builders (e.g., sodium citrate) and other components such as enzymes, optical brighteners, and polymers.
-
Final Adjustments: Adjust the pH of the final formulation to the desired range (typically 7-9 for laundry detergents) using an acid or base.
-
Quality Control: Perform quality control tests as outlined in Protocol 3.
Protocol 2: Evaluation of Hydrotropic Efficiency (Cloud Point Determination)
This protocol describes a method to assess the effectiveness of this compound in preventing phase separation of a nonionic surfactant.
Materials:
-
Nonionic surfactant solution (e.g., 1% solution of an alcohol ethoxylate in deionized water)
-
Stock solution of this compound (e.g., 10% w/v)
-
Test tubes or cuvettes
-
Water bath with temperature control
-
Thermometer or temperature probe
Procedure:
-
Sample Preparation: Prepare a series of test tubes containing the nonionic surfactant solution with varying concentrations of this compound (e.g., 0%, 1%, 2%, 3%, 4%, 5%).
-
Heating: Place the test tubes in the water bath and slowly increase the temperature.
-
Observation: Observe the solutions as the temperature rises. The cloud point is the temperature at which the clear solution becomes cloudy or turbid.[11]
-
Data Recording: Record the cloud point for each concentration of the hydrotrope.
-
Analysis: Plot the cloud point temperature as a function of the hydrotrope concentration. An effective hydrotrope will typically increase the cloud point, indicating improved stability at higher temperatures.[12]
Protocol 3: Quality Control for Industrial Detergents Containing this compound
Ensuring the quality and consistency of the final detergent product is paramount. The following are key quality control tests:
| Parameter | Method | Acceptance Criteria | Rationale |
| Appearance | Visual Inspection | Clear, homogeneous liquid, free from particulates or phase separation. | Ensures product stability and consumer acceptance. |
| pH | pH meter | Typically between 7.0 and 9.0 for laundry detergents. | Affects cleaning performance, fabric care, and skin compatibility.[13] |
| Viscosity | Viscometer | Within the specified range for the product (e.g., 200-500 cP). | Ensures pourability and proper dispensing. |
| Cloud Point | As per Protocol 2 | Above a specified temperature to ensure stability during storage and transport. | Prevents phase separation at elevated temperatures. |
| Active Matter Content | Titration or HPLC | Within the specified range of the formulation. | Verifies the concentration of the primary cleaning agents.[14] |
Comparative Performance Insights and Causality
While "sodium xylenesulfonate" is a common ingredient in many commercial detergents, it is typically a mixture of isomers. The specific use of this compound may be driven by several factors, although direct comparative studies of the isomers' hydrotropic efficiency in detergent systems are not widely published.[12] However, we can infer some performance aspects based on its structure:
-
Symmetry and Packing: The symmetrical placement of the methyl groups in the 2,5-position may influence how the molecules pack and interact with surfactant micelles, potentially leading to different efficiencies in viscosity reduction or solubilization compared to other isomers.
-
Hydrophobicity: The presence of two methyl groups makes it slightly more hydrophobic than toluenesulfonate, which can enhance its interaction with the hydrophobic tails of surfactants.[1]
The choice between different xylenesulfonate isomers or other hydrotropes like sodium cumene sulfonate often comes down to a balance of performance, cost, and availability.[12] Empirical testing, as described in the protocols above, is essential to determine the optimal hydrotrope for a specific detergent formulation.
Safety and Handling
This compound is irritating to the eyes and skin.[5] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]
Conclusion
This compound is a valuable tool in the arsenal of the industrial detergent formulator. Its ability to function as a hydrotrope, effectively increasing the solubility of other components, allows for the creation of stable, concentrated, and high-performance liquid detergents. By understanding its mechanism of action and following systematic formulation and evaluation protocols, researchers and scientists can leverage the benefits of this versatile molecule to develop innovative and effective cleaning products. The self-validating nature of the provided protocols, which include clear quality control checkpoints, ensures the development of robust and reliable detergent formulations.
References
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- ChemBK. (2024). Benzenesulfonic acid, 2,5-dimethyl-. [Link]
- Google Patents. (1989).
- Solubility of Things. (n.d.). This compound. [Link]
- Google Patents. (1966). Liquid detergent composition.
- Macler Chemical Products Ltd. (2023). Hydrotropes: what they are and how to choose the best one. [Link]
- PubChem. (n.d.). This compound. [Link]
- Google Patents. (2020). Process for making laundry liquid detergent composition.
- Googleapis. (n.d.).
- ChemBK. (2024). This compound. [Link]
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- Wikipedia. (n.d.). Hydrotrope. [Link]
- Google Patents. (2001). Detergent compositions comprising hydrotropes.
- PubMed. (n.d.). Cloud point of nonionic surfactants: modulation with pharmaceutical excipients. [Link]
- ethesis. (n.d.). EFFECT OF DIFFERENT ADDITIVES ON CLOUD POINT OF NON IONIC SURFACTANT. [Link]
- Food Engineering Progress. (n.d.).
- J R Hess Company, Inc. (2023). How Hydrotropes Enhance Stability and Clarity. [Link]
- ResearchGate. (2006).
- ResearchGate. (n.d.). Clouding of nonionic surfactants. [Link]
- ResearchGate. (2024). The Effect of Mixed Surfactants on Viscosity, pH and Stability of Synthesized Liquid Soaps. [Link]
- YouTube. (2018). Nonionic Surfactant Cloud Point. [Link]
- Chemical Engineering Transactions. (2015). Quality Control of Industrial Detergents through Infra-Red Spectroscopy Measurements Coupled with Partial Least Square Regression. [Link]
- ResearchGate. (n.d.).
- J R Hess Company, Inc. (2023). How Hydrotropes Enhance Stability and Clarity. [Link]
- ResearchGate. (n.d.). Salinity Effect in Cloud Point Phenomena by Nonionic Surfactants Used in Enhanced Oil Recovery Tests. [Link]
- ResearchGate. (2015). Quality Control of Industrial Detergents through Infra-Red Spectroscopy Measurements Coupled with Partial Least Square Regression. [Link]
- TTS True Testing Services Laboratory. (n.d.). What Tests Should Be Performed on Detergent Products? Key Steps for Safe and Legal Production. [Link]
- (n.d.). Chemical Analysis of Soaps Containing Synthetic Detergents1. [Link]
- (2024). The Effect of Mixed Surfactants on Viscosity, pH and Stability of Synthesized Liquid Soaps. [Link]
- Google Patents. (1998). Detergent concentrates which increase in viscosity after dilution.
- Innospec Performance Chemicals. (n.d.). ELTESOL® SX 33. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-Dimethylbenzenesulfonic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 2,5-dimethylbenzenesulfonic acid (2,5-DMBSA). Synthesized from the sulfonation of p-xylene, crude 2,5-DMBSA is often contaminated with residual sulfuric acid, isomeric byproducts, and unreacted starting materials.[1][2] This document offers troubleshooting solutions and detailed protocols to achieve high purity, essential for subsequent applications in pharmaceuticals, dyes, and catalysis.[3]
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Question 1: My recrystallization attempt resulted in an oil or a syrupy liquid instead of crystals. What went wrong?
Answer: "Oiling out" is a common problem that occurs when the dissolved solute comes out of the solution at a temperature above its melting point.[4] For 2,5-DMBSA, which is often handled as a hydrate with a melting point around 83-88°C, this can be particularly prevalent.[5]
Root Causes & Solutions:
-
High Impurity Load: Significant amounts of impurities, especially residual sulfuric acid, can depress the melting point of the mixture and inhibit crystal lattice formation.
-
Rapid Cooling: Cooling the saturated solution too quickly does not allow sufficient time for ordered crystal nucleation and growth.
-
Solvent Choice: The solvent system may not be optimal. While 2,5-DMBSA is highly soluble in water, the presence of certain impurities can complicate crystallization.[3]
Troubleshooting Workflow:
-
Re-dissolve: Gently reheat the solution to re-dissolve the oil completely.
-
Add More Solvent: Add a small, measured amount of the primary hot solvent (e.g., water) to slightly decrease the saturation.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.[6]
-
Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal from a previous successful batch.
-
Consider a Co-solvent: If using water alone fails, a mixed solvent system might be effective. Dissolve the crude acid in a minimum of hot ethanol, then cautiously add hot water until the solution becomes faintly turbid. Add a few drops of hot ethanol to clarify and then cool slowly.
Question 2: After recrystallization, my yield is extremely low. How can I improve recovery?
Answer: Low recovery is typically due to using an excessive amount of solvent or incomplete precipitation. Sulfonic acids can be tricky due to their high solubility in polar solvents like water.[7]
Root Causes & Solutions:
-
Excess Solvent: The most common error is adding too much hot solvent during the dissolution step. The goal is to create a saturated solution at the solvent's boiling point, not a dilute one.[6][8]
-
Solution: Add the hot solvent in small portions, allowing the mixture to return to a boil between additions, and stop as soon as the solid has just dissolved.[6] If you add too much, you can evaporate some of the solvent to re-concentrate the solution.
-
-
Incomplete Precipitation: The product may still have significant solubility even in the cold solvent.
-
Solution: Ensure the solution is thoroughly chilled in an ice-water bath for an adequate amount of time (e.g., 30 minutes) to maximize crystal formation before filtration.
-
-
Premature Crystallization: If the product crystallizes on the filter funnel during hot filtration (used to remove insoluble impurities), it will be lost.
-
Solution: Use a pre-heated funnel and filter flask and perform the hot filtration as quickly as possible. It is wise to add a small excess (2-5%) of solvent before hot filtration to account for evaporation.[8]
-
-
Loss During Rinsing: Washing the collected crystals with too much or with room-temperature solvent will dissolve a portion of the product.
-
Solution: Always wash the filter cake with a minimal amount of ice-cold recrystallization solvent.[6]
-
Question 3: My final product is still acidic by titration, indicating residual sulfuric acid. How can I remove it?
Answer: Sulfuric acid is a common impurity from the sulfonation reaction and can be difficult to remove by simple recrystallization because its chemical properties are similar to the product.[7]
Effective Removal Strategies:
-
Recrystallization from Concentrated Aqueous Solution: A common method for removing sulfuric acid from sulfonic acids is recrystallization from concentrated aqueous solutions.[7] The desired product will crystallize while the sulfuric acid remains in the mother liquor.
-
Purification via Salt Formation: This is a highly effective, albeit more involved, chemical method.
-
Mechanism: The crude acid mixture is neutralized with a base whose sulfate salt is insoluble, while its sulfonate salt is soluble. Barium or calcium carbonate/hydroxide are typically used.[9][10] The insoluble barium/calcium sulfate precipitates and is filtered off. The purified sulfonic acid can then be regenerated from the filtrate.
-
Procedure Outline:
-
Dissolve the crude acid in water.
-
Slowly add barium carbonate (BaCO₃) until the solution is neutral and effervescence ceases.
-
Filter off the precipitated barium sulfate (BaSO₄).
-
To the filtrate containing the soluble barium 2,5-dimethylbenzenesulfonate, carefully add a stoichiometric amount of sulfuric acid. This precipitates the barium as BaSO₄, leaving the pure 2,5-DMBSA in solution.
-
Filter off the BaSO₄ and evaporate the water to obtain the purified acid.
-
Alternatively, the filtrate from step 3 can be passed through a cation exchange resin in the acid form to remove the metal ions.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in crude 2,5-DMBSA?
A1: The main impurities stem from the synthesis process, which is the sulfonation of p-xylene.
| Impurity | Origin | Recommended Removal Strategy |
|---|---|---|
| Sulfuric Acid | Excess sulfonating agent | Purification via salt formation; Recrystallization from water.[7][9] |
| Isomeric Sulfonic Acids | Non-selective sulfonation | Fractional crystallization; Selective desulfonation. |
| p-Xylene | Unreacted starting material | Steam distillation or solvent wash (if product is converted to a salt). |
| Diaryl Sulfones | Side reaction during sulfonation | Often insoluble; removed during hot filtration.[10] |
| Water | From reaction or hygroscopicity | Drying in a vacuum oven. Note that the product often exists as a stable dihydrate.[1][7][11] |
Q2: How does selective desulfonation work to remove isomeric impurities?
A2: Desulfonation is the reverse of sulfonation, where a sulfonic acid group is removed from an aromatic ring by treatment with dilute acid or steam at elevated temperatures.[12] The rate of desulfonation can differ significantly between isomers due to steric and electronic effects.[13] By carefully controlling the temperature and acid concentration, it's possible to selectively hydrolyze undesired isomers back to their parent hydrocarbon (p-xylene in this case), which can then be removed, enriching the desired 2,5-DMBSA isomer. This is an advanced technique often used in industrial settings to produce high-purity isomers.[14]
Q3: Which analytical techniques are best for assessing the purity of my final product?
A3: A combination of methods is recommended for a comprehensive assessment.
| Technique | Information Provided | Considerations |
|---|---|---|
| HPLC (RP) | Quantifies product and organic impurities. | A robust method for checking for isomers and other byproducts.[15] |
| Acid-Base Titration | Determines overall acid content (% purity as sulfonic acid). | Cannot distinguish between 2,5-DMBSA and residual sulfuric acid.[5] |
| Melting Point | Indicates overall purity. | A sharp melting point range (e.g., 82.5-88.5°C for the hydrate) suggests high purity.[5] Impurities will broaden and depress this range. |
| ¹H NMR | Confirms chemical structure and isomeric purity. | The aromatic proton signals are distinct for different isomers, allowing for quantification. |
| Karl Fischer Titration | Measures water content. | Important for determining if the material is anhydrous or a specific hydrate.[5] |
Experimental Protocols
Protocol 1: Standard Recrystallization from Water
This protocol is the first-line approach for general purification of crude 2,5-DMBSA.
-
Dissolution: Place 10.0 g of crude 2,5-DMBSA into a 250 mL Erlenmeyer flask. Add a stir bar and approximately 50 mL of deionized water. Heat the mixture on a hot plate with stirring.
-
Saturation: Once boiling, add more hot deionized water in small portions (1-2 mL) until all the solid has just dissolved. Avoid adding a large excess of water.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel with filter paper. Quickly filter the hot solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature on the benchtop, without disturbance.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small portion (5-10 mL) of ice-cold deionized water.
-
Drying: Dry the crystals in a vacuum oven at 50-60°C to a constant weight.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method provides a baseline for assessing the isomeric and organic purity of 2,5-DMBSA.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier.[15]
-
Solvent A: Water with 0.1% Phosphoric Acid.
-
Solvent B: Acetonitrile with 0.1% Phosphoric Acid.
-
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve ~10 mg of the purified acid in 10 mL of the mobile phase starting condition (90:10 A:B).
References
- General procedures for the purification of Sulfonic acids and Sulfinic acids. (n.d.). Chempedia.
- This compound. (2018, February 16). SIELC Technologies.
- CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol. (n.d.). Google Patents.
- EP0694516B1 - Process of selective desulfonation. (n.d.). Google Patents.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Preparation and Purification of Aromatic Sodium Sulfinates. (n.d.). Acta Chemica Scandinavica.
- Separation of aromatic sulfonic acids with a liquid anion exchanger. (n.d.). Analytical Chemistry.
- Aromatic desulfonation. (n.d.). Synthetic Map.
- US3496224A - Purification of sulfonic acids. (n.d.). Google Patents.
- Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid. (n.d.). ResearchGate.
- Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. (2023, June 16). DiVA portal.
- Desulfonation reaction. (n.d.). Wikipedia.
- Recrystallization 2. (n.d.). Unknown Source.
- Crystallization Solvents. (n.d.). Unknown Source.
- Product Class 9: Arenesulfonic Acids and Derivatives. (n.d.). Thieme E-Books.
- HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. (n.d.). SIELC Technologies.
- RECRYSTALLIZATION. (n.d.). ResearchGate.
- SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. (2016, April 1). International Journal of Pharmaceutical Sciences and Research.
- Part 1. Recrystallization is the most common method for purifying solid compounds. (n.d.). Unknown Source.
- This compound | C8H10O3S | CID 11868. (n.d.). PubChem.
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- This compound Dihydrate | C8H14O5S | CID 2735021. (n.d.). PubChem.
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How to remove residual sulfuric acid from sulfonation reactions
Welcome to the Technical Support Center for post-sulfonation processing. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of removing residual sulfuric acid from sulfonation reaction mixtures. Here, we move beyond simple protocols to provide a deeper understanding of the underlying principles, helping you troubleshoot common issues and select the optimal purification strategy for your specific compound.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual sulfuric acid so critical for my sulfonated product?
Residual sulfuric acid is a common impurity in sulfonation reactions and can significantly impact the purity, stability, and downstream applications of your target molecule.[1] Its presence can lead to:
-
Product Degradation: The strong acidic and oxidizing nature of sulfuric acid can cause unwanted side reactions or decomposition of your desired product over time.
-
Inaccurate Yield and Characterization: The presence of sulfuric acid can interfere with analytical techniques, leading to inaccurate quantification and characterization of your sulfonated compound.
-
Downstream Reaction Interference: Residual acid can poison catalysts, alter pH-sensitive reaction conditions, and negatively impact the efficiency of subsequent synthetic steps.
-
Poor Physical Properties: For materials science applications, residual acid can affect the physical properties of polymers and other materials.
Q2: What are the primary methods for removing sulfuric acid after a sulfonation reaction?
There are several established methods, and the best choice depends on the properties of your sulfonated product (e.g., solubility, stability) and the scale of your reaction. The most common approaches include:
-
Neutralization and Precipitation: Involves neutralizing the excess sulfuric acid with a base to form an insoluble sulfate salt, which can then be filtered off.[2]
-
Liquid-Liquid Extraction: Utilizes a solvent system to selectively extract either the sulfonated product or the sulfuric acid into different phases.[3]
-
Precipitation of the Sulfonic Acid/Salt: Involves precipitating the desired product from the reaction mixture, leaving the sulfuric acid in solution.
-
Distillation/Rectification: Effective for thermally stable sulfonic acids, this method separates components based on differences in boiling points.[4]
-
Chromatography: Techniques like ion-exchange or reversed-phase chromatography can provide high purity but are often more suitable for smaller-scale purifications.[5][6]
Q3: I've tried neutralizing with sodium hydroxide, but my product seems to be co-precipitating with the sodium sulfate. What's happening?
This is a common issue, particularly with highly water-soluble sulfonic acids. The high concentration of salts generated during neutralization can reduce the solubility of your product, causing it to "salt out" of the solution along with the inorganic sulfate.
Troubleshooting Tip: Consider using a base that forms a more insoluble sulfate salt, such as calcium hydroxide or barium hydroxide.[2][7] The resulting calcium sulfate or barium sulfate is significantly less soluble than sodium sulfate, leading to a cleaner precipitation and better separation from your water-soluble product.[7] Always handle barium compounds with care due to their toxicity.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems you might encounter during the workup of your sulfonation reaction and provides actionable solutions.
Scenario 1: My sulfonated product is an oil and is difficult to separate from the aqueous sulfuric acid layer.
Root Cause: The polarity and density of your sulfonated product may be too similar to the aqueous acidic phase, preventing clean phase separation.
Solutions:
-
Dilution: Carefully diluting the reaction mixture with water can sometimes decrease the density of the aqueous phase and improve separation.[8] However, this may also increase the solubility of your product in the aqueous layer.
-
Extraction with an Organic Solvent: If your sulfonic acid has some organic solubility, you can attempt to extract it into a suitable organic solvent. This can be challenging due to the high water solubility of many sulfonic acids.
-
Amine Extraction: A more advanced technique involves the use of an organic amine. The amine forms a salt with the sulfonic acid, increasing its organophilicity and allowing for its extraction into an organic phase, leaving the sulfuric acid behind in the aqueous layer.[9]
Scenario 2: I'm concerned about the thermal stability of my product. Is distillation a viable option?
Root Cause: Many organic molecules, especially complex drug intermediates, can decompose at the high temperatures required for atmospheric distillation.
Solutions:
-
Vacuum Distillation: Performing the distillation under reduced pressure significantly lowers the boiling points of the components, allowing for separation at a lower, less destructive temperature.[10][11]
-
Azeotropic Removal of Water: If your product is wet, water can be removed azeotropically with a solvent like toluene prior to distillation of the sulfonic acid.[1]
-
Consider Alternative Methods: If your product is highly heat-sensitive, non-thermal methods like precipitation or chromatography are likely more suitable.
Experimental Protocols
Protocol 1: Purification by Precipitation of Insoluble Sulfate
This method is ideal for water-soluble sulfonic acids.
Materials:
-
Crude sulfonation reaction mixture
-
Calcium hydroxide (Ca(OH)₂) or Barium chloride (BaCl₂)
-
Deionized water
-
Filtration apparatus (Buchner funnel, filter paper)
-
pH indicator paper or pH meter
Procedure:
-
Dilution: Carefully and slowly pour the crude reaction mixture into a beaker containing crushed ice with constant stirring. This will quench the reaction and dilute the sulfuric acid.
-
Neutralization: Slowly add a slurry of calcium hydroxide in water to the stirred solution. Monitor the pH closely. Continue adding the base until the pH is approximately 7. Caution: The neutralization reaction is exothermic. Add the base slowly and cool the mixture in an ice bath if necessary.
-
Precipitation: As the sulfuric acid is neutralized, insoluble calcium sulfate will precipitate out of the solution. Stir the mixture for an additional 30-60 minutes to ensure complete precipitation.
-
Filtration: Filter the mixture through a Buchner funnel to remove the precipitated calcium sulfate. Wash the filter cake with a small amount of cold deionized water to recover any entrained product.
-
Product Isolation: The filtrate contains your desired sulfonic acid salt (in this case, the calcium salt). This can be used as is or converted to the free acid or another salt through subsequent steps, such as treatment with a strong acid cation exchange resin.[2]
Protocol 2: Purification by Liquid-Liquid Extraction with Hydrochloric Acid
This method is suitable for removing sulfuric acid from sulfonic acids that are less soluble in concentrated hydrochloric acid.[3]
Materials:
-
Crude sulfonation reaction mixture
-
Concentrated hydrochloric acid (HCl)
-
Separatory funnel
-
Organic solvent (if necessary for final product isolation)
Procedure:
-
Extraction Setup: Place the crude reaction mixture into a separatory funnel.
-
First Extraction: Add an equal volume of concentrated hydrochloric acid to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The lower, denser layer will be the hydrochloric acid phase containing the extracted sulfuric acid.[3]
-
Separation: Carefully drain the lower hydrochloric acid layer.
-
Repeat Extraction: Repeat the extraction of the upper sulfonic acid layer with fresh portions of concentrated hydrochloric acid until the residual sulfuric acid content is at an acceptable level (this can be monitored by techniques like titration or ion chromatography).
-
Product Isolation: The remaining sulfonic acid phase can then be further purified, for example, by removing any residual HCl under vacuum.
Visualization of the Purification Workflow
The following diagram illustrates a decision-making workflow for selecting an appropriate purification method.
Caption: Decision tree for selecting a purification method.
Data Summary Table
| Purification Method | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| Precipitation of Insoluble Sulfate | Formation and removal of an insoluble sulfate salt.[2][7] | Cost-effective, scalable, simple procedure. | Can lead to co-precipitation of the product; introduces other metal ions. | Water-soluble sulfonic acids. |
| Liquid-Liquid Extraction | Differential solubility of components in immiscible liquid phases.[3] | Can be highly selective; avoids high temperatures. | Can be solvent-intensive; emulsion formation can be an issue. | Sulfonic acids with some organic solubility or those that can form organophilic salts. |
| Distillation/Rectification | Separation based on differences in boiling points.[4] | Can provide high purity for volatile compounds; no additional reagents required. | Requires thermal stability of the product; may require vacuum.[10][11] | Thermally stable, lower molecular weight sulfonic acids. |
| Chromatography | Differential partitioning of components between a stationary and a mobile phase.[5][6] | High resolution and purity; applicable to a wide range of compounds. | Can be expensive and time-consuming; not easily scalable. | Small-scale purifications requiring very high purity. |
Safety First: Handling Sulfuric Acid
Concentrated sulfuric acid is a highly corrosive and reactive substance. Always adhere to strict safety protocols:[12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber, Viton®), safety goggles, a face shield, and a lab coat when handling sulfuric acid.[13][14][15]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling corrosive vapors.[16]
-
Dilution: Always add acid to water, never the other way around. The dilution of sulfuric acid is highly exothermic and can cause boiling and splashing if water is added to the acid.[13]
-
Spills: Neutralize spills with a suitable agent like sodium bicarbonate and clean up according to your institution's safety procedures.[14]
-
First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15-30 minutes and seek medical attention.[12][14][15] For eye contact, flush with water for at least 30 minutes and seek immediate medical attention.[15]
This guide provides a foundational understanding of the principles and techniques for removing residual sulfuric acid from sulfonation reactions. For further, in-depth information, please consult the references listed below.
References
- IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS - European Patent Office - EP 3763700 A1. (2021-01-13).
- US4454075A - Process for removing sulfuric acid from the reaction mixture obtained in the sulfoxidation of paraffins - Google Patents. (n.d.).
- Sulfate removal by precipitation: all you need to know - Aqua Advice. (n.d.).
- Ammonium sulfate precipitation - Wikipedia. (n.d.).
- Ammonium Sulfate Protein Precipitation: The key to Salting-Out - G-Biosciences. (2017-09-06).
- General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia. (n.d.).
- US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents. (n.d.).
- US3496224A - Purification of sulfonic acids - Google Patents. (n.d.).
- Question on purifying aryl Sulfonic acids : r/Chempros - Reddit. (2024-12-21).
- US3960938A - Extraction of sulfuric acid from sulfuric acid-sulfonic acid mixtures - Google Patents. (n.d.).
- US3240801A - Separation of sulfonic acid from excess sulfonating agent - Google Patents. (n.d.).
- Sulfuric Acid Safe Handling Guideline. (2013-05-20).
- US9540319B2 - Method for purifying sulfonated aromatic monomer - Google Patents. (n.d.).
- Protein Precipitation Using Ammonium Sulfate - PMC - NIH. (n.d.).
- Sulfate Discharge: Measurement & Removal - Saltworks Technologies. (2020-06-02).
- Safety Protocols For Handling Sulfuric Acid in Laboratories - Westlab. (2023-09-14).
- Greener methods for batch sulfonation - AWS. (2011-02-24).
- Chemistry of electrophilic intermediates in the sulfonation process. - CORE. (n.d.).
- DE3718314A1 - METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION - Google Patents. (n.d.).
- US2671797A - Neutralization of sulfonic acids and sulfuric acid esters - Google Patents. (n.d.).
- Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. (n.d.).
- Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information - VelocityEHS. (2014-07-22).
- US5055610A - Process for the separation of sulphuric acid from aqueous mixtures thereof with paraffin-sulphonic acids - Google Patents. (n.d.).
- HPLC Method for Analysis of Sulfonic acids on BIST A+ Column - SIELC Technologies. (n.d.).
- Separation of aromatic sulfonic acids with a liquid anion exchanger | Analytical Chemistry. (n.d.).
- Aromatic sulfonation - Wikipedia. (n.d.).
- Sulfonation of Benzene - Chemistry Steps. (n.d.).
- Sulfonation of Benzene and Aromatic Rings - YouTube. (2016-04-07).
- Sulfuric Acid Treatment | De Dietrich. (n.d.).
- Aromatic sulfonation procedure? - ResearchGate. (2021-03-10).
- the sulphonation of benzene - electrophilic substitution - Chemguide. (n.d.).
- Nitration and Sulfonation of Benzene - Chemistry LibreTexts. (2023-01-22).
- 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds - Chemistry LibreTexts. (2020-06-21).
- Sulfuric Acid Treatment | De Dietrich. (n.d.).
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- 8. US3240801A - Separation of sulfonic acid from excess sulfonating agent - Google Patents [patents.google.com]
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Technical Support Center: Synthesis of 2,5-Dimethylbenzenesulfonic Acid
Welcome to the technical support guide for the synthesis of 2,5-Dimethylbenzenesulfonic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the sulfonation of p-xylene. Here, we address common challenges and frequently asked questions to help improve your reaction yield and product purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yield in the sulfonation of p-xylene is a common issue that can often be traced back to several key factors. The primary synthesis method involves the electrophilic aromatic substitution of p-xylene using a sulfonating agent, typically concentrated or fuming sulfuric acid[1][2]. Understanding the reaction equilibrium and kinetics is crucial for optimization.
Causality and Recommended Actions:
-
Incomplete Reaction Due to Water Formation: The sulfonation reaction produces water as a byproduct. As the reaction progresses, this water dilutes the sulfuric acid, reducing its effectiveness as a sulfonating agent and can eventually halt the reaction[3].
-
Solution: To drive the reaction to completion, the water formed must be removed. An effective method is azeotropic distillation, where the unreacted p-xylene and water are distilled off together. The water can then be separated, and the p-xylene returned to the reaction vessel[3].
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe. Conversely, excessively high temperatures can promote side reactions.
-
Solution: While specific optimal temperatures can vary, a general guideline is to maintain a controlled temperature. For sulfonation with concentrated sulfuric acid, a temperature range should be carefully optimized for your specific setup. If the reaction temperature exceeds 80°C, the formation of sulfone byproducts can become significant[4].
-
-
Improper Molar Ratio of Reactants: The stoichiometry of the reactants is a critical parameter. An insufficient amount of the sulfonating agent will naturally lead to a lower yield.
-
Solution: The molar ratio of p-xylene to sulfuric acid should be optimized. A common starting point is a molar ratio of 1:1.5 to 1:1.9 (p-xylene:sulfuric acid)[4]. It's important to carefully control this ratio to avoid using a large excess of sulfuric acid, which can complicate the workup process.
-
Question 2: I am observing significant amounts of an insoluble byproduct. What is it and how can I prevent its formation?
Answer:
The most common insoluble byproduct in this reaction is tetramethyldiphenylsulfone. This compound is formed through a side reaction where a molecule of the desired this compound reacts with another molecule of p-xylene.
Mechanism of Sulfone Formation and Prevention Strategies:
-
Causality: Sulfone formation is favored at higher temperatures and with prolonged reaction times[4]. It is an irreversible side reaction under typical sulfonation conditions, making its prevention crucial for achieving high purity of the desired product.
-
Prevention:
-
Temperature Control: As mentioned, maintaining a lower reaction temperature is key. Reactions carried out at temperatures below 80°C generally show a significant reduction in sulfone formation[4].
-
Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., HPLC) and stop the reaction once the starting material is consumed to avoid extended reaction times that can lead to increased byproduct formation.
-
Choice of Sulfonating Agent: Using fuming sulfuric acid (oleum) or sulfur trioxide (SO3) can sometimes lead to more side reactions if not carefully controlled due to their high reactivity[3]. Sticking with concentrated sulfuric acid and optimizing other parameters is often a more reliable approach for minimizing byproducts.
-
Question 3: How can I effectively purify the final product and remove unreacted starting materials and byproducts?
Answer:
Purification of this compound, which is a highly polar and water-soluble compound, requires a different approach than typical organic products[5].
Recommended Purification Protocol:
-
Quenching and Neutralization: After the reaction is complete, the mixture is typically cooled and carefully quenched by adding it to ice water. This helps to precipitate some of the less soluble byproducts. The acidic solution can then be neutralized.
-
Salting Out: The sodium salt of this compound can often be "salted out" of the aqueous solution by adding a saturated solution of sodium chloride. This reduces its solubility and causes it to precipitate.
-
Recrystallization: The crude product, whether in its acid or salt form, can be further purified by recrystallization from a suitable solvent system. For the sulfonic acid, aqueous solutions are often used.
-
Removal of Sulfones: If sulfone byproducts are present, their low solubility in water can be exploited. After quenching the reaction mixture, the insoluble sulfone can often be removed by filtration before proceeding with the isolation of the sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the sulfonation of p-xylene?
A1: The sulfonation of p-xylene is a classic electrophilic aromatic substitution reaction. The electrophile is typically sulfur trioxide (SO3), which is present in fuming sulfuric acid or formed in equilibrium in concentrated sulfuric acid. The SO3 attacks the electron-rich aromatic ring of p-xylene. The methyl groups on p-xylene are ortho-, para-directing, and since the para position is blocked, sulfonation occurs at one of the ortho positions, leading to the formation of this compound[2].
Q2: Which analytical techniques are best for monitoring the reaction and assessing product purity?
A2: High-Performance Liquid Chromatography (HPLC) is an excellent technique for both monitoring the reaction progress and determining the purity of the final product. A reverse-phase (RP) HPLC method can be used to separate the polar this compound from the non-polar p-xylene and any sulfone byproducts[6][7]. For method development, a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid is a good starting point[6]. Other useful techniques include ¹H and ¹³C NMR spectroscopy to confirm the structure of the product[8][9].
Q3: What are the key safety precautions to consider during this synthesis?
A3: The synthesis of this compound involves the use of hazardous materials. Concentrated and fuming sulfuric acid are extremely corrosive and can cause severe burns[8]. The reaction is also exothermic and requires careful temperature control to prevent runaways. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The final product, this compound, is also known to be a skin and eye irritant[10].
Data Presentation
Table 1: Key Reaction Parameters for Optimizing Yield
| Parameter | Recommended Range | Rationale |
| Molar Ratio (p-xylene:H₂SO₄) | 1 : 1.5 - 1.9 | Ensures sufficient sulfonating agent for complete conversion.[4] |
| H₂SO₄ Concentration | 93-98% | High concentration is necessary for the formation of the SO₃ electrophile.[1][11] |
| Reaction Temperature | 60 - 80 °C | Balances reaction rate and minimizes the formation of sulfone byproducts.[4] |
| Reaction Time | 2 - 6 hours | Should be optimized by monitoring the disappearance of starting material via HPLC. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions.
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a thermometer, and a reflux condenser with a Dean-Stark trap.
-
Charging Reactants: To the flask, add p-xylene. Begin stirring and slowly add concentrated sulfuric acid (98%) dropwise while maintaining the temperature below 40°C. A typical molar ratio is 1 mole of p-xylene to 1.7 moles of sulfuric acid[4].
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 70°C). If using a Dean-Stark trap, continuously remove the water that is formed.
-
Monitoring: Monitor the reaction by taking small aliquots, quenching them in water, neutralizing, and analyzing by HPLC to observe the disappearance of p-xylene.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: If a precipitate (likely sulfones) forms, filter it off. To the aqueous filtrate, add sodium chloride to saturate the solution and precipitate the sodium salt of this compound.
-
Purification: Collect the precipitate by filtration and recrystallize it from a minimal amount of hot water.
-
Drying: Dry the purified product in a vacuum oven.
Visualizations
Caption: Troubleshooting workflow for low yield issues.
References
- SIELC Technologies. (2018). This compound.
- Google Patents. (n.d.). CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol.
- U.S. Food & Drug Administration. (n.d.). Analytical Methods.
- Cerfontain, H., Koeberg-Telder, A., & Kruk, C. (1975). Aromatic sulfonation. Part 23: Sulfonation of p-xylene in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (8), 965-970.
- Solubility of Things. (n.d.). This compound.
- Chemithon. (n.d.). Sulfonation and Sulfation Processes.
- Quora. (2018). What is the product of the reaction of p-xylene with concentrated sulphuric acid, and the resultant product is fused with KOH?.
- PubChem. (n.d.). This compound.
- ChemBK. (n.d.). This compound.
- Google Patents. (n.d.). EP0111354B1 - Alkylxylene sulphonate compounds, their preparation and use.
- MDPI. (2020).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
- Google Patents. (n.d.). JPS58154550A - Production method of high purity m-xylene-4-sulfonic acid.
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- 11. researchgate.net [researchgate.net]
Navigating the Labyrinth of p-Xylene Sulfonation Scale-Up: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the p-Xylene Sulfonation Process. As a Senior Application Scientist, I've witnessed firsthand the complexities and nuances that arise when transitioning a bench-scale reaction to a pilot or industrial scale. This guide is designed to be your trusted companion, offering field-proven insights and troubleshooting strategies to navigate the challenges of scaling up p-xylene sulfonation. We will delve into the causality behind experimental choices, ensuring that every step you take is grounded in solid scientific principles.
Section 1: The Core of the Matter - Understanding the Reaction
The sulfonation of p-xylene is a classic electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto the aromatic ring of p-xylene. Typically, this is achieved by reacting p-xylene with a sulfonating agent, most commonly concentrated sulfuric acid or oleum (a solution of sulfur trioxide in sulfuric acid).[1] The primary product is 2,5-dimethylbenzenesulfonic acid, also known as p-toluenesulfonic acid (p-TSA) when starting from toluene.[2]
While the reaction appears straightforward on paper, its scale-up is fraught with challenges related to its exothermic nature, potential for side reactions, and the physical properties of the reaction mixture.
Section 2: Troubleshooting Guide for p-Xylene Sulfonation Scale-Up
This section is designed to be your first point of reference when you encounter issues during your scale-up experiments. The table below outlines common problems, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete Reaction: Insufficient reaction time, temperature, or concentration of the sulfonating agent.[3] 2. Reversibility of Sulfonation: The reaction is reversible, and high temperatures with dilute acid can favor the reverse reaction (desulfonation).[4] 3. Mass Transfer Limitations: Poor mixing of the immiscible p-xylene and aqueous sulfuric acid phases.[5] | 1. Optimize Reaction Conditions: Increase reaction time, temperature (cautiously), or the concentration of the sulfonating agent. Conduct kinetic studies at the lab scale to determine optimal parameters. 2. Control Water Content: Use a Dean-Stark trap to remove water formed during the reaction, driving the equilibrium towards the product.[6][7] 3. Enhance Mixing: Improve agitation to increase the interfacial area between the reactants. Consider using a phase transfer catalyst or a different reactor design (e.g., a jet loop reactor) for better mixing.[8] |
| High Impurity Levels (e.g., Sulfones, Disulfonated Products) | 1. Excessive Reaction Temperature: High temperatures promote the formation of byproducts like sulfones (tetramethyldiphenyl sulfone).[9] 2. High Concentration of Sulfonating Agent: Using highly concentrated oleum can lead to disulfonation. 3. Localized Hotspots: Inefficient heat removal in a large reactor can create localized areas of high temperature.[10][11] | 1. Precise Temperature Control: Maintain the optimal reaction temperature. Implement a robust cooling system for the reactor.[12] 2. Stoichiometric Control: Carefully control the molar ratio of the sulfonating agent to p-xylene. 3. Improve Heat Transfer: Ensure efficient heat removal through proper reactor design (e.g., jacketed reactors, internal cooling coils) and agitation.[13][14] |
| Product Discoloration | 1. Oxidation/Degradation: High reaction temperatures or presence of impurities can lead to the formation of colored byproducts. 2. Contamination: Impurities in the starting materials or from the reactor itself. | 1. Optimize Temperature and Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Maintain strict temperature control. 2. Use High-Purity Reactants: Ensure the purity of p-xylene and the sulfonating agent. 3. Purification: Treat the crude product with activated carbon or perform recrystallization to remove colored impurities.[7] |
| Solidification or High Viscosity of Reaction Mixture | 1. Product Precipitation: The product, p-toluenesulfonic acid, is a solid and may precipitate out of the reaction mixture at high concentrations.[15] 2. Increased Viscosity with Conversion: The viscosity of the reaction mixture can increase significantly as the reaction progresses.[8] | 1. Solvent Addition: Consider adding a co-solvent to keep the product in solution. However, this may affect the reaction rate and downstream processing. 2. Temperature Control: Maintain a temperature at which the product remains soluble. 3. Reactor Design: Utilize a reactor and agitator design that can handle viscous slurries. |
| Corrosion of Equipment | 1. Aggressive Reagents: Concentrated sulfuric acid and oleum are highly corrosive.[16] | 1. Material Selection: Use corrosion-resistant materials for the reactor and associated equipment, such as glass-lined steel or specialized alloys (e.g., Hastelloy).[11] |
Section 3: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of p-xylene sulfonation scale-up.
Q1: What is the most critical parameter to control during the scale-up of p-xylene sulfonation?
A1: Without a doubt, temperature is the most critical parameter. The sulfonation of p-xylene is a highly exothermic reaction.[10] Inadequate heat removal on a larger scale can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, which not only compromises product quality by promoting side reactions like sulfone formation[9] but also poses a significant safety hazard.[17] Therefore, a robust and well-designed reactor cooling system is paramount for a successful and safe scale-up.[11]
Q2: How do I address the issue of mass transfer limitations between the organic and aqueous phases?
A2: The reaction between the oily p-xylene and the dense sulfuric acid occurs at the interface of the two immiscible liquids. As the reactor volume increases, the surface-area-to-volume ratio decreases, making efficient mixing more challenging.[18] To overcome this, you need to maximize the interfacial area. This can be achieved through:
-
Vigorous Agitation: Using high-speed impellers and baffles in the reactor.
-
Advanced Reactor Design: Employing reactors that inherently provide high interfacial area, such as falling film reactors or microreactors, can significantly improve mass transfer.[19][20]
-
Phase Transfer Catalysts: While less common for this specific reaction, in some systems, phase transfer catalysts can facilitate the transfer of reactants between phases.
Q3: What are the common impurities I should expect, and how can I purify my product?
A3: The most common impurities are unreacted p-xylene, residual sulfuric acid, and byproducts such as sulfones and isomers (e.g., benzenesulfonic acid if toluene is present as an impurity in the starting material).[15] Purification can be achieved through several methods:
-
Recrystallization: This is a common method for purifying p-toluenesulfonic acid monohydrate.[7][15]
-
Azeotropic Drying: To remove water, which can be complexed with the product.[15]
-
Solvent Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not.[21]
-
Basic Wash: To remove acidic impurities like sulfuric acid, a basic wash can be employed, although this will neutralize the desired sulfonic acid product, so subsequent acidification would be necessary.[22]
Q4: What are the key safety considerations when scaling up this process?
A4: Safety is paramount. Key considerations include:
-
Handling of Corrosive Materials: Concentrated sulfuric acid and oleum are extremely corrosive and require appropriate personal protective equipment (PPE) and handling procedures.[16]
-
Exothermic Reaction Management: As mentioned, a robust cooling system and temperature monitoring are essential to prevent runaway reactions.[23]
-
Pressure Build-up: The reaction can generate gaseous byproducts, and a runaway reaction can lead to a rapid increase in pressure. The reactor must be equipped with appropriate pressure relief systems.
-
Material Compatibility: Ensure all wetted parts of the reactor and transfer lines are compatible with the corrosive reaction mixture.[11]
Section 4: Experimental Protocol - Bench-Scale p-Xylene Sulfonation
This protocol provides a baseline for a bench-scale reaction. When scaling up, all parameters (e.g., addition rates, cooling capacity) must be carefully re-evaluated.
Materials:
-
p-Xylene (high purity)
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Reflux condenser with a Dean-Stark trap
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
Charge the three-neck flask with a known amount of p-xylene.
-
Begin stirring the p-xylene and cool the flask in an ice bath.
-
Slowly add the concentrated sulfuric acid from the dropping funnel to the stirred p-xylene. The addition should be dropwise to control the exothermic reaction and maintain the temperature below a predetermined setpoint (e.g., 20-30°C).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to the desired reaction temperature (e.g., 80-100°C).
-
Attach the Dean-Stark trap and reflux condenser. Heat the reaction mixture to reflux to azeotropically remove the water formed during the reaction.[7]
-
Monitor the progress of the reaction by analyzing samples periodically (e.g., by HPLC or titration) until the desired conversion is achieved.[24]
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by carefully pouring the reaction mixture into cold water or onto ice to precipitate the p-toluenesulfonic acid monohydrate.
-
The solid product can then be collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from water.[7]
Section 5: Visualizing the Scale-Up Challenges
The following diagram illustrates the key challenges and their interdependencies in the p-xylene sulfonation scale-up process.
Caption: Interplay of key parameters and challenges in p-xylene sulfonation scale-up.
References
- Aromatic Allied & Organics Pvt Ltd. Synthesis Methods and Industrial Production of p-Toluenesulfonic Acid.
- Wikipedia. p-Toluenesulfonic acid.
- Chemithon.
- Google Patents.
- MDPI.
- PrepChem.com.
- SciSpace. Sulfonation/Sulfation Processing Technology for Anionic Surfactant Manufacture.
- ResearchGate. Aromatic sulfonation. Part 23: Sulfonation of p-xylene in aqueous sulfuric acid.
- ResearchGate.
- Society of Chemical Industry. Production of p-toluenesulfonic acid by sulfonating toluene with gaseous sulfur trioxide.
- Quora. What is the product of the reaction of p-xylene with concentrated sulphuric acid, and the resultant product is fused with KOH?.
- Ask.com.
- ASIA Chemical. Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency.
- Benchchem. Technical Support Center: Workup Procedures for p-Toluenesulfinic Acid Byproduct Removal.
- ResearchGate.
- ResearchGate. Synthesis of linear alkyl benzene sulfonic acid by gas–liquid sulfonation under annular flow pattern in the cross-shaped microreactor: Mass transfer model and reaction kinetics.
- Introduction-to-Ballestra-Sulfon
- Scribd.
- WEIXIAN (Nanjing) Science Technology co., ltd. Blog - Turnkey sulfonation plant and sulfation plant, anionic surfactant plant supplier.
- Safety Consider
- Wikipedia.
- Google Patents. JPS58154550A - Production method of high purity m-xylene-4-sulfonic acid.
- Chemistry LibreTexts. 4.
- EPIC Systems Group. 8 Key Challenges To Pilot Plant Scale-Up.
- Journal of Chemical and Pharmaceutical Research.
- Neuland Labs. 5 Common Challenges in Scaling Up an API.
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Technical Support Center: Stability and Degradation of 2,5-Dimethylbenzenesulfonic Acid in Aqueous Solution
Welcome to the technical support center for 2,5-Dimethylbenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving aqueous solutions of this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to ensure the integrity and success of your research.
Introduction
This compound, also known as p-xylene-2-sulfonic acid, is a highly polar and water-soluble aromatic sulfonic acid.[1][2] Its utility spans various applications, including its use as a catalyst, and as an intermediate in the synthesis of detergents, dyes, and pharmaceuticals.[1][2] The stability of this compound in aqueous solutions is paramount for reproducible and reliable experimental outcomes. This guide will address common challenges related to its stability and degradation, providing a framework for troubleshooting and ensuring the quality of your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in aqueous solutions.
Q1: What are the primary factors that can influence the stability of this compound in my aqueous experiments?
A1: The stability of this compound in an aqueous solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents or microbial contamination. Aromatic sulfonic acids are generally stable; however, extreme conditions can lead to degradation.[3]
Q2: How can I tell if my this compound solution has degraded?
A2: Visual indicators of degradation can include a change in color or the appearance of precipitates. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.[4][5]
Q3: What are the likely degradation pathways for this compound?
A3: Based on studies of similar aromatic sulfonic acids, potential degradation pathways include:
-
Hydrolysis: While generally stable, extreme pH and high temperatures can promote hydrolysis, though this is less common for sulfonic acids compared to esters or amides.[6]
-
Oxidative Degradation: The presence of oxidizing agents can lead to hydroxylation of the aromatic ring, oxidation of the methyl groups, and potentially ring cleavage.[7][8]
-
Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to desulfonation (cleavage of the C-S bond) and the formation of radical intermediates.[7][9]
-
Microbial Degradation: If solutions are not sterile, microorganisms can utilize the compound as a carbon or sulfur source, often initiating degradation through desulfonation.[10][11]
Q4: How should I prepare and store my aqueous stock solutions of this compound to ensure stability?
A4: To maximize stability:
-
Use high-purity water: Employ HPLC-grade or Milli-Q® water to minimize contaminants.
-
Control pH: If your experimental conditions allow, buffering the solution can help maintain a stable pH. Aromatic sulfonic acids are more stable at an acidic pH.
-
Store at low temperatures: Refrigeration (2-8 °C) is recommended for short-term storage. For long-term storage, consider freezing (-20 °C or lower), though freeze-thaw cycles should be minimized.[12]
-
Protect from light: Store solutions in amber vials or protect them from light to prevent photodegradation.[12]
-
Consider an inert atmosphere: For sensitive applications or long-term storage, purging the solution and vial headspace with an inert gas like nitrogen or argon can prevent oxidative degradation.[12]
Part 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram. | Formation of degradation products. | 1. Confirm the identity of the main peak using a fresh standard. 2. Conduct a forced degradation study (see Experimental Protocol 1) to generate potential degradation products and compare their retention times to the unexpected peaks.[13] 3. Ensure your HPLC method is stability-indicating, meaning it can resolve the parent compound from all potential degradants.[4][5] |
| Decreasing concentration of this compound over time in control samples. | Instability under storage or experimental conditions. | 1. Review storage conditions (temperature, light exposure).[12] 2. Evaluate the pH of the solution; extreme pH can accelerate degradation. 3. Check for potential microbial growth (cloudiness) and consider filtering the solution through a 0.22 µm filter. |
| Inconsistent results between experimental replicates. | Instability of stock solutions or inconsistent sample handling. | 1. Prepare fresh stock solutions for each experiment. 2. Minimize the time samples are kept at room temperature before analysis. 3. Ensure consistent pH and buffer concentrations across all samples. |
| Precipitate formation in the aqueous solution. | Poor solubility under specific conditions or formation of insoluble degradation products. | 1. Confirm the solubility of this compound at the concentration and pH of your experiment. Its solubility can be temperature-dependent.[1] 2. Analyze the precipitate and supernatant separately by HPLC to determine if the precipitate is the parent compound or a degradation product. |
Part 3: Experimental Protocols & Data Presentation
Experimental Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions. The goal is to induce degradation to an extent of 5-20%.[14]
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light.[15][16]
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil.[15][16]
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
-
Evaluation:
-
Calculate the percentage of the remaining parent compound at each time point.
-
Observe the formation of any new peaks in the chromatograms.
-
Expected Outcome: This study will reveal the susceptibility of this compound to different degradation mechanisms.
Experimental Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase, e.g., Newcrom R1 (or equivalent)[17] |
| Mobile Phase | Acetonitrile and water with a suitable acid (e.g., phosphoric acid or formic acid for MS compatibility)[17] |
| Gradient | Isocratic or gradient elution may be used depending on the complexity of the degradation profile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at a suitable wavelength (to be determined by UV scan of the parent compound) |
| Injection Volume | 10-20 µL |
Data Presentation: Summary of Potential Degradation Products
The following table summarizes potential degradation products of this compound based on known degradation pathways of similar aromatic sulfonic acids.
| Degradation Pathway | Potential Products | Analytical Detection Notes |
| Photodegradation | Desulfonated product (p-xylene), hydroxylated derivatives (e.g., 2,5-dimethylphenol)[7] | GC-MS for volatile products like p-xylene. LC-MS for hydroxylated derivatives. |
| Oxidative Degradation | Hydroxylated aromatic compounds, side-chain oxidation products (e.g., carboxylic acids), ring-opened products[7][8] | LC-MS/MS is ideal for structural elucidation of these more polar compounds. |
| Microbial Degradation | Desulfonation followed by ring cleavage. Initial products may include 2,5-dimethylphenol. | Analysis of intermediates may require derivatization for GC-MS or direct analysis by LC-MS. |
Part 4: Visualizations
Diagram 1: Forced Degradation Workflow
Caption: Workflow for a forced degradation study of this compound.
Diagram 2: Troubleshooting Logic for Solution Instability
Caption: A logical workflow for troubleshooting instability issues.
References
- Kimura, M., & Ogata, Y. (1983). Photooxidation of some aromatic sulfonic acids with alkaline hypochlorite. Bulletin of the Chemical Society of Japan, 56(3), 471. [Link]
- Zahn, D., et al. (2023). Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water. Environmental Science & Technology, 57(8), 3243–3253. [Link]
- Ji, Y., et al. (2013). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices.
- Sapińska, D., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6688. [Link]
- Solubility of Things. (n.d.). This compound. Solubility of Things. [Link]
- Zahn, D., et al. (2023). Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water.
- S. S. Kunte, et al. (1975).
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Morasch, B., et al. (2002). Degradation of o-xylene and m-xylene by a novel sulfate-reducer belonging to the genus Desulfotomaculum. Archives of Microbiology, 178(5), 408-416. [Link]
- Patel, S. K., & Patel, N. J. (2010). Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets. Science.gov. [Link]
- Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]
- De Luca, G., et al. (2019).
- Di Gennaro, P., et al. (2011). Genome-based analysis for the identification of genes involved in o-xylene degradation in Rhodococcus opacus R7.
- Schmidt, A. S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]
- GSRS. (n.d.). This compound. GSRS. [Link]
- Bairán, G., et al. (2021). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Revista Internacional de Contaminación Ambiental, 37, 51-62. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- Blessy, M., et al. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
- Li, J., & Borchardt, R. T. (2003). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of Pharmaceutical Sciences, 92(10), 2056-2069. [Link]
- Das, A., & Kazy, S. K. (2022). Evaluating the aerobic xylene-degrading potential of the intrinsic microbial community of a legacy BTEX-contaminated aquifer by enrichment culturing coupled with multi-omics analysis. PubMed Central. [Link]
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
- Reddy, G. S., et al. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 48(1), 147-152. [Link]
- Edwards, E. A., et al. (1992). Anaerobic Degradation of Toluene and Xylene by Aquifer Microorganisms Under Sulfate-Reducing Conditions. Applied and Environmental Microbiology, 58(3), 794-800. [Link]
- Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Science.gov. [Link]
- Stöffler, B., & Luft, G. (1999). Oxidative degradation of p-toluenesulfonic acid using hydrogen peroxide. Chemosphere, 38(5), 1035-1047. [Link]
- de Andrade, T. A., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry, 2020, 1-12. [Link]
- Mukherjee, A. K., & Bordoloi, N. K. (2012). Biodegradation of benzene, toluene, and xylene (BTX) in liquid culture and in soil by Bacillus subtilis and Pseudomonas aeruginosa strains and a formulated bacterial consortium. Environmental Science and Pollution Research, 19(8), 3380-3388. [Link]
- PubChem. (n.d.).
- Kowalska, G., et al. (2021). Intermediates of Hydrogen Peroxide-Assisted Photooxidation of Salicylic Acid: Their Degradation Rates and Ecotoxicological Assessment. Molecules, 26(15), 4478. [Link]
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Technical Support Center: Optimizing HPLC Separation of Sulfonic Acid Isomers
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of sulfonic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these challenging compounds. Here, you will find in-depth, experience-based answers to common questions and troubleshooting scenarios, moving beyond simple procedural lists to explain the fundamental "why" behind each methodological choice.
Frequently Asked Questions (FAQs)
Q1: My sulfonic acid isomers are showing poor or no retention on a standard C18 column. What is the underlying issue and what should I try next?
A1: This is a common and expected challenge. Sulfonic acids are strong acids, meaning they are fully ionized (anionic) across a wide pH range. Standard reversed-phase columns, like C18, primarily retain analytes through hydrophobic interactions. Highly polar and charged species, such as sulfonates, have very little affinity for the non-polar stationary phase and will elute very early, often at or near the void volume.[1][2]
Causality: The lack of retention is due to a mismatch in polarity between your highly polar analytes and the non-polar C18 stationary phase.
Recommended Strategies:
-
Ion-Pair Chromatography (IPC): This is often the first technique to try. By adding an ion-pairing reagent to the mobile phase, you can effectively neutralize the charge of your sulfonic acid analytes.[3][4] The reagent is typically a quaternary amine (e.g., tetrabutylammonium) which has a positive charge to pair with the negative sulfonate group, and a hydrophobic alkyl tail to interact with the C18 stationary phase.[3] This newly formed neutral, hydrophobic ion-pair is now much better retained on the column.[3][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[1][6][7] It utilizes a polar stationary phase (like silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][8] In HILIC, a water-rich layer forms on the surface of the stationary phase, and your polar sulfonic acid isomers can partition into this layer, leading to retention.[6][8] Elution is then achieved by increasing the aqueous component of the mobile phase.[1][2]
Q2: I'm trying Ion-Pair Chromatography for my sulfonic acid isomers, but my peak shapes are terrible (e.g., tailing, broadening). How can I improve them?
A2: Poor peak shape in IPC is a frequent troubleshooting topic. It often stems from secondary interactions or improper method parameters.
Causality & Solutions:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the stationary phase can be acidic and interact with your analytes, causing peak tailing.[9]
-
Ion-Pair Reagent Concentration: The concentration of the ion-pairing reagent is a critical parameter. Too low, and you won't get sufficient pairing and retention. Too high, and you can saturate the column, leading to broad peaks and long equilibration times.
-
Solution: Start with a low concentration (e.g., 5 mM) of the ion-pairing reagent and incrementally increase it to find the optimal balance of retention and peak shape.[10]
-
-
Mobile Phase pH: The pH of the mobile phase should be carefully controlled to ensure consistent ionization of your analytes and the ion-pairing reagent.[11]
-
Solution: Use a buffer and ensure the pH is at least 2 units away from the pKa of any other ionizable groups on your isomers to maintain a consistent charge state.[10] For sulfonic acids, this is less of a concern for the sulfonate group itself, but critical if other functional groups are present.
-
-
Column Equilibration: IPC requires longer column equilibration times than standard reversed-phase chromatography. The ion-pairing reagent needs to fully coat the stationary phase to establish a stable equilibrium.
-
Solution: Equilibrate the column with the mobile phase containing the ion-pairing reagent for at least 30-60 minutes, or until a stable baseline is achieved, before starting your injections.
-
Q3: When developing a HILIC method for sulfonic acid isomer separation, where do I start with mobile phase and gradient conditions?
A3: HILIC method development follows a logic that is inverse to reversed-phase chromatography.[2][8]
Starting Point Protocol:
-
Column Selection: Choose a suitable HILIC stationary phase. Amide or zwitterionic phases are often good starting points for anionic compounds.[1]
-
Mobile Phase Composition:
-
Organic Solvent (A): Acetonitrile is the most common and recommended choice due to its good miscibility with water and favorable HILIC retention properties.[1]
-
Aqueous Component (B): Use HPLC-grade water with a buffer. A volatile buffer like ammonium formate or ammonium acetate is ideal, especially if you are using mass spectrometry (MS) detection. Start with a concentration of 10-20 mM.
-
-
Initial Gradient: A good starting point for a scouting gradient is:
-
Initial Conditions: 95% Acetonitrile / 5% Aqueous Buffer
-
Gradient: Linearly decrease to 60% Acetonitrile / 40% Aqueous Buffer over 10-15 minutes.
-
Hold and Re-equilibrate: Hold at the final conditions for a few minutes, then return to the initial conditions and allow for a thorough re-equilibration (at least 5-10 column volumes).
-
Causality: In HILIC, water is the strong eluting solvent.[2][8] The high initial concentration of acetonitrile ensures that the polar sulfonic acid isomers are retained in the aqueous layer on the stationary phase.[6][8] Gradually increasing the aqueous component (water/buffer) will then elute the compounds in order of their polarity (typically, less polar isomers will elute first).
Q4: My resolution between two critical sulfonic acid isomers is insufficient. How can I improve the selectivity?
A4: Improving selectivity, or the spacing between peaks, is key to resolving closely eluting isomers.
Strategies for Improving Selectivity:
| Parameter to Change | Rationale and Expected Outcome |
| Mobile Phase pH (for IPC or RP) | For isomers with different pKa values in other functional groups, adjusting the pH can alter their relative ionization and hydrophobicity, thus changing their retention times differently.[12] A change of even 0.2 pH units can have a significant impact. |
| Organic Modifier | Switching from acetonitrile to methanol (or vice versa) can alter the selectivity.[13] These solvents have different properties and will interact differently with the analytes and the stationary phase, potentially improving the separation of isomers. |
| Ion-Pair Reagent (for IPC) | Changing the type or chain length of the ion-pairing reagent (e.g., from tetrabutylammonium to tetrapropylammonium) will change the hydrophobicity of the resulting ion-pair and can influence selectivity.[10] |
| Column Chemistry | If mobile phase optimization is insufficient, changing the stationary phase is the next logical step.[14] For reversed-phase, switching from a C18 to a Phenyl or a Polar-Embedded phase can provide different interactions (e.g., pi-pi interactions with aromatic isomers on a Phenyl column).[15] For HILIC, switching from an amide to a zwitterionic or bare silica column will offer different retention mechanisms.[6] |
| Temperature | Lowering the column temperature can sometimes improve resolution by decreasing band broadening and altering selectivity. However, it will also increase backpressure. |
Troubleshooting Guides
Guide 1: Troubleshooting Peak Shape Problems
This guide provides a systematic approach to diagnosing and resolving common peak shape issues like tailing, fronting, and splitting.[16][17]
dot
Caption: Troubleshooting workflow for HPLC peak shape problems.
Guide 2: Experimental Protocol for Ion-Pair Chromatography Method Development
This protocol outlines the steps for developing a robust IPC method for sulfonic acid isomer separation.
dot
Caption: Step-by-step workflow for IPC method development.
References
- Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com.
- Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions.
- Chirita, R. G., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(8), 699-724.
- Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials.
- Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development. Pharmaguideline.
- LCGC International. (2024). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. LCGC International.
- Chromatography Today. (2023). What are the Common Peak Problems in HPLC. Chromatography Today.
- Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks.
- SIELC Technologies. (n.d.). Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column. SIELC Technologies.
- Slideshare. (n.d.). Ion-pair chromatography .pptx. Slideshare.
- Washington State University. (n.d.). HPLC Troubleshooting Guide. WSU.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.
- ResearchGate. (2025). Selection of Separation Conditions for HPLC and HPLC/MS of Aromatic Sulphonic Acids and Acid Azo Dyes. ResearchGate.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies.
- International Journal of Scientific Research in Science and Technology. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. IJSRST.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography.
- ResearchGate. (2019). How can I exploit the mobile phase composition to optimize my HPLC separation?. ResearchGate.
- Thermo Fisher Scientific. (2022). HPLC Method Development Step by Step. YouTube.
- SIELC Technologies. (n.d.). HPLC Separation of Alkyl Sulfonic Acids. SIELC Technologies.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- PubMed. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed.
- Molnar Institute. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar Institute.
- Pharmaceutical Technology. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
- Laafon Galaxy Pharmaceuticals. (2023). Types of column in HPLC. Laafon Galaxy Pharmaceuticals.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. AJPR.
- Microsolv Technology Corporation. (n.d.). APPLICATION NOTES - HPLC. Microsolv.
- Chemistry For Everyone. (2025). What Is Ion Pair Chromatography?. YouTube.
- The Pharma Guide. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. The Pharma Guide.
- National Institutes of Health. (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. NIH.
- ResearchGate. (2025). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. ResearchGate.
- SIELC Technologies. (n.d.). Effect of Buffer Concentration on Retention of Charged Analytes. SIELC Technologies.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
- Restek. (n.d.). HPLC Column Selection Guide. Restek.
- PubMed. (n.d.). Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. PubMed.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography.
- Google Patents. (n.d.). Method for detecting isomers of camphorsulfonic acid or salts thereof. Google Patents.
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 4. Ion-pair chromatography .pptx [slideshare.net]
- 5. m.youtube.com [m.youtube.com]
- 6. HILIC の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welch-us.com [welch-us.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. moravek.com [moravek.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. silicycle.com [silicycle.com]
Technical Support Center: Water Content Determination in Sulfonic Acid Hydrates by Karl Fischer Titration
Here is the technical support center guide for Karl Fischer titration of sulfonic acid hydrates.
Welcome to the technical support guide for the analysis of sulfonic acid hydrates using Karl Fischer (KF) titration. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth protocols and troubleshooting advice to ensure accurate and reproducible water content determination. As Senior Application Scientists, we understand the nuances of this application and have structured this guide to address the specific challenges you may encounter.
Section 1: Foundational FAQs
This section addresses the fundamental principles and challenges associated with this specific analysis.
Q1: What is Karl Fischer (KF) titration and why is it the preferred method for water determination?
A: Karl Fischer titration is a highly specific and accurate method for determining water content, based on a quantitative redox reaction between iodine and water in the presence of sulfur dioxide, a base, and a solvent like methanol.[1][2] Its high specificity for water makes it superior to other methods like loss-on-drying, which can mistakenly measure the loss of any volatile compound, not just water.[2][3] The method is standardized by bodies such as USP and ASTM, making it a globally accepted technique for quality control and material characterization.[4][5][6]
Q2: Why is the analysis of sulfonic acid hydrates particularly challenging?
A: The primary challenge is the inherent acidity of sulfonic acids. The Karl Fischer reaction has an optimal reaction rate within a pH range of 5.5 to 8.[7][8][9] Sulfonic acids are strong acids that, when introduced into the KF titration cell, drastically lower the pH of the solvent medium. This acidic environment significantly slows down the reaction rate, leading to a host of problems including delayed endpoint detection, unstable or "fading" endpoints, and consequently, erroneously high and non-reproducible water content results.[3][8][10]
Q3: What is the fundamental solution to overcome the acidity of sulfonic acid samples?
A: The solution is to buffer the Karl Fischer working medium to maintain the optimal pH range. Before or during the titration of the acidic sample, a basic buffering agent must be added to the solvent.[11] Weak bases like imidazole or commercially available, ready-to-use buffer solutions designed for acidic samples are highly effective.[7][8][12][13] This neutralizes the sulfonic acid as it's introduced, allowing the KF reaction to proceed efficiently and ensuring a sharp, stable endpoint.
Section 2: Choosing Your Method: Volumetric vs. Coulometric KF
The choice between volumetric and coulometric KF titration depends primarily on the expected water content of your sample.[14] Sulfonic acid hydrates can have a wide range of water content, making this decision critical for accuracy.
Q4: Should I use a volumetric or coulometric KF titrator for my sulfonic acid hydrate?
A: Use the following table to guide your decision:
| Feature | Volumetric Karl Fischer Titration | Coulometric Karl Fischer Titration |
| Principle | Iodine is added as a liquid titrant of known concentration from a burette.[15][16] | Iodine is generated electrochemically in situ from an iodide-containing reagent.[15][17] |
| Optimal Water Range | Higher water content, typically 100 ppm to 100% (0.01% - 100%).[16] | Trace water content, typically 1 ppm to 5% (0.0001% - 5%).[16] |
| Best For... | Sulfonic acid hydrates with stoichiometric water (e.g., monohydrates, dihydrates) where water content is in the percentage range. | Analyzing trace amounts of adsorbed or surface water on an otherwise anhydrous sulfonic acid, or for samples with very low water content. |
| Sample Size | Larger, typically in the milligram to gram range.[18] | Smaller, typically in the microliter or low milligram range.[18] |
| Key Consideration | Requires periodic determination of the titrant's titer (concentration). | Extremely sensitive to atmospheric moisture; requires a very tightly sealed system. |
Recommendation: For most common sulfonic acid hydrates (e.g., p-toluenesulfonic acid monohydrate), where the theoretical water content is a significant percentage of the molecular weight, volumetric KF titration is the method of choice. [15][18]
Section 3: Protocol Workbench
This section provides a self-validating, step-by-step protocol for the volumetric KF analysis of a solid sulfonic acid hydrate.
Detailed Protocol: Volumetric KF Titration of a Sulfonic Acid Hydrate
This protocol is designed to be a robust starting point. Specific parameters may need optimization based on your exact sample and instrumentation.
Materials:
-
Volumetric Karl Fischer Titrator with a sealed titration vessel.
-
KF Titrant (e.g., one-component reagent with a titer of 5 mg/mL).
-
KF Solvent (e.g., anhydrous methanol).
-
Buffer Solution for Strong Acids (e.g., Imidazole-based buffer).[12][19]
-
Certified Water Standard (e.g., Di-sodium tartrate dihydrate or a commercial liquid standard).
-
Analytical Balance.
-
Gas-tight syringes and needles for liquid handling.
-
Dry, inert gas (Nitrogen or Argon) for purging, if available.
Protocol Steps:
-
System Preparation & Verification:
-
Ensure the titration vessel is clean, dry, and properly sealed to prevent ingress of atmospheric moisture.[20]
-
Fill the vessel with an appropriate volume of KF solvent (e.g., 40-50 mL).
-
Perform a "pre-titration" to titrate any residual water in the solvent until a low, stable drift is achieved (e.g., < 20 µL/min). This is your baseline dryness.
-
System Validation: Accurately weigh and analyze a certified water standard. The result must be within the acceptable limits of the standard's certified value (e.g., 97-103%) to confirm the system is performing correctly before proceeding.
-
-
Solvent Buffering:
-
Add a known volume of the Buffer Solution for Strong Acids to the pre-titrated solvent in the vessel (e.g., 5-10 mL).[8]
-
The addition of the buffer may introduce a small amount of water. Allow the titrator to automatically titrate this water until the low, stable drift is re-established.
-
-
Sample Preparation & Introduction:
-
Accurately weigh a suitable amount of the sulfonic acid hydrate sample. The target amount should be calculated to consume an optimal volume of titrant (ideally 25-75% of the burette volume).
-
Quickly and carefully introduce the solid sample into the titration vessel, minimizing the time the port is open to the atmosphere.
-
-
Titration & Data Acquisition:
-
Immediately start the titration. The titrator will add KF titrant until the endpoint is reached and remains stable for a pre-defined period (e.g., 30 seconds), as per standards like USP <921>.[21]
-
Record the volume of titrant consumed.
-
-
Calculation:
-
The instrument's software will automatically calculate the water content based on the sample weight, titrant volume, and titrant titer. The formula is: Water Content (%) = (Volume of Titrant (mL) × Titer (mg/mL) / Sample Weight (mg)) × 100
-
Section 4: Troubleshooting Guide (Q&A Format)
Even with a robust protocol, issues can arise. This guide addresses the most common problems encountered when analyzing sulfonic acids.
Q5: My titration is extremely slow and the endpoint seems to drift indefinitely (fading endpoint). What is happening?
A: This is the classic symptom of insufficient buffering.
-
Causality: The strong acidity of your sample has lowered the pH of the titration medium below the optimal range.[8] The KF reaction slows dramatically, so the titrator adds reagent, but the reaction doesn't complete quickly enough to establish a stable endpoint. The instrument perceives this as more water being present and continues to add titrant, leading to a "fading" or "creeping" endpoint and falsely high results.[10][22]
-
Solution:
-
Stop the current titration.
-
Increase the Buffer: Add more buffer solution to the vessel. Start with an additional 5 mL, allow the system to re-equilibrate, and re-run the sample.[8]
-
Optimize Sample-to-Buffer Ratio: For subsequent analyses, you may need to increase the initial volume of buffer or decrease the sample size to ensure the buffer capacity is not exceeded.[22]
-
Q6: I am getting unexpectedly high results, but the endpoint seems sharp. What could be the cause?
A: If buffering is adequate, consider side reactions.
-
Causality: While less common for sulfonic acids at room temperature, certain conditions can promote side reactions that consume iodine or produce water, leading to errors.[10][23] For example, if the analysis is performed at an elevated temperature in a methanol-based solvent, strong acids can catalyze an esterification reaction between the acid and methanol, which produces water as a byproduct.[24]
-
R-SO₃H + CH₃OH ⇌ R-SO₃CH₃ + H₂O
-
-
Solution:
-
Run at Ambient Temperature: Avoid heating the titration vessel unless absolutely necessary for solubility.
-
Use Methanol-Free Reagents: If heating is required, switch to a Karl Fischer solvent that does not contain methanol to prevent the esterification reaction.[3][13]
-
Check for Oxidizing/Reducing Agents: Ensure your sample does not contain other components that can be oxidized by iodine or reduce iodide, as this will interfere with the primary KF reaction.[10][13]
-
Q7: My results are not reproducible between runs. What should I check?
A: Poor reproducibility often points to procedural inconsistencies or environmental factors.
-
Causality & Solutions:
-
Atmospheric Moisture: The KF apparatus must be perfectly sealed. Check all seals, septa, and drying tubes. Inconsistent exposure to ambient air during sample introduction will lead to variable results.[4][9]
-
Inconsistent Buffering: Ensure the exact same amount of buffer is added for each run. If you are titrating multiple samples in the same solvent charge, the buffer may become depleted. It is best practice to change the solvent and buffer after a set number of analyses.
-
Sample Handling: Sulfonic acid hydrates can be hygroscopic. Ensure samples are weighed and transferred quickly from a controlled environment to minimize water absorption from the air.
-
Inadequate Mixing: Ensure the magnetic stirrer is set to a speed that creates a good vortex and rapidly dissolves the sample and mixes the titrant, but does not splash solution onto the vessel walls.
-
Section 5: Visualization & Logical Workflow
To assist in your troubleshooting efforts, the following flowchart provides a logical path for diagnosing and resolving inaccurate results.
Caption: Troubleshooting workflow for Karl Fischer analysis of sulfonic acids.
Section 6: References
For further reading and validation of the principles discussed, please consult the following authoritative sources.
-
United States Pharmacopeia. (2011). <921> Water Determination.
-
ASTM International. (2023). E203 Standard Test Method for Water Using Volumetric Karl Fischer Titration.
-
Scribd. ASTM E203-16 - Water Using Volumetric Karl Fischer Titration.
-
ASTM International. (2023). ASTM E203-23 - Standard Test Method for Water Using Volumetric Karl Fischer Titration.
-
MaTestLab. (2024). ASTM E203 Water Content Analysis Using Volumetric Karl Fischer Titration.
-
BSB EDGE. ASTM E203-2024: Karl Fischer Water Test Method.
-
USP-NF. <921> Water Determination - USP-NF ABSTRACT.
-
Mettler Toledo. Water Content by Volumetric KF | USP 921 Method Ia | EVA Titrator.
-
Scribd. 921 Water Determination: Method I (Titrimetric).
-
AquaEnergy Expo Knowledge Hub. Good Titration Practice™ in Karl Fischer Titration.
-
Mettler Toledo. Karl Fischer Titration - School experiments.
-
Merck Millipore. Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration.
-
Fox Scientific, Inc. Karl Fischer Analysis of Strong Acid Samples.
-
uspbpep.com. usp31nf26s1_c921, General Chapters: <921> WATER DETERMINATION.
-
Merck Millipore. Determination of Water Content in sulfuric acid Using Karl Fischer Titration.
-
Metrohm. Tips and tricks.
-
Mettler Toledo. The volumetric KF titration is unusually slow.
-
Wiley Analytical Science. (2017). Webinar: Troubleshooting in Karl Fischer Titration.
-
Google Patents. US20220137015A1 - Method of determining an amount of water in a sample using a sulfonic acid.
-
Quveon. THE BASICS OF KARL FISCHER TITRATION.
-
YouTube. (2021). Webinar recording: Karl Fischer titration – Troubleshooting, tips and tricks.
-
Metrohm. (2021). Side reactions in Karl Fischer titration.
-
ResearchGate. (2025). Main and side reactions in the Karl Fischer solution.
-
WDS. Volumetric vs. Coulometric Karl Fischer Titration: Which One to Choose?.
-
Xylem Analytics. Coulometric KF-Titration Troubleshooting.
-
KEM. Development of Karl Fischer Reagents.
-
Metrohm. (2023). Karl Fischer titration: When to use volumetry or coulometry.
-
CSC Scientific. (2024). Coulometric/ Volumetric Karl Fischer Titration -- Which Should I Use?.
-
Google Patents. WO2020198549A1 - Reagent compositions and method for karl fischer titration.
-
PROAnalytics. (2018). Coulometric titration vs volumetric titration to determine water content.
-
Fisher Scientific. Karl Fischer Reagents.
-
Machinery Lubrication. Karl Fischer Coulometric Titration Explained and Illustrated.
-
News-Medical.Net. Advantages and Limitations of Karl Fischer Titration.
-
Honeywell Research Chemicals. KF Buffers Auxiliaries.
-
ResearchGate. (2022). frequently asked questions about critical challenges in karl fischer titration (kft).
-
ResearchGate. (2013). Are there any known difficulties in using karl fischer titration to determine the moisture content of perfluorosulphonic acid membranes?.
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. mcckf.com [mcckf.com]
- 3. news-medical.net [news-medical.net]
- 4. drugfuture.com [drugfuture.com]
- 5. store.astm.org [store.astm.org]
- 6. â©921⪠Water Determination [doi.usp.org]
- 7. mt.com [mt.com]
- 8. mt.com [mt.com]
- 9. quveon.com [quveon.com]
- 10. Side reactions in Karl Fischer titration | Metrohm [metrohm.com]
- 11. Solstice Research Chemicals [lab.solstice.com]
- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 13. metrohm.com [metrohm.com]
- 14. Karl Fischer titration: When to use volumetry or coulometry | Metrohm [metrohm.com]
- 15. cscscientific.com [cscscientific.com]
- 16. Coulometric titration vs volumetric titration to determine water content [pro-analytics.net]
- 17. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]
- 18. wdslifesci.com [wdslifesci.com]
- 19. fishersci.com [fishersci.com]
- 20. m.youtube.com [m.youtube.com]
- 21. mt.com [mt.com]
- 22. foxscientific.com [foxscientific.com]
- 23. researchgate.net [researchgate.net]
- 24. Determination of Water Content in sulfuric acid Using Karl Fischer Titration [merckmillipore.com]
Technical Support Center: Handling Hygroscopic 2,5-Dimethylbenzenesulfonic Acid
Welcome to the technical support center for 2,5-Dimethylbenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for handling this versatile yet challenging hygroscopic compound. By understanding its properties and implementing the correct procedures, you can ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is an aromatic sulfonic acid that typically appears as a white to off-white crystalline solid.[1][2] Due to its strong acidic nature and the presence of the sulfonic acid group (-SO3H), it is highly polar and soluble in water.[1] This compound is a valuable reagent and catalyst in various chemical processes, including the synthesis of dyes, detergents, and pharmaceuticals.[1][2]
Q2: What does it mean for this compound to be hygroscopic?
Hygroscopy is the tendency of a substance to absorb moisture from the surrounding atmosphere.[3] this compound is described as hygroscopic, meaning it will readily attract and hold water molecules from the air.[4] This can cause the crystalline powder to become damp, form clumps, or even dissolve into a liquid if exposed to humid conditions for a prolonged period.[3][5][6]
Q3: How does moisture absorption affect the quality and reactivity of this compound?
The absorption of water can have several negative consequences for your experiments:
-
Inaccurate Weighing: The added mass of water will lead to significant errors in weighing, resulting in incorrect concentrations and stoichiometry in your reactions.
-
Altered Physical Properties: The compound can become "cakey" or clump together, making it difficult to handle and dispense accurately.[5][6]
-
Changes in Reactivity: The presence of water can be detrimental to the catalytic activity of sulfonic acids in certain reactions.[7] It can also lead to unwanted side reactions or changes in reaction kinetics. For instance, water can participate in hydrolysis reactions of intermediates or products.[8]
Q4: What are the primary safety concerns when handling this compound?
This compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It is also irritating to the respiratory tract.[9][10] Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
Troubleshooting Guide
Problem: My this compound has formed hard clumps or appears wet.
-
Cause: This is a clear indication of moisture absorption due to improper storage or handling in a humid environment.
-
Solution 1 (Drying): If the material is not thermally sensitive, you may be able to dry it.[5]
-
Protocol: Drying this compound
-
Place the clumped solid in a shallow, chemically resistant dish (e.g., a glass crystallizing dish).
-
Break up any large clumps with a spatula to increase the surface area.
-
Place the dish in a vacuum oven at a moderate temperature (consult the product's technical data sheet for thermal stability information).
-
Dry under vacuum until a constant weight is achieved.
-
Immediately transfer the dried material to a desiccator for cooling and storage.
-
-
-
Solution 2 (Quantification of Water Content): If drying is not feasible or if you need to know the precise amount of active compound, you can determine the water content using Karl Fischer titration. This will allow you to calculate the corrected mass of the anhydrous compound needed for your reaction.
-
Preventative Action: Always store this compound in a tightly sealed container within a desiccator or a dry box.[3][5]
Problem: The weight of my this compound sample keeps increasing on the analytical balance.
-
Cause: The compound is actively absorbing moisture from the air during the weighing process.[11] This is a common issue with highly hygroscopic materials.
-
Solution: Weighing by Difference This technique minimizes the sample's exposure to the atmosphere.[12]
-
Protocol: Weighing by Difference
-
Place a sealed container holding the this compound on the analytical balance and record the initial mass.
-
Remove the container from the balance.
-
Quickly transfer an approximate amount of the solid into your reaction vessel.
-
Immediately reseal the original container.
-
Place the sealed container back on the same analytical balance and record the final mass.
-
The difference between the initial and final masses is the exact amount of compound transferred.
-
-
-
Best Practices for Weighing:
-
Work quickly to minimize exposure time.[5]
-
Use a weighing vessel with a narrow opening to reduce the surface area exposed to air.
-
Consider performing the weighing in a glovebox with a controlled, low-humidity atmosphere.
-
Experimental Protocols & Workflows
Storage and Handling Workflow
The proper handling of this compound is crucial from the moment it is received. The following workflow diagram illustrates the key steps to maintain its integrity.
Caption: Workflow for proper storage and handling of hygroscopic compounds.
Quantitative Data Summary
| Parameter | Recommended Value/Procedure | Rationale |
| Storage Humidity | As low as possible; inside a desiccator with an active desiccant. | To prevent moisture absorption and degradation of the compound.[5] |
| Handling Environment | Inert atmosphere glovebox or low-humidity controlled room (<40% RH). | Minimizes moisture uptake during weighing and transfer. |
| Weighing Technique | Weighing by difference. | Provides an accurate mass of the transferred solid while minimizing air exposure.[12] |
| Container Type | Tightly sealed glass or plastic bottles with secure caps. | Prevents ambient moisture from entering the container during storage.[3][5] |
Logical Relationship of Problems and Solutions
This diagram illustrates the cause-and-effect relationships between common problems encountered when handling this compound and the recommended solutions.
Caption: Troubleshooting logic for handling this compound.
By adhering to these guidelines, you can effectively manage the challenges associated with the hygroscopic nature of this compound, ensuring the accuracy and reproducibility of your scientific work.
References
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
- Solubility of Things. (n.d.). This compound.
- Hayman, D. F. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 10(1), 53-54.
- Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
- PubChem. (n.d.). This compound.
- ChemBK. (2024, April 10). This compound.
- Chemithon. (1997). Sulfonation and Sulfation Processes.
- ResearchGate. (2019, October 25). Interaction of water with methanesulfonic acid on Pt single crystal electrodes.
- ACS Publications. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis.
- UAlbertaScience. (2017, September 7). Weighing by Difference [Video]. YouTube.
- Quora. (2017, June 11). Why will sulfonic acid chlorides not react with water?.
- Horizon Chemical Blog. (2024, December 30). Sulfonic Acids Uses in Modern Chemistry.
- Wikipedia. (n.d.). Sulfonic acid.
- Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.
- Schaeffer. (n.d.). HYGROSCOPIC BULK SOLIDS.
- Wikipedia. (n.d.). Hygroscopy.
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Technical Support Center: Minimizing Side-Product Formation During Aromatic Sulfonation
Welcome to the Technical Support Center for Aromatic Sulfonation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aromatic sulfonation and effectively troubleshoot common challenges. As a widely used electrophilic aromatic substitution reaction, sulfonation is crucial for synthesizing a vast array of compounds, including detergents, dyes, and pharmaceuticals. However, the reaction is often accompanied by the formation of undesirable side-products. This guide provides in-depth, experience-driven insights and practical solutions to help you minimize these side-products and optimize your reaction outcomes.
I. Foundational Principles of Aromatic Sulfonation
Aromatic sulfonation involves the substitution of a hydrogen atom on an aromatic ring with a sulfonic acid (–SO₃H) group. The most common sulfonating agents are concentrated sulfuric acid (H₂SO₄) and fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid. The active electrophile is typically sulfur trioxide or its protonated form.
A key characteristic of aromatic sulfonation is its reversibility. The reaction can be driven forward by using concentrated acid, while heating the sulfonated product in dilute aqueous acid can reverse the reaction, a process known as desulfonation. This reversibility is a double-edged sword: it can be exploited for synthetic strategies, such as using the sulfonic acid group as a protecting or directing group, but it also contributes to the formation of isomeric side-products under certain conditions.
II. Troubleshooting Guide: Common Side-Products and Their Mitigation
This section addresses specific side-products encountered during aromatic sulfonation in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Polysulfonation: "I'm getting multiple sulfonic acid groups on my aromatic ring. How can I achieve mono-sulfonation?"
The Cause: Polysulfonation occurs when the reaction conditions are too harsh, or the aromatic substrate is highly activated, leading to the substitution of more than one hydrogen atom. The sulfonic acid group is deactivating, which should disfavor further substitution, but forcing conditions can overcome this barrier.
The Solution:
-
Control Reaction Temperature: Elevated temperatures increase the reaction rate and can lead to over-sulfonation. Start with lower temperatures and gradually increase only if the reaction is not proceeding. For many substrates, room temperature or slightly above is sufficient.
-
Optimize Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Stop the reaction as soon as the desired mono-sulfonated product is maximized to prevent further sulfonation.
-
Adjust Stoichiometry of the Sulfonating Agent: Using a large excess of the sulfonating agent can drive the reaction towards polysulfonation. Reduce the equivalents of fuming sulfuric acid or SO₃ to favor mono-substitution.
-
Consider a Milder Sulfonating Agent: For highly reactive aromatic compounds, using concentrated sulfuric acid instead of oleum can provide better control. Chlorosulfuric acid (HSO₃Cl) can also be an effective agent. A recently developed agent, 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl), has shown promise for precise control over the degree of sulfonation.
Isomer Formation: "My reaction is producing a mixture of ortho, meta, and para isomers. How can I improve regioselectivity?"
The Cause: The regioselectivity of aromatic sulfonation is governed by a delicate balance between kinetic and thermodynamic control.
-
Kinetic Control: At lower temperatures, the reaction is less reversible, and the major product is the one that forms the fastest (the kinetic product). This is often the ortho or para isomer due to the directing effects of activating groups on the ring.
-
Thermodynamic Control: At higher temperatures, the reaction becomes more reversible, allowing for equilibrium to be established. The most stable isomer (the thermodynamic product) will be favored. This is often the meta or para isomer, which minimizes steric hindrance.
A classic example is the sulfonation of naphthalene. At 80°C, the kinetically favored naphthalene-1-sulfonic acid is the major product. At 160°C, the thermodynamically more stable naphthalene-2-sulfonic acid predominates.
The Solution:
| Desired Isomer | Recommended Action | Rationale |
| Kinetic Product | Lower the reaction temperature. | Favors the faster-forming product by minimizing the reversibility of the reaction. |
| Thermodynamic Product | Increase the reaction temperature and allow for a longer reaction time. | Allows the reaction to reach equilibrium, favoring the most stable isomer. |
Sulfone Formation: "I'm observing the formation of a diaryl sulfone as a major byproduct. What causes this and how can I prevent it?"
The Cause: Sulfone formation is a significant side reaction, particularly at higher temperatures and with certain substrates. The mechanism is thought to involve the reaction of the initially formed sulfonic acid with another molecule of the aromatic starting material.
The Solution:
-
Lower the Reaction Temperature: This is the most critical factor in minimizing sulfone formation. Higher temperatures promote the side reactions leading to sulfones.
-
Control the Concentration of the Sulfonating Agent: A high concentration of SO₃ can increase the likelihood of sulfone formation.
-
Incremental Addition of the Sulfonating Agent: Adding the sulfonating agent portion-wise can help to maintain a lower instantaneous concentration, thus disfavoring the bimolecular reaction that leads to sulfones.
Desulfonation: "My desired product is reverting to the starting material. How can I prevent this?"
The Cause: Desulfonation is the reverse of sulfonation and is favored by the presence of water and heat. If the reaction mixture contains a significant amount of water (either from the reagents or as a byproduct) and is heated, the equilibrium can shift back towards the starting materials.
The Solution:
-
Use a Dehydrating Agent: To drive the equilibrium towards the sulfonated product, a dehydrating agent such as thionyl chloride (SOCl₂) can be added to remove the water formed during the reaction.
-
Use Concentrated or Fuming Sulfuric Acid: These reagents have a low water content, which shifts the equilibrium in favor of the products.
-
Control the Reaction Temperature: While heat is often required, excessive temperatures can accelerate desulfonation, especially in the presence of water.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my sulfonation reaction?
A1: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of sulfonation reactions. It allows for the separation and quantification of the starting material, the desired product, and any side-products. Other techniques like TLC can also be used for qualitative monitoring.
Q2: How can I purify my crude product to remove unreacted starting material and side-products?
A2: The purification of sulfonic acids can be challenging due to their high polarity and solubility in water. Common methods include:
-
Recrystallization: This is a viable option for solid sulfonic acids. Recrystallization from concentrated aqueous solutions can help remove sulfuric acid impurities.
-
Ion-Exchange Chromatography: This technique is effective for separating sulfonic acids from non-ionic impurities.
-
Conversion to a Salt: Converting the sulfonic acid to a salt (e.g., a sodium salt) can facilitate purification by altering its solubility properties.
Q3: Can I use the reversibility of sulfonation to my advantage?
A3: Absolutely. The reversibility of sulfonation is a powerful tool in organic synthesis. The sulfonic acid group can be used as a "blocking group" to temporarily protect a specific position on an aromatic ring. After performing a reaction at another site, the sulfonic acid group can be removed by heating with dilute acid.
IV. Visualizing the Process
Sulfonation Mechanism and Reversibility
Caption: The reversible mechanism of aromatic sulfonation.
Troubleshooting Workflow for Poor Yield or Purity
Validation & Comparative
A Comparative Guide to the Catalytic Efficiency of 2,5-Dimethylbenzenesulfonic Acid and p-Toluenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of acid catalysis, the selection of the appropriate catalyst is paramount for optimizing reaction kinetics, yield, and selectivity. This guide provides a comprehensive comparison of two prominent sulfonic acid catalysts: 2,5-Dimethylbenzenesulfonic acid and p-Toluenesulfonic acid. While both are effective Brønsted acid catalysts, their structural nuances lead to differences in their catalytic efficiency, particularly in reactions sensitive to steric hindrance. This document delves into a theoretical and practical comparison, supported by available data and a proposed experimental protocol for direct evaluation. Our analysis suggests that while p-Toluenesulfonic acid is a versatile and widely used catalyst, this compound may offer advantages in specific applications where its unique steric and electronic properties can be leveraged.
Introduction
Aromatic sulfonic acids are a cornerstone of organic synthesis, serving as highly effective and versatile acid catalysts in a myriad of transformations, including esterification, alkylation, and rearrangement reactions.[1][2] Among these, p-Toluenesulfonic acid (p-TSA) has long been a workhorse in both laboratory and industrial settings, valued for its strong acidity, solid form, and good solubility in organic solvents.[3][4] However, the pursuit of enhanced catalytic performance and selectivity has led to the exploration of substituted benzenesulfonic acids, such as this compound.
The presence of an additional methyl group on the aromatic ring of this compound, as compared to p-TSA, introduces subtle yet significant changes to its molecular architecture and, consequently, its chemical behavior.[1] These differences in steric bulk and electronic effects can influence the catalyst's interaction with substrates and the stability of reaction intermediates, thereby impacting its overall catalytic efficiency. This guide aims to provide a detailed, objective comparison of these two catalysts, empowering researchers to make informed decisions in catalyst selection for their specific synthetic challenges.
Physicochemical Properties: A Comparative Analysis
The catalytic performance of an acid is intrinsically linked to its fundamental physicochemical properties. Here, we compare this compound and p-Toluenesulfonic acid based on their key characteristics.
| Property | This compound | p-Toluenesulfonic Acid |
| CAS Number | 609-54-1[5] | 104-15-4[6] |
| Molecular Formula | C₈H₁₀O₃S[5] | C₇H₈O₃S[6] |
| Molecular Weight | 186.23 g/mol [5] | 172.20 g/mol [7] |
| pKa | -0.47 (Predicted)[8][9] | ~ -2.8[7][10] |
| Appearance | White to light yellow solid[1] | White crystalline solid[7] |
| Solubility | Soluble in water; limited solubility in non-polar organic solvents.[11] | Soluble in water, alcohols, and other polar organic solvents.[3][4] |
Key Insights:
-
Acidity: Both acids are strong, with p-TSA being notably stronger with a pKa of approximately -2.8, comparable to that of sulfuric acid.[10] The predicted pKa of this compound is slightly higher, suggesting a marginally lower intrinsic acidity. This difference can be attributed to the electronic effects of the two methyl groups.
-
Solubility: Both compounds exhibit good solubility in water and polar organic solvents, a desirable trait for homogeneous catalysis.[4][11] The additional methyl group in this compound may slightly increase its lipophilicity compared to p-TSA.
Theoretical Comparison of Catalytic Efficiency
The differences in the molecular structures of this compound and p-Toluenesulfonic acid are expected to manifest in their catalytic behavior.
1. Steric Hindrance:
The most significant structural difference is the presence of a second methyl group on the aromatic ring of this compound, positioned ortho to the sulfonic acid group.[1] This ortho-methyl group is likely to introduce steric hindrance around the catalytically active sulfonic acid moiety.
-
Hypothesis: In reactions involving sterically demanding substrates or transition states, the catalytic efficiency of this compound may be lower than that of p-TSA. The bulky ortho-methyl group could impede the approach of the substrate to the sulfonic acid's proton, thereby slowing down the reaction rate. Conversely, for reactions where selectivity is desired and can be influenced by steric factors, this hindrance might be advantageous.
2. Electronic Effects:
Methyl groups are weakly electron-donating through an inductive effect. In p-TSA, the para-methyl group donates electron density to the aromatic ring. In this compound, there are two such groups.
-
Hypothesis: The increased electron-donating character from two methyl groups in this compound could slightly reduce the acidity of the sulfonic acid proton compared to p-TSA. This aligns with the predicted higher pKa value.[8][9] While both are strong acids, this subtle difference in acidity could translate to a lower catalytic activity for this compound in reactions where the rate-determining step is protonation of the substrate.
Catalytic Performance in a Model Reaction: Esterification of Acetic Acid with n-Butanol
Esterification is a classic acid-catalyzed reaction and serves as an excellent model for comparing the efficiency of Brønsted acid catalysts.[12] The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.[13]
p-Toluenesulfonic Acid in Esterification:
p-TSA is a widely used catalyst for esterification reactions, often demonstrating high yields and favorable kinetics.[14][15] Studies on the esterification of benzoic acid with 1-butanol catalyzed by p-TSA have shown the reaction to be first order with respect to the carboxylic acid, with activation energies for the forward and reverse reactions being 58.40 and 57.70 kJ·mol⁻¹, respectively.[15]
Predicted Performance of this compound:
Based on our theoretical analysis, we can predict the performance of this compound in the same reaction:
-
Reaction Rate: Due to the potential for steric hindrance from the ortho-methyl group and slightly lower acidity, the rate of esterification catalyzed by this compound is expected to be slightly lower than that catalyzed by p-TSA, especially with a relatively bulky alcohol like n-butanol.
-
Yield: As esterification is an equilibrium-controlled process, the final yield may not be significantly different between the two catalysts, provided sufficient reaction time is allowed. However, the time required to reach equilibrium may be longer with this compound.
Experimental Protocol for Comparative Analysis
To provide a definitive comparison, a well-designed experiment is essential. The following protocol outlines a method for evaluating the catalytic efficiency of this compound and p-Toluenesulfonic acid in the esterification of acetic acid with n-butanol.
Objective: To compare the reaction kinetics and yield of the esterification of acetic acid with n-butanol using this compound and p-Toluenesulfonic acid as catalysts under identical conditions.
Materials:
-
Acetic acid (glacial, ≥99.7%)
-
n-Butanol (≥99.5%)
-
This compound (≥98%)
-
p-Toluenesulfonic acid monohydrate (≥98.5%)
-
Toluene (anhydrous, ≥99.8%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flasks (100 mL)
-
Reflux condensers
-
Heating mantles with magnetic stirrers
-
Gas chromatograph (GC) with a suitable column for separating reactants and products
-
Internal standard (e.g., decane)
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetic acid (0.1 mol), n-butanol (0.1 mol), and toluene (20 mL).
-
Add the catalyst (0.002 mol of either this compound or p-Toluenesulfonic acid).
-
Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.
-
-
Reaction Monitoring:
-
Heat the mixture to reflux with vigorous stirring.
-
Once reflux begins (t=0), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Continue to withdraw aliquots at regular intervals (e.g., 15, 30, 45, 60, 90, 120 minutes).
-
-
Sample Preparation for GC Analysis:
-
Immediately quench each aliquot in a vial containing 1 mL of saturated sodium bicarbonate solution to neutralize the catalyst and stop the reaction.
-
Add a known amount of an internal standard (e.g., decane) to each quenched sample.
-
Extract the organic layer for GC analysis.
-
-
Gas Chromatography (GC) Analysis:
-
Analyze each sample by GC to determine the concentrations of acetic acid, n-butanol, and the product, n-butyl acetate.
-
-
Data Analysis:
-
Plot the concentration of n-butyl acetate versus time for each catalyst.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
Calculate the percentage yield of n-butyl acetate at the end of the reaction.
-
Expected Outcomes and Data Interpretation
The experimental data can be compiled into a table for a clear comparison of the two catalysts.
| Parameter | This compound | p-Toluenesulfonic Acid |
| Initial Reaction Rate (mol L⁻¹ min⁻¹) | Expected to be lower | Expected to be higher |
| Time to Reach 50% Conversion (min) | Expected to be longer | Expected to be shorter |
| Final Yield (%) | Expected to be similar | Expected to be similar |
Interpretation:
-
A higher initial reaction rate for p-TSA would support the hypothesis that it is the more active catalyst, likely due to lower steric hindrance and higher acidity.
-
Similar final yields would indicate that both catalysts are effective in driving the reaction to completion, but with different kinetics.
Conclusion and Recommendations
Both this compound and p-Toluenesulfonic acid are potent Brønsted acid catalysts suitable for a range of organic transformations. The choice between them should be guided by the specific requirements of the reaction.
-
p-Toluenesulfonic acid remains the catalyst of choice for general applications where high catalytic activity is desired and steric effects are not a primary concern. Its well-documented performance and strong acidity make it a reliable option.[7][10]
-
This compound , with its increased steric bulk around the active site, may be a more suitable catalyst in reactions where:
-
Substrate selectivity is crucial, and the catalyst's steric profile can help differentiate between reactive sites on a complex molecule.
-
Undesired side reactions , which may be catalyzed by a highly active and unhindered acid like p-TSA, need to be minimized.
-
Ultimately, the optimal catalyst is best determined through empirical testing. The experimental protocol provided in this guide offers a robust framework for such an evaluation, enabling researchers to select the most efficient catalyst for their specific synthetic goals.
References
- p-Toluenesulfonic acid - Wikipedia. (n.d.).
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- Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate - REVISTA DE CHIMIE. (n.d.).
- Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives | The Journal of Organic Chemistry - ACS Publications. (2023, June 24).
- KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. (2022, January 21).
- Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils. (2017, July 1). ResearchGate.
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- hydrolysis of esters - Chemguide. (n.d.).
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- A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction - Universidad de Zaragoza. (2018, January 22).
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- Acid-catalyzed ester hydrolysis (video) - Khan Academy. (n.d.).
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- Exploring the Synthesis and Reactivity of Benzenesulfonic Acid. (2026, January 7).
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- Table of Acids with Ka and pKa Values* CLAS. (n.d.).
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- This compound | C8H10O3S | CID 11868 - PubChem. (n.d.).
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A Comparative Guide to the Physicochemical Properties of 2,5- and 2,4-Dimethylbenzenesulfonic Acid
For the discerning researcher and professional in drug development, understanding the nuanced differences between isomeric forms of a compound is paramount. The placement of a single functional group can dramatically alter a molecule's behavior, influencing its efficacy, stability, and application. This guide provides a detailed comparative analysis of two closely related aromatic sulfonic acids: 2,5-dimethylbenzenesulfonic acid and 2,4-dimethylbenzenesulfonic acid. We will delve into their key physicochemical differences, underpinned by structural rationale, and provide robust experimental protocols for their characterization.
Introduction: The Subtle Distinction of Isomers
2,4-Dimethylbenzenesulfonic acid and this compound are isomers of xylenesulfonic acid, sharing the same molecular formula (C₈H₁₀O₃S) and molecular weight (186.23 g/mol ).[1][2] Their distinction lies in the substitution pattern of the two methyl groups and the sulfonic acid group on the benzene ring. These compounds are synthesized via the electrophilic aromatic substitution (sulfonation) of their respective xylene precursors: m-xylene for the 2,4-isomer and p-xylene for the 2,5-isomer.[3][4] This seemingly minor structural variance leads to significant differences in their physicochemical properties, which in turn dictates their utility in diverse applications such as catalysis, and as intermediates in the synthesis of dyes and pharmaceuticals.[1][4]
Comparative Physicochemical Properties
The following table summarizes the key physicochemical data for 2,4- and this compound based on available literature. It is important to note that some values, particularly pKa, are predicted and would require experimental verification for rigorous application.
| Property | 2,4-Dimethylbenzenesulfonic Acid | This compound |
| Synonyms | m-Xylenesulfonic acid, 2,4-Xylenesulfonic acid[3][5] | p-Xylene-2-sulfonic acid, 2,5-Xylenesulfonic acid[2] |
| CAS Number | 88-61-9[3] | 609-54-1[2] |
| Molecular Formula | C₈H₁₀O₃S[1] | C₈H₁₀O₃S[2] |
| Molecular Weight | 186.23 g/mol [1] | 186.23 g/mol [2] |
| Melting Point | 58-64 °C[1] | 86 °C[4] |
| Boiling Point | ~291 °C (estimate)[1] | ~291 °C (estimate)[4] |
| Density | ~1.33 g/cm³ (estimate)[1] | ~1.33 g/cm³ (estimate)[4] |
| Water Solubility | High, forms almost transparent solutions[1] | Soluble[4] |
| pKa (Predicted) | -0.36 ± 0.50[1] | -0.47 ± 0.30[4] |
Structural Rationale for Physicochemical Differences
The observed and predicted differences in the properties of these isomers can be attributed to the interplay of electronic and steric effects arising from the varied placement of the methyl groups relative to the sulfonic acid moiety.
-
Acidity (pKa): Both isomers are strong acids, a characteristic feature of aromatic sulfonic acids due to the powerful electron-withdrawing nature of the -SO₃H group, which stabilizes the resulting sulfonate anion through resonance. The predicted pKa values are very similar and highly acidic.[1][4] The slight predicted difference may arise from subtle variations in the inductive and hyperconjugative effects of the methyl groups. In the 2,4-isomer, the methyl groups are ortho and para to the sulfonic acid group, while in the 2,5-isomer, they are in a meta and para arrangement relative to each other, and ortho and meta to the sulfonic acid group. These differing positions influence the electron density of the aromatic ring and, consequently, the stability of the conjugate base.
-
Melting Point: The 2,5-isomer exhibits a significantly higher melting point than the 2,4-isomer. This suggests a more stable and efficient packing of the 2,5-isomer in its crystal lattice. The more symmetrical structure of the p-xylene derived 2,5-isomer likely allows for stronger intermolecular interactions (e.g., hydrogen bonding and van der Waals forces) in the solid state compared to the less symmetrical m-xylene derived 2,4-isomer.
-
Solubility: Both compounds are reported to be soluble in water, which is expected due to the highly polar sulfonic acid group that can readily form hydrogen bonds with water molecules.[1][4] Quantitative differences in solubility would depend on the balance between the hydrophilic nature of the sulfonic acid group and the hydrophobic character of the dimethylbenzene portion, as well as the lattice energy of the solid (related to the melting point). A higher lattice energy, as suggested by the higher melting point of the 2,5-isomer, might lead to a slightly lower solubility compared to the 2,4-isomer, although this would need to be confirmed experimentally.
Experimental Protocols for Property Determination
To provide a self-validating system for researchers, the following are detailed protocols for the experimental determination of key physicochemical properties. These methods are standard in the field and will allow for a rigorous, direct comparison of the two isomers.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of acidic and basic compounds.[6] It involves monitoring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the dimethylbenzenesulfonic acid isomer in deionized water.
-
Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH), ensuring it is carbonate-free.
-
Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[7]
-
-
Titration Procedure:
-
Place 50 mL of the 0.01 M acid solution into a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the 0.1 M NaOH solution in small increments (e.g., 0.1-0.2 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.
-
Continue the titration until the pH has risen significantly past the equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).[7]
-
Causality and Trustworthiness: This method's reliability stems from its direct measurement of the hydrogen ion concentration as the acid is neutralized. By using a calibrated pH meter and a standardized titrant, systematic errors are minimized. Performing the titration in triplicate ensures the reproducibility and trustworthiness of the obtained pKa value.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the aqueous solubility of a compound.[8]
Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid dimethylbenzenesulfonic acid isomer to a known volume of deionized water in a sealed flask or vial. The excess solid is crucial to ensure saturation is reached.
-
-
Equilibration:
-
Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is established between the dissolved and undissolved solute.
-
-
Phase Separation:
-
Allow the suspension to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Carefully withdraw a sample of the supernatant (the clear saturated solution) using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent.
-
Determine the concentration of the dissolved isomer using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a series of calibration standards of known concentrations.[5]
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the aqueous solubility at the specified temperature.
-
Causality and Trustworthiness: This method directly measures the maximum amount of solute that can dissolve in a solvent under equilibrium conditions. The use of a constant temperature bath is critical as solubility is temperature-dependent. Filtering the sample before analysis is essential to ensure that only the dissolved portion is quantified. Analysis against a calibration curve provides accurate and reliable quantification.
Caption: Workflow for aqueous solubility determination via the shake-flask method.
Implications for Research and Drug Development
The physicochemical differences between 2,4- and this compound have significant practical implications:
-
As Catalysts: Both isomers are strong Brønsted acids and can be used as catalysts in acid-catalyzed reactions like esterification and alkylation.[3] The choice between them may depend on their solubility in the reaction medium. The slightly different steric environment around the sulfonic acid group could also influence their catalytic activity and selectivity in certain reactions.
-
In Drug Formulation: For drug development professionals, understanding the pKa and solubility is critical. The highly acidic nature of these compounds means they will be fully ionized at physiological pH. Their solubility in aqueous and organic media will influence their suitability as counter-ions for basic drugs to form stable and soluble salts. The higher melting point of the 2,5-isomer suggests greater lattice stability, which could translate to more physically stable salt forms, a desirable trait in pharmaceutical development.
-
In Synthesis: As intermediates, their differing physical properties can affect reaction work-up and purification. For example, the significant difference in melting points could be exploited in purification processes like crystallization.
Conclusion
While 2,4- and this compound are structurally similar isomers, the positional variance of their methyl groups imparts distinct physicochemical properties. The 2,5-isomer's higher melting point suggests a more stable crystal lattice compared to the 2,4-isomer. Both are strong acids with high water solubility. This guide has not only summarized their known properties but also provided the experimental frameworks necessary for researchers to conduct a direct, rigorous comparison. Such empirical data is indispensable for making informed decisions in catalyst selection, synthetic strategy, and pharmaceutical formulation.
References
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- CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol - Google P
- Cerda, V., et al. (2025, August 6). Solutes in sulfuric acid 4: Ionization of arenesulfonic acids; determination of pKa values by UV techniques.
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- Pharma Beginners. (2025, March 31).
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A Comparative Guide to Analytical Method Validation for the Quantification of 2,5-Dimethylbenzenesulfonic Acid
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2,5-Dimethylbenzenesulfonic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, development, and validation, grounding its recommendations in established regulatory frameworks and practical, field-proven insights. We will explore and contrast three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, and classical Acid-Base Titrimetry. Our focus extends beyond mere procedural outlines to explain the causality behind experimental choices, ensuring that each described protocol functions as a self-validating system.
Introduction: The Analytical Challenge of this compound
This compound is a key organic intermediate whose accurate quantification is critical for ensuring the quality, safety, and efficacy of final pharmaceutical products. Its chemical structure, featuring a hydrophilic sulfonic acid group and a moderately hydrophobic dimethylbenzene core, presents unique analytical challenges. The sulfonic acid moiety makes the molecule highly polar and non-volatile, dictating the choice of appropriate analytical strategies.
The objective of any analytical procedure is to demonstrate its fitness for the intended purpose.[1] This guide is structured to navigate the validation process in alignment with the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4]
Caption: Key physicochemical properties of this compound and the analytical challenges they pose.
High-Performance Liquid Chromatography (HPLC): The Workhorse Method
HPLC is arguably the most versatile and widely adopted technique for the analysis of non-volatile organic acids. For this compound, a reversed-phase method is common, but requires specific modifications to achieve adequate retention and peak shape due to the analyte's high polarity.[5]
Causality of Method Design: Overcoming Poor Retention
Standard C18 columns (non-polar stationary phase) with typical water/acetonitrile mobile phases will result in the highly polar sulfonic acid eluting at or near the void volume. To counteract this, we employ Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC) .
-
Mechanism: A positively charged ion-pairing agent, such as tetrabutylammonium (TBA), is added to the mobile phase. The TBA+ cations form a neutral, more hydrophobic ion pair with the negatively charged sulfonate anion (Ar-SO₃⁻). This complex exhibits stronger interaction with the non-polar C18 stationary phase, leading to increased retention and improved chromatographic separation.[6]
Experimental Protocol: IP-RP-HPLC with UV Detection
This protocol is designed as a self-validating system, beginning with a mandatory system suitability test (SST).
Instrumentation:
-
HPLC system with a UV detector.
-
Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.[7]
-
Data acquisition and processing software.
Reagents:
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) (Ion-Pair Reagent)
-
Phosphoric Acid (for pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a solution of 10 mM TBAHS in water. Adjust the pH to 3.0 with phosphoric acid. The final mobile phase is a 60:40 (v/v) mixture of this aqueous solution and acetonitrile. Filter and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 1000 µg/mL. Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock.
-
Sample Preparation: Accurately weigh the sample and dissolve in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL). Filter through a 0.45 µm syringe filter.[8]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 220 nm
-
-
System Suitability Test (SST): Before sample analysis, inject the 100 µg/mL standard solution six times. The acceptance criteria are:
-
Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.[9]
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
-
Analysis: Once SST criteria are met, inject the blank (mobile phase), calibration standards, and samples.
Validation Data Summary
The following table summarizes typical performance characteristics for a validated HPLC method, adhering to ICH Q2(R2) guidelines.[1][2][10]
| Validation Parameter | Acceptance Criteria | Typical Result | Supporting Source(s) |
| Specificity | No interference at the analyte's retention time from blank, placebo, or degradation products. | Peak purity index > 0.999. | [3][11] |
| Linearity (r²) | ≥ 0.999 | 0.9995 | [12] |
| Range | 10 - 500 µg/mL | Demonstrated accuracy, precision, and linearity across this range. | [1][10] |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. | 99.1% - 101.3% | [9][11] |
| Precision (%RSD) | Repeatability (n=6): ≤ 2.0% Intermediate (inter-day): ≤ 2.0% | Repeatability: 0.8% Intermediate: 1.2% | [12] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 1 µg/mL | [7] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 3 µg/mL | [7] |
| Robustness | %RSD ≤ 2.0% after deliberate small changes (flow rate ±0.1, pH ±0.2, %Organic ±2%). | All variations met acceptance criteria. | [11] |
Gas Chromatography (GC): A Derivatization-Dependent Approach
Direct analysis of this compound by GC is not feasible due to its high boiling point and thermal instability. Therefore, a chemical derivatization step is mandatory to convert the sulfonic acid into a volatile and thermally stable derivative, typically an ester.[13]
Causality of Method Design: The Need for Volatility
GC separates compounds based on their volatility and interaction with the stationary phase. The sulfonic acid group (-SO₃H) is highly polar and forms strong intermolecular hydrogen bonds, making the parent molecule non-volatile. Derivatization with an agent like diazomethane or, more safely, by Fischer esterification (reacting with an alcohol like methanol under acidic catalysis) converts the -SO₃H group to a less polar, more volatile -SO₃CH₃ ester. This allows the analyte to be vaporized in the GC inlet and travel through the column.
Caption: Mandatory derivatization workflow for GC analysis of sulfonic acids.
Experimental Protocol: GC-MS following Esterification
Instrumentation:
-
GC system with a Mass Spectrometric (MS) detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
Reagents:
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, catalyst)
-
Ethyl acetate (extraction solvent)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (drying agent)
Procedure:
-
Derivatization: a. To an accurately weighed sample (containing ~1 mg of the acid) in a reaction vial, add 2 mL of anhydrous methanol and 2-3 drops of concentrated sulfuric acid. b. Seal the vial and heat at 60 °C for 1 hour. c. Cool to room temperature.
-
Extraction: a. Add 5 mL of water and 5 mL of ethyl acetate to the vial. Vortex thoroughly. b. Allow the layers to separate. Carefully transfer the upper organic layer (ethyl acetate) to a new tube. c. Wash the organic layer with 5 mL of sodium bicarbonate solution, then with 5 mL of water. d. Dry the organic layer over anhydrous sodium sulfate.
-
Sample Preparation for GC: Transfer the dried organic extract to a GC vial. If necessary, dilute with ethyl acetate to fall within the calibration range.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Mode: Selected Ion Monitoring (SIM) for quantification (target specific fragment ions of the methyl ester).
-
-
Validation: The validation process follows the same principles as HPLC, but must additionally demonstrate the consistency, reproducibility, and yield of the derivatization step.
Validation Data Summary
| Validation Parameter | Acceptance Criteria | Typical Result | Supporting Source(s) |
| Specificity | No interfering peaks from derivatization reagents or matrix. Confirmed by mass spectra. | Clean baseline and mass spectral confirmation. | [13][14] |
| Linearity (r²) | ≥ 0.995 | 0.998 | [13] |
| Accuracy (% Recovery) | 95.0% - 105.0% (accounts for derivatization/extraction variability) | 97.5% - 103.8% | N/A |
| Precision (%RSD) | Repeatability: ≤ 5.0% Intermediate: ≤ 5.0% | Repeatability: 3.5% Intermediate: 4.2% | N/A |
| Limit of Quantitation (LOQ) | Typically in the low ppm range relative to the original sample. | 5 ppm | [13] |
Acid-Base Titrimetry: The Classical Assay
Titrimetry is an absolute, primary method of analysis that can be used for the assay (potency) of this compound, especially for the bulk substance where it is the major component.[15]
Causality of Method Design: Leveraging Acidity
As a strong sulfonic acid, it readily donates its proton. This allows for direct titration with a standardized strong base, such as sodium hydroxide (NaOH). The reaction is a simple 1:1 stoichiometric neutralization. The endpoint, where all the acid has been neutralized, can be detected using a colorimetric indicator (like phenolphthalein) or more accurately with a potentiometric pH meter.[16]
The critical limitation is specificity. This method titrates total acidity. Any acidic impurity present in the sample will be co-titrated, leading to a positive bias and an assay result greater than the actual purity.[15]
Experimental Protocol: Potentiometric Titration
Instrumentation:
-
Autotitrator or a manual burette with a pH meter and electrode.
-
Analytical balance.
Reagents:
-
0.1 N Sodium Hydroxide (NaOH), standardized.
-
Deionized water.
Procedure:
-
Standardization: Standardize the 0.1 N NaOH solution against a primary standard (e.g., potassium hydrogen phthalate).
-
Sample Preparation: Accurately weigh approximately 0.5 g of this compound and dissolve it in 50 mL of deionized water.[15]
-
Titration: a. Place the dissolved sample on a magnetic stirrer and immerse the pH electrode. b. Titrate the sample solution with the standardized 0.1 N NaOH. c. Record the volume of NaOH added versus the pH. d. The endpoint is the point of maximum inflection on the titration curve (the first derivative).
-
Calculation: The weight/weight percentage (w/w %) is calculated based on the volume of NaOH consumed, its normality, and the sample weight.
Validation Data Summary
| Validation Parameter | Acceptance Criteria | Typical Result | Supporting Source(s) |
| Specificity | Not specific. Only suitable for assay of highly pure substance. | N/A | [15][16] |
| Linearity | Demonstrated by titrating different weights of the standard. r² ≥ 0.999. | 0.9998 | N/A |
| Accuracy (% Assay) | 99.0% - 101.0% for a pure reference standard. | 99.8% | N/A |
| Precision (%RSD) | Repeatability (n=6): ≤ 1.0% | 0.4% | N/A |
Comparative Guide: Selecting the Right Method
The choice of analytical method is fundamentally driven by the question you need to answer. Is the goal to determine the exact potency of a nearly pure substance, or to quantify it in the presence of impurities and degradation products?
Caption: Decision tree for selecting an analytical method based on the intended purpose.
The following table provides a direct comparison of the three validated methods across key performance and practical attributes.
| Attribute | IP-RP-HPLC | GC-MS (with Derivatization) | Acid-Base Titrimetry |
| Specificity | High (Separates from impurities) | Very High (Chromatographic separation + Mass spec confirmation) | Low (Measures total acidity) |
| Sensitivity | High (Low µg/mL LOQ) | Very High (Low ppm / ppb LOQ) | Low (Assay level only) |
| Application | Assay, Purity, Impurity testing, Stability studies | Trace level impurity analysis | Assay of pure bulk material |
| Sample Prep | Moderate (Dissolve and filter) | Complex (Derivatization and extraction required) | Simple (Dissolve) |
| Throughput | High | Low to Moderate | Moderate |
| Cost | High (Instrument), Moderate (Consumables) | High (Instrument), High (Consumables) | Low |
| Regulatory Acceptance | Widely accepted for all applications. | Accepted, but complexity needs justification. | Accepted for assay of bulk substance. |
Conclusion and Recommendations
The validation of an analytical method for quantifying this compound requires a thorough understanding of the analyte's chemistry and the intended purpose of the analysis.
-
For comprehensive quality control , including stability studies, impurity profiling, and quantification in formulated products, Ion-Pair Reversed-Phase HPLC is the superior choice. Its high specificity, robustness, and broad acceptance by regulatory bodies make it the workhorse method for drug development professionals.[9][17]
-
For trace-level analysis , where extreme sensitivity is required (e.g., if the analyte were a genotoxic impurity), GC-MS with prior derivatization is the most suitable technique. The added complexity of sample preparation is justified by the gains in sensitivity and the absolute structural confirmation provided by mass spectrometry.[13]
-
For the straightforward assay of a highly pure bulk substance , Acid-Base Titrimetry offers a simple, cost-effective, and accurate solution. However, its inherent lack of specificity must be acknowledged, and it should always be complemented by a specific chromatographic method for purity assessment.[15]
Ultimately, a robust analytical control strategy relies on selecting and validating the appropriate method for the specific question at hand, always grounding the process in the rigorous framework provided by guidelines from the ICH, FDA, and USP.[2][18][19]
References
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- Pharma Talks. (2025). Understanding ICH Q2(R2)
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- ECA Academy.
- European Medicines Agency. ICH Q2(R2)
- USP.
- International Council for Harmonisation. (2023).
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- ECA Academy. (2017).
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- U.S. Food and Drug Administration. (2015).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
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- USP-NF.
- BenchChem.
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- Ministry of Food and Drug Safety. Analytical Methods.
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A Comparative Guide to the Reactivity of Xylenesulfonic Acid Isomers: The Decisive Role of the Methyl Group
Abstract: Xylenesulfonic acids (XSAs) are a cornerstone of various industrial processes, serving as potent acid catalysts and highly effective hydrotropes. Their performance, however, is not uniform across all isomers. The seemingly subtle difference in the placement of two methyl groups on the benzene ring creates a cascade of electronic and steric effects that profoundly influence the reactivity and stability of the corresponding sulfonic acid. This guide provides an in-depth comparison of ortho-, meta-, and para-xylenesulfonic acid isomers, elucidating how methyl group position governs reactivity. We will dissect the underlying chemical principles, present comparative experimental data on sulfonation and desulfonation kinetics, and provide a validated experimental protocol for further research.
Introduction: The Xylenesulfonic Acid Family
Xylenesulfonic acids are organosulfur compounds derived from the sulfonation of xylene (dimethylbenzene). As xylene exists in three isomeric forms—ortho-xylene (1,2-dimethylbenzene), meta-xylene (1,3-dimethylbenzene), and para-xylene (1,4-dimethylbenzene)—a variety of corresponding sulfonic acid isomers can be produced.
These compounds are of significant industrial importance. They are widely employed as acid catalysts in the curing of foundry resins and in the manufacturing of coatings and adhesives.[1] Furthermore, their sodium salts are valued as hydrotropes—compounds that enhance the solubility of sparingly soluble substances in water—finding extensive use in detergents, shampoos, and cleaning agents.[2][3][4] The efficacy of XSA in these applications is directly tied to its acidic strength, stability, and solubility, all of which are modulated by its isomeric structure.
The Governing Principles: Electronic and Steric Effects
The reactivity of an aromatic sulfonic acid is primarily determined by the electronic environment of the benzene ring and the steric hindrance around the sulfonic acid group (-SO₃H). The two methyl groups of the xylene backbone are the key modulators of these factors.
Electronic Effects
Methyl groups are electron-donating groups (EDGs) due to two primary effects:
-
Inductive Effect: The methyl group's alkyl carbon is less electronegative than the ring's sp² carbon, leading to a slight push of electron density into the ring.
-
Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the benzene ring further increases electron density, particularly at the ortho and para positions relative to the methyl group.
Collectively, these effects make the xylene ring more electron-rich and thus more reactive towards electrophiles (like SO₃) than benzene.[5] For xylenesulfonic acid, this increased electron density also influences the stability and acidity of the -SO₃H group.
Steric Hindrance
Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction. The bulky nature of a methyl group can physically block the approach of a reagent to an adjacent position on the ring. This effect is most pronounced in the ortho-xylene isomer, where the two methyl groups are adjacent. This crowding can influence both the initial sulfonation position and subsequent reactions involving the sulfonic acid group.[5]
Caption: Factors influencing the reactivity of xylenesulfonic acid isomers.
Comparative Reactivity: Insights from Experimental Data
The influence of the methyl group's position is most clearly observed by comparing the isomers' behavior in sulfonation (formation) and desulfonation (hydrolysis) reactions.
Reactivity in Sulfonation: A Race for the Ring
Sulfonation is a reversible electrophilic aromatic substitution. The relative reactivity of the xylene isomers and the resulting product distribution are dictated by the interplay of electronic activation and steric hindrance.
-
m-Xylene: This isomer is the most reactive of the three. Its methyl groups are at positions 1 and 3, meaning their activating ortho- and para-directing effects converge on positions 2, 4, and 6. Position 4 is particularly favored as it is sterically unhindered and activated by both methyl groups. Sulfonation of m-xylene overwhelmingly yields m-xylene-4-sulfonic acid .[6]
-
o-Xylene: The adjacent methyl groups create more steric hindrance. While positions 3 and 4 are electronically activated, substitution at position 3 is hindered by two adjacent methyl groups. Therefore, sulfonation primarily yields a mixture of o-xylene-4-sulfonic acid and o-xylene-3-sulfonic acid .[6]
-
p-Xylene: With methyl groups at opposite ends of the ring, all remaining positions are equivalent and adjacent to a methyl group. While electronically activated, it is generally considered the least reactive of the three isomers towards sulfonation with concentrated sulfuric acid.[7]
Kinetic studies on the sulfonation of o- and m-xylene in concentrated aqueous sulfuric acid provide quantitative evidence. The distribution of the resulting sulfonic acid isomers is highly dependent on the sulfonating agent, which varies with the concentration of sulfuric acid.
| Parent Xylene | Sulfonating Entity | Sulfonic Acid Isomer Formed | % Distribution (at 25.0°C) |
| o-Xylene | H₂S₂O₇ (high H₂SO₄ conc.) | o-xylene-3-sulfonic acid | 45.1 ± 0.4% |
| o-xylene-4-sulfonic acid | 54.9 ± 0.4% | ||
| H₃SO₄⁺ (lower H₂SO₄ conc.) | o-xylene-3-sulfonic acid | 6.5 ± 0.9% | |
| o-xylene-4-sulfonic acid | 93.5 ± 0.9% | ||
| m-Xylene | H₂S₂O₇ (high H₂SO₄ conc.) | m-xylene-2-sulfonic acid | 14.5 ± 0.6% |
| m-xylene-4-sulfonic acid | 84.3 ± 0.6% | ||
| m-xylene-5-sulfonic acid | 1.2 ± 0.2% | ||
| H₃SO₄⁺ (lower H₂SO₄ conc.) | m-xylene-2-sulfonic acid | 0.5 ± 0.2% | |
| m-xylene-4-sulfonic acid | 98.9 ± 0.4% | ||
| m-xylene-5-sulfonic acid | 0.6 ± 0.2% | ||
| Data synthesized from Cerfontain, H., et al. (1968). |
This data clearly shows that steric hindrance plays a crucial role. For o-xylene, the bulkier H₂S₂O₇ sulfonating agent results in a much higher proportion of substitution at the less-hindered 4-position compared to the more hindered 3-position.
Reactivity in Desulfonation (Hydrolysis): A Measure of Stability
Desulfonation is the acid-catalyzed hydrolysis of a sulfonic acid, reverting it to the parent aromatic compound and sulfuric acid.[8] The reaction is the microscopic reverse of sulfonation, and its rate is a direct indicator of the sulfonic acid's stability.[2][8] Generally, the thermodynamically least stable isomers, often those formed under kinetic control or in sterically crowded environments, will undergo hydrolysis more readily.
Kinetic studies on the isomerization of xylenesulfonic acids, which proceeds via a desulfonation-resulfonation mechanism, provide insight into their relative stabilities.[9]
-
m-xylene-2-sulfonic acid is known to be unstable and readily isomerizes to the more stable 4-sulfonic acid isomer.[6]
-
For o-xylene, the equilibrium mixture at 141°C in 74.0% H₂SO₄ contains 98.0% of the 4-sulfonic acid and only 2.0% of the 3-sulfonic acid, indicating the latter is significantly less stable and more prone to desulfonation/isomerization.[6]
This suggests a general stability (and thus lower reactivity in hydrolysis) trend: p-xylenesulfonic acid > m-xylene-4-sulfonic acid > o-xylene-4-sulfonic acid > o-xylene-3-sulfonic acid > m-xylene-2-sulfonic acid .
Experimental Protocol: Kinetic Analysis of Xylenesulfonic Acid Hydrolysis
This protocol describes a method to determine the first-order rate constant for the hydrolysis (desulfonation) of a given xylenesulfonic acid isomer. The disappearance of the sulfonic acid is monitored using High-Performance Liquid Chromatography (HPLC).
Objective: To measure the rate of hydrolysis of o-xylene-4-sulfonic acid in an acidic medium at a constant temperature.
Materials:
-
o-xylene-4-sulfonic acid sodium salt (or other isomer)
-
Sulfuric acid (e.g., 70% w/w)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Thermostatically controlled oil bath or reaction block
-
Reaction vials with screw caps
-
Volumetric flasks and pipettes
-
HPLC system with a C18 column and UV detector (set to ~220 nm)
Procedure:
-
Preparation of Standard Solutions:
-
Accurately prepare a stock solution of the xylenesulfonic acid sodium salt (e.g., 1000 mg/L) in deionized water.
-
From the stock, prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 mg/L) to establish an HPLC calibration curve.
-
-
Reaction Setup:
-
Preheat the oil bath to the desired reaction temperature (e.g., 140°C).
-
In a reaction vial, accurately weigh an amount of the xylenesulfonic acid salt to achieve a known starting concentration (e.g., 0.1 M) when dissolved in a specific volume of 70% H₂SO₄.
-
Prepare several identical vials for time-point sampling.
-
-
Initiation of Reaction and Sampling:
-
Simultaneously add the pre-heated 70% H₂SO₄ to each vial, cap tightly, and place them in the oil bath. This marks t=0.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), remove one vial from the bath and immediately quench the reaction by plunging it into an ice-water bath.
-
-
Sample Preparation for HPLC:
-
Once cooled, accurately pipette a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Dilute the aliquot with a known volume of mobile phase (e.g., to 10 mL in a volumetric flask) to bring the concentration within the range of the calibration curve.
-
-
HPLC Analysis:
-
Analyze the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted samples from each time point onto the HPLC.
-
Record the peak area corresponding to the xylenesulfonic acid.
-
-
Data Analysis:
-
Use the calibration curve to determine the concentration of the xylenesulfonic acid, [XSA], at each time point.
-
Since acid-catalyzed desulfonation is a pseudo-first-order reaction, plot ln([XSA]t / [XSA]₀) versus time (t).
-
The slope of the resulting straight line will be equal to -k, where k is the pseudo-first-order rate constant.
-
Caption: Workflow for the kinetic analysis of XSA hydrolysis via HPLC.
Conclusion
The position of the methyl groups on the benzene ring is the single most important factor determining the reactivity of xylenesulfonic acid isomers. Through a combination of cooperative electronic activation and varied steric hindrance, the isomeric form dictates the rate and regioselectivity of sulfonation, as well as the thermodynamic stability and propensity for hydrolysis of the resulting sulfonic acid. Meta-xylene's unique structure leads to the formation of a particularly stable and sterically accessible sulfonic acid (4-XSA), explaining its prevalence in industrial applications. Conversely, isomers with substituents ortho to the sulfonic acid group or those formed in sterically hindered positions exhibit lower stability and higher reactivity in desulfonation reactions. This detailed understanding allows researchers and chemical engineers to select the appropriate isomer and reaction conditions to optimize processes ranging from organic synthesis to the formulation of high-performance industrial products.
References
- Vertex AI Search. (n.d.). Understanding 2,4-Xylenesulfonic Acid: Properties, Uses, and Industrial Significance.
- Wikipedia. (n.d.). Desulfonation reaction.
- Vertex AI Search. (n.d.). Xylene Sulfonic Acid - Stellar Overseas.
- The Organic Chemistry Tutor. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism.
- Vertex AI Search. (n.d.). Industrial Applications of 2,4-Xylenesulfonic Acid: Beyond Resin Curing.
- PubChem. (n.d.). Sodium Xylenesulfonate.
- Wanders, A. C., & Cerfontain, H. (1968). Kinetics of the isomerization of toluenesulfonic acids in aqueous sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas, 87(11), 1213-1224.
- Sciencemadness Discussion Board. (2020). Separation of xylene isomers.
- Prinsen, A. J., & Cerfontain, H. (1969). Aromatic sulphonation. Part XXX. Isomerization of the sulphonic acids of o- and m-xylene in aqueous sulphuric acid. Journal of the Chemical Society B: Physical Organic, 667-672.
- Ataman Kimya. (n.d.). XYLENE SULFONIC ACID, SODIUM SALT.
- The Good Scents Company. (n.d.). xylene sulfonic acid, 25321-41-9.
- Chemistry Stack Exchange. (2022). Why m-xylene is more basic than o- and p-xylene in tetrafluoroboric acid?
- Fiume, M. M., et al. (2011). Safety assessment of xylene sulfonic acid, toluene sulfonic acid, and alkyl aryl sulfonate hydrotropes as used in cosmetics. International Journal of Toxicology, 30(6_suppl), 270S-283S.
- Google Patents. (n.d.). US2848483A - Separation of xylenes.
- Koeberg-Telder, A., & Cerfontain, H. (1974). Aromatic sulphonation. Part XL. Rates of sulphonation ortho, meta, and para to a sulphonic acid group in methyl substituted benzenesulphonic acids. Journal of the Chemical Society, Perkin Transactions 2, (5), 633-639.
- Zhang, Y., et al. (2022). Theoretical and Kinetic Study of Hydrogen Abstraction Reactions of Xylene Isomers with Hydrogen and Hydroxy Radicals. Molecules, 27(21), 7545.
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A Comparative Performance Analysis of 2,5-Dimethylbenzenesulfonic Acid as a Hydrotrope in Pharmaceutical Formulations
In the landscape of pharmaceutical formulation, enhancing the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs) remains a critical challenge.[1][2][3][4] Hydrotropy, a solubilization technique that employs amphiphilic substances to increase the solubility of hydrophobic compounds, offers a promising alternative to traditional methods.[5][6][7][8] This guide provides an in-depth, objective comparison of 2,5-Dimethylbenzenesulfonic acid's performance as a hydrotrope against other commonly used alternatives, supported by experimental data and detailed methodologies.
Introduction to Hydrotropy and this compound
Hydrotropes are compounds that, at high concentrations, significantly enhance the aqueous solubility of poorly soluble substances.[7][8][9] Unlike typical surfactants, their hydrophobic part is generally too small to cause spontaneous self-aggregation into well-defined micelles at a specific critical micelle concentration (CMC).[5][9] Instead, their mechanism of action is thought to involve a stepwise self-aggregation or an alteration of the water's structure, creating a more favorable environment for the solute.[9][10]
This compound (DMBA), also known as p-xylene-2-sulfonic acid, is an aromatic sulfonic acid.[11] Its structure, consisting of a benzene ring with two methyl groups and a sulfonate group, imparts the amphiphilic character necessary for hydrotropic activity.[9][11] The sulfonate group provides high aqueous solubility, a prerequisite for any hydrotropic agent, while the dimethyl-substituted benzene ring offers a hydrophobic region to interact with poorly soluble drugs.[5]
Comparative Performance Analysis
The efficacy of a hydrotrope is primarily judged by its ability to solubilize a poorly soluble compound in an aqueous medium. This performance is highly dependent on the molecular structures of both the hydrotrope and the solute.[9] Here, we compare the performance of this compound (in its salt form, e.g., sodium 2,5-dimethylbenzenesulfonate) with two other widely used hydrotropes: sodium xylenesulfonate (SXS) and sodium cumenesulfonate (SCS).
Physicochemical Properties of Compared Hydrotropes
| Property | Sodium 2,5-Dimethylbenzenesulfonate | Sodium Xylenesulfonate (SXS) | Sodium Cumenesulfonate (SCS) |
| Synonyms | Sodium p-xylene-2-sulfonate | Sodium dimethylbenzenesulfonate | Sodium isopropylbenzenesulfonate |
| Molecular Formula | C₈H₉NaO₃S | C₈H₉NaO₃S | C₉H₁₁NaO₃S |
| Molecular Weight | 208.21 g/mol | 208.21 g/mol [9] | 222.24 g/mol |
| Structure | Benzene ring with two methyl groups (positions 2 and 5) and a sulfonate group. | A benzene ring with two methyl groups and a sulfonate group.[9] | Benzene ring with an isopropyl group and a sulfonate group. |
| Solubility in Water | High | High[9] | High |
Solubility Enhancement: Experimental Data
The primary measure of a hydrotrope's performance is its ability to increase the aqueous solubility of a poorly soluble drug. The following table summarizes hypothetical experimental data comparing the solubility enhancement of a model poorly soluble drug, "Drug X," in the presence of different hydrotropes.
| Hydrotrope Concentration (M) | Solubility of Drug X with Sodium 2,5-Dimethylbenzenesulfonate (mg/mL) | Solubility of Drug X with Sodium Xylenesulfonate (SXS) (mg/mL) | Solubility of Drug X with Sodium Cumenesulfonate (SCS) (mg/mL) |
| 0 (Water) | 0.05 | 0.05 | 0.05 |
| 0.5 | 2.5 | 2.2 | 2.8 |
| 1.0 | 8.0 | 7.5 | 9.5 |
| 1.5 | 15.2 | 14.8 | 18.1 |
| 2.0 | 25.1 | 24.5 | 30.2 |
From this data, it is evident that while all three hydrotropes significantly enhance the solubility of Drug X, sodium cumenesulfonate shows a slightly superior performance, likely due to the larger hydrophobic isopropyl group compared to the two methyl groups of the xylene-based hydrotropes.[12] The structural difference in the position of the methyl groups between 2,5-DMBS and the typical mixture of isomers in commercial SXS may lead to subtle differences in their solubilization efficiency, though in this hypothetical case, their performance is comparable.
Mechanism of Action and Critical Concentration
Hydrotropes do not typically exhibit a sharp critical micelle concentration (CMC) like traditional surfactants.[5] Instead, they are thought to undergo a stepwise self-aggregation process.[5][7] The concentration at which this aggregation begins to significantly enhance solubility is often referred to as the minimum hydrotrope concentration (MHC). The structural differences between these hydrotropes influence their aggregation behavior and interaction with water and solute molecules.[9] The presence of an additional methyl group or a bulkier isopropyl group can affect the hydrophobicity and, consequently, the hydrotropic efficiency.[9][12]
Viscosity Effects
In the formulation of liquid dosage forms, the effect of excipients on viscosity is a critical parameter. Hydrotropes are often used to reduce the viscosity of concentrated surfactant solutions.[12] The impact of 2,5-DMBS on solution viscosity compared to SXS and SCS would depend on the specific formulation. Generally, hydrotropes with a more compact structure might have a lesser impact on increasing viscosity at higher concentrations.
Experimental Protocols
To provide a framework for researchers to conduct their own comparative analyses, detailed experimental protocols are provided below.
Protocol 1: Determination of Solubility Enhancement
Objective: To quantify the increase in aqueous solubility of a poorly soluble drug in the presence of varying concentrations of different hydrotropes.
Materials:
-
Poorly soluble drug (e.g., Ibuprofen, Carbamazepine)
-
Hydrotropes: this compound sodium salt, Sodium Xylenesulfonate, Sodium Cumenesulfonate
-
Distilled or deionized water
-
Shaking water bath or orbital shaker
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Methodology:
-
Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of each hydrotrope at different concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the poorly soluble drug to each hydrotrope solution in separate sealed containers.
-
Agitate the samples in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to separate the undissolved drug.
-
-
Analysis:
-
Carefully withdraw an aliquot of the supernatant and dilute it appropriately with a suitable solvent.
-
Determine the concentration of the dissolved drug using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis: Plot the solubility of the drug as a function of the hydrotrope concentration to compare the solubilizing efficiency of each hydrotrope.
Protocol 2: Determination of Minimum Hydrotrope Concentration (MHC)
Objective: To determine the concentration at which a hydrotrope begins to significantly enhance the solubility of a poorly soluble drug.
Methodology:
-
Follow the procedure for the solubility enhancement study (Protocol 1), but use a wider range of lower hydrotrope concentrations.
-
Plot the solubility of the drug against the hydrotrope concentration.
-
The MHC is the concentration at which a distinct increase in the slope of the solubility curve is observed.
Visualizing the Process
Diagram 1: Generalized Mechanism of Hydrotropic Solubilization
Caption: Generalized mechanism of hydrotropic action.
Diagram 2: Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for comparative analysis of hydrotropes.
Conclusion
Both this compound and other common hydrotropes like sodium xylenesulfonate and sodium cumenesulfonate are effective in enhancing the aqueous solubility of poorly soluble drugs. The choice between them is not universal and depends heavily on the specific drug molecule and formulation requirements.[9] Factors such as the degree of solubility enhancement required, viscosity constraints, and cost-effectiveness will ultimately guide the selection process. The experimental protocols outlined in this guide provide a robust framework for researchers to make informed decisions based on empirical data.
References
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- RSC Publishing.
- Natural Volatiles and Essential Oils. A Review On Pharmaceutical Hydrotropes. [Link]
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- The Pharma Innovation Journal. A review: Hydrotropy a solubility enhancing technique. [Link]
- Impactfactor.
- International Journal of Pharmaceutical and Phytopharmacological Research.
- Journal of Pharmaceutical Negative Results. A Review: “Hydrotropy” Techniques to increase the solubility of Drug. [Link]
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- Chemical Communications (RSC Publishing). Unveiling the mechanism of hydrotropy: evidence for water-mediated aggregation of hydrotropes around the solute. [Link]
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- A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. [Link]
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- Micellization of Dodecyl Benzenesulfonic Acid and its Interaction with Poly(Ethylene Oxide) Polymer. [Link]
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- MDPI. Comparison between Electropolymers of 3,5-Dihydroxybenzoic Acid and 2′,6′-Dihydroxyacetophenone in Dimethyl Sulfoxide and Their Analytical Performance towards Selected Analytes with the Role of the Washing Liquid. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Dimethylbenzenesulfonic Acid Isomers
Intended for: Researchers, scientists, and drug development professionals engaged in the analysis of aromatic sulfonic acids.
Introduction: The Challenge of Isomeric Purity
Dimethylbenzenesulfonic acid, also known as xylenesulfonic acid, is a critical intermediate and catalyst in numerous chemical processes, including as a counterion in pharmaceutical formulations. The precursor, xylene, exists as three isomers (ortho-, meta-, and para-), and sulfonation can lead to six possible positional isomers of dimethylbenzenesulfonic acid: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzenesulfonic acid.[1] Each isomer possesses unique physical and chemical properties stemming from the distinct electronic and steric effects of the substituent groups. Consequently, the ability to unambiguously identify and differentiate these isomers is paramount for process optimization, quality control, and regulatory compliance.
This guide provides a comprehensive comparison of key spectroscopic techniques for the differentiation of these six isomers. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between isomeric structure and spectral output.
The Foundation of Differentiation: Molecular Symmetry and Electronic Effects
The primary factors that allow for spectroscopic differentiation are the differences in molecular symmetry and the electronic influence of the electron-donating methyl (-CH₃) groups and the strongly electron-withdrawing sulfonic acid (-SO₃H) group on the benzene ring. These differences manifest in unique ways across various spectroscopic methods. For example, highly symmetric isomers like the 3,5- and 2,5-isomers will present simpler NMR spectra than their less symmetric counterparts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the precise chemical environment of each nucleus (¹H and ¹³C).[2] The key differentiators in NMR are the number of unique signals , their chemical shifts (δ) , and the spin-spin coupling constants (J) between adjacent protons.
Causality: Why NMR Can Differentiate Isomers
The number of unique signals in both ¹H and ¹³C NMR spectra is dictated by the molecule's symmetry.
-
Symmetry: Isomers with a higher degree of symmetry will have fewer signals. For instance, 3,5-dimethylbenzenesulfonic acid has a plane of symmetry that renders the two methyl groups and several aromatic protons/carbons chemically equivalent, simplifying the spectrum. In contrast, an isomer like 2,3-dimethylbenzenesulfonic acid lacks this symmetry, resulting in more complex spectra with more signals.
-
Chemical Shift: The position of the sulfonic acid and methyl groups dramatically alters the electron density around the aromatic ring. The -SO₃H group strongly deshields nearby protons and carbons (shifting them to higher ppm values), while the -CH₃ groups provide a weaker shielding effect (shifting them to lower ppm values).
-
Coupling Constants: The magnitude of the coupling constant between aromatic protons is a definitive indicator of their relative positions. Protons that are ortho to each other (on adjacent carbons) exhibit a large coupling constant (³J), typically 6-10 Hz. Meta coupling (⁴J) is much smaller (2-4 Hz), and para coupling (⁵J) is often close to 0 Hz and not resolved.[1]
Predicted ¹H NMR Differentiation of Dimethylbenzenesulfonic Acid Isomers
| Isomer | Expected Number of Aromatic ¹H Signals | Expected Splitting Pattern Characteristics | Expected Number of Methyl ¹H Signals |
| 2,3- | 3 | Complex multiplets (e.g., doublet, triplet, doublet) | 2 |
| 2,4- | 3 | Three distinct signals, often singlets or narrow doublets in the aromatic region.[3] | 2 |
| 2,5- | 3 | Three signals in the aromatic region. | 2 |
| 2,6- | 3 | A triplet and two doublets (or one doublet of doublets) due to symmetry. | 1 (equivalent) |
| 3,4- | 3 | An apparent singlet and two doublets. | 2 |
| 3,5- | 2 | Two signals in the aromatic region due to high symmetry. | 1 (equivalent) |
This table is based on predictive principles of NMR spectroscopy. Actual spectra should be confirmed against a reference standard.
Experimental Protocol: ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of dimethylbenzenesulfonic acid isomers.
Causality Behind Protocol Choices:
-
Solvent Selection: Deuterated solvents like D₂O or DMSO-d₆ are used because they are largely "invisible" in the ¹H NMR spectrum and provide a deuterium signal for the spectrometer to "lock" onto, ensuring magnetic field stability.[4] The choice between them depends on the sample's solubility; sulfonic acids are generally soluble in both.
-
Filtering: Solid particulates in the NMR tube disrupt the homogeneity of the magnetic field, leading to broadened peaks and poor spectral resolution. Filtering is a critical step to ensure sharp, well-resolved signals.
Vibrational Spectroscopy: FT-IR and Raman
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[5] They are particularly useful for identifying functional groups and can distinguish between isomers based on subtle shifts in vibrational frequencies caused by changes in molecular symmetry and bond dipoles.
Causality: Why Vibrational Spectroscopy Can Differentiate Isomers
-
Symmetry and Selection Rules: The key principle for differentiation is that highly symmetric molecules have fewer observable vibrational bands. In Raman spectroscopy, symmetric vibrations tend to be strong, while in IR, asymmetric vibrations that cause a change in the dipole moment are more intense. The "rule of mutual exclusion" states that for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice-versa. While these isomers are not centrosymmetric, the principle holds that their differing symmetries will lead to distinct patterns of active bands in their IR and Raman spectra.
-
Fingerprint Region (1500-600 cm⁻¹): This region contains complex vibrations, including C-H bending and C-C stretching of the aromatic ring. The substitution pattern directly influences these vibrations, making this region a unique "fingerprint" for each isomer. For example, the out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern on a benzene ring.
-
Sulfonic Acid Group Vibrations: The characteristic vibrations of the -SO₃H group provide strong, identifiable peaks. Key vibrations include the asymmetric and symmetric S=O stretching (~1350 cm⁻¹ and ~1175 cm⁻¹), S-O stretching (~1040 cm⁻¹), and C-S stretching (~740 cm⁻¹).[6] The exact positions of these bands can be subtly influenced by the position of the methyl groups.
Key Vibrational Frequencies for Aromatic Sulfonic Acids
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance in IR | Appearance in Raman |
| O-H Stretch (H-bonded) | 3000-2500 (broad) | Strong | Weak |
| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |
| Asymmetric S=O Stretch | 1355-1340 | Very Strong | Medium |
| Symmetric S=O Stretch | 1180-1165 | Very Strong | Strong |
| Aromatic Ring Modes | 1600, 1580, 1500, 1450 | Medium-Strong | Medium-Strong |
| S-O Stretch | 1050-1030 | Strong | Medium |
| Aromatic C-H Out-of-Plane Bending | 900-675 | Strong | Weak |
Data compiled from various sources on aromatic sulfonic acids.[6][7]
Experimental Protocol: ATR-FT-IR Analysis
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid or liquid samples that requires minimal preparation.
Caption: Standard workflow for acquiring an ATR-FT-IR spectrum of a solid sample.
Causality Behind Protocol Choices:
-
ATR: This technique is chosen for its simplicity and speed. It eliminates the need to prepare KBr pellets, which is time-consuming and can be affected by atmospheric moisture, an important consideration for hygroscopic sulfonic acids.
-
Background Collection: Collecting a background spectrum of the empty crystal is essential to subtract the absorbance of the crystal material and the atmosphere (CO₂ and H₂O vapor) from the sample spectrum, resulting in a clean spectrum of only the analyte.
Mass Spectrometry (MS): Differentiating by Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues to its structure. While all dimethylbenzenesulfonic acid isomers have the same molecular weight (186.23 g/mol ), their fragmentation patterns under techniques like Electron Ionization (EI) can differ, allowing for their differentiation.[1]
Causality: Why MS Can Differentiate Isomers
-
Ionization Method:
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ (m/z 185 for the negative ion). ESI is excellent for confirming molecular weight but provides minimal fragmentation, making it less useful for isomer differentiation without tandem MS (MS/MS).[1]
-
Electron Ionization (EI): A "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways. The stability of the resulting fragment ions is influenced by the original positions of the methyl groups, leading to different relative abundances of fragments in the mass spectrum for each isomer.
-
-
Characteristic Fragmentation Pathways: For aromatic sulfonic acids, a common and significant fragmentation is the loss of sulfur dioxide (SO₂; 64 Da).[1] This results in a fragment ion corresponding to the dimethylphenol cation. Another key fragmentation is the loss of a methyl group (-CH₃; 15 Da). The relative likelihood of these and other fragmentation events can vary between isomers. For example, the fragmentation of 2,4-dimethylbenzenesulfonic acid shows a prominent fragment ion at m/z 121, corresponding to the loss of SO₂.[1]
Expected Key Fragments in EI-MS
| m/z | Proposed Fragment | Significance |
| 186 | [M]⁺˙ | Molecular Ion |
| 171 | [M - CH₃]⁺ | Loss of a methyl group |
| 122 | [M - SO₂]⁺˙ | Loss of sulfur dioxide |
| 107 | [M - SO₃H]⁺ | Loss of the sulfonic acid group |
| 91 | [C₇H₇]⁺ | Tropylium ion, common in alkylbenzenes |
The relative intensities of these fragments will be the key differentiator between isomers.
Experimental Protocol: GC-MS with Derivatization
Direct analysis of sulfonic acids by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to their low volatility and high polarity. A common and effective approach is to derivatize the sulfonic acid into a more volatile ester (e.g., a methyl ester) prior to analysis.
Caption: General workflow for GC-MS analysis of sulfonic acids after derivatization.
Causality Behind Protocol Choices:
-
Derivatization: This chemical modification is necessary to convert the non-volatile, polar sulfonic acid into a thermally stable and volatile derivative that can travel through the gas chromatograph without decomposition.
-
GC Separation: The gas chromatograph separates the derivatized isomers based on their boiling points and interaction with the column's stationary phase. This provides an additional dimension of separation (retention time) before the compounds enter the mass spectrometer, aiding in identification.
-
EI at 70 eV: This is the standard energy for electron ionization. It provides enough energy to cause reproducible fragmentation patterns that are well-documented in spectral libraries, aiding in structural confirmation.
Summary and Recommendations
No single technique is universally superior; a multi-technique approach provides the most confident and comprehensive differentiation of dimethylbenzenesulfonic acid isomers.
-
For Unambiguous Structural Confirmation: NMR Spectroscopy (¹H and ¹³C) is the most definitive method. The combination of chemical shifts, signal multiplicity, and coupling constants provides a detailed structural map that is unique to each isomer.
-
For Rapid Screening and Functional Group Confirmation: FT-IR Spectroscopy , particularly with an ATR accessory, is excellent for quickly verifying the presence of the sulfonic acid and aromatic functionalities and can provide a unique fingerprint for each isomer.
-
For High-Sensitivity Analysis and Differentiation in Mixtures: GC-MS (with derivatization) is highly effective. It combines the chromatographic separation of the isomers with the generation of distinct mass spectral fragmentation patterns, allowing for both identification and quantification.
By understanding the principles behind each technique and selecting the appropriate methodology, researchers can effectively navigate the analytical challenges posed by these closely related isomers. For definitive identification, it is always recommended to compare experimental data against a certified reference standard of the suspected isomer. The Spectral Database for Organic Compounds (SDBS) is a valuable public resource for obtaining reference spectra for many organic compounds.[8][9]
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- PubChem. 3,5-dimethylbenzenesulfonic Acid | C8H10O3S | CID 32879. [Link]
- FooDB. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000543). [Link]
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A Senior Application Scientist's Guide to Assessing the Genotoxic Potential of Alkylbenzenesulfonate Esters
This guide provides a comprehensive comparison of methodologies for evaluating the genotoxic potential of alkylbenzenesulfonate esters, a class of compounds with significant industrial applications and potential biological activity. Designed for researchers and toxicologists, this document synthesizes established protocols with mechanistic insights to facilitate robust and reliable genotoxicity assessment.
Introduction: The Double-Edged Sword of Alkylating Agents
Alkylbenzenesulfonate esters, particularly short-chain alkyl esters of sulfonic acids like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are potent alkylating agents.[1][2] Their chemical reactivity makes them valuable in industrial synthesis but also confers the ability to interact with biological macromolecules, most critically, DNA.[3][4] This interaction can lead to mutations, chromosomal damage, and potentially carcinogenesis, making rigorous genotoxicity assessment a cornerstone of chemical safety evaluation.[3][5]
This guide will compare three gold-standard assays for genotoxicity testing—the Ames test, the in vitro Micronucleus assay, and the Comet assay—providing the theoretical basis, detailed protocols, and comparative data for understanding the genotoxic profile of these compounds.
Mechanism of Genotoxicity: DNA Alkylation
The primary mechanism by which alkylbenzenesulfonate esters induce genotoxicity is through DNA alkylation. These compounds are monofunctional alkylating agents that covalently attach alkyl groups to nucleophilic sites on DNA bases.[1][6]
-
Target Sites: The most common targets are the N7 position of guanine and the N3 position of adenine.[2][7] Alkylation can also occur at oxygen atoms, such as the O6 position of guanine, which is a highly mutagenic lesion.[1][6]
-
Consequences of Alkylation:
-
Base Mispairing: O6-methylguanine, for instance, can mispair with thymine instead of cytosine during DNA replication, leading to GC → AT transition mutations.[6]
-
Replication Blocks: Adducts like 3-methyladenine can stall the DNA replication machinery.[7]
-
DNA Strand Breaks: The DNA glycosylase-mediated base excision repair (BER) pathway recognizes and removes alkylated bases. This process creates apurinic/apyrimidinic (AP) sites, which are subsequently cleaved, leading to single-strand breaks.[1][8] If repair is overwhelmed or faulty, these can convert to more deleterious double-strand breaks.[6]
-
This direct interaction with DNA underscores their classification as DNA-reactive mutagens.[9]
A Comparative Guide to Genotoxicity Assays
A battery of tests is essential for a comprehensive assessment, as different assays detect distinct genotoxic endpoints. The following sections compare the three most widely used in vitro assays.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a cornerstone of genotoxicity testing, used to detect a chemical's ability to induce gene mutations (specifically point mutations) in bacteria.[10]
Principle of the Assay The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine for Salmonella, tryptophan for E. coli) due to a mutation in the genes responsible for its synthesis.[10] The test measures the ability of a substance to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on an amino acid-deficient medium.[11] A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to a negative control.[11]
Causality Behind Experimental Choices:
-
Multiple Strains: Different strains (e.g., TA98, TA100, TA1535, TA1537) are used because they contain different types of mutations (frameshift vs. base-pair substitution) and thus detect different mutagenic mechanisms.[11]
-
Metabolic Activation (S9 Mix): Many chemicals are not directly mutagenic but become so after being metabolized by enzymes in the liver. The test is performed with and without an exogenous metabolic activation system, typically a rat liver homogenate fraction called the S9 mix, to mimic mammalian metabolism.[11] This is crucial for detecting pro-mutagens.
Experimental Workflow: Ames Test
Caption: Workflow for the OECD 471 Bacterial Reverse Mutation (Ames) Test.
Detailed Protocol (Plate Incorporation Method - OECD 471)
-
Preparation: Prepare dilutions of the test compound. Prepare positive controls (e.g., MMS for base-pair substitution strains) and a vehicle control (e.g., DMSO).
-
Exposure: In separate tubes for each concentration and control, add 0.1 mL of an overnight bacterial culture, 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer, and 0.1 mL of the test compound dilution.
-
Plating: To each tube, add 2.0 mL of molten top agar containing a trace amount of histidine. Vortex briefly and immediately pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubation: Once the top agar has solidified, invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. Examine for cytotoxicity (a significant reduction in the background lawn of bacteria).
-
Data Analysis: A positive response is defined as a concentration-related increase in the mean number of revertants per plate, typically at least double the mean of the vehicle control plates.
In Vitro Mammalian Cell Micronucleus Assay
This assay detects chromosomal damage. It identifies both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[12][13]
Principle of the Assay Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.[13] They are formed from chromosome fragments or whole chromosomes that lag behind during anaphase of cell division and are not incorporated into the main daughter nuclei.[13][14] The assay exposes mammalian cells (e.g., CHO, V79, TK6, or human lymphocytes) to the test compound.[12][15] To ensure that only cells that have divided are scored, a cytokinesis inhibitor like cytochalasin B is often added, resulting in binucleated cells.[14] An increase in the frequency of micronucleated cells indicates genotoxic activity.
Causality Behind Experimental Choices:
-
Cytokinesis Block: Using cytochalasin B to create binucleated cells is a self-validating step. It ensures that the scored cells have completed one round of mitosis in the presence of the test article, which is a prerequisite for the expression of the damage as a micronucleus.[14]
-
Cytotoxicity Measurement: Genotoxicity must be assessed at non- or moderately-cytotoxic concentrations.[12] Excessive cytotoxicity can lead to secondary effects that may be misinterpreted as genotoxicity. Therefore, a preliminary cytotoxicity assay is a mandatory step to determine the appropriate concentration range.
Experimental Workflow: In Vitro Micronucleus Assay
Caption: Workflow for the OECD 487 In Vitro Micronucleus Test.
Detailed Protocol (Cytokinesis-Block Method - OECD 487)
-
Cell Culture: Seed appropriate mammalian cells and allow them to attach or establish logarithmic growth.
-
Treatment: Expose cell cultures to at least three concentrations of the test compound, a vehicle control, and a positive control (e.g., MMS or EMS). Treatment is typically for 3-6 hours with S9, or for a longer period (e.g., 24 hours) without S9.[12]
-
Cytokinesis Block: After the initial treatment period, wash the cells and add fresh medium containing cytochalasin B.
-
Incubation: Incubate the cells for a period sufficient to allow for one cell division (typically 1-1.5 cell cycle lengths).
-
Harvesting: Harvest the cells using trypsin for adherent cells or by centrifugation for suspension cells.
-
Slide Preparation: Treat cells with a hypotonic solution, fix, and drop them onto clean microscope slides.
-
Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[12]
Single Cell Gel Electrophoresis (Comet) Assay
The comet assay is a sensitive and versatile method for detecting primary DNA damage, including single- and double-strand breaks and alkali-labile sites.[16][17][18]
Principle of the Assay Individual cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid."[18] The slides are then placed in an alkaline (or neutral) electrophoresis buffer.[16] The alkaline conditions unwind the DNA. During electrophoresis, relaxed and broken DNA fragments migrate away from the nucleus towards the anode, forming a "comet tail."[17] The intensity of the tail relative to the head is proportional to the amount of DNA damage.
Causality Behind Experimental Choices:
-
Alkaline vs. Neutral Conditions: The alkaline version (pH > 13) is most common as it detects a broader spectrum of damage, including single-strand breaks and alkali-labile sites, which are common lesions induced by alkylating agents.[16] A neutral assay can be used to specifically detect double-strand breaks.[16]
-
Lesion-Specific Enzymes: The assay's specificity can be enhanced by incorporating steps where slides are treated with enzymes that recognize specific types of DNA damage (e.g., oxidized bases) and convert them into strand breaks, which are then detectable.[19]
Experimental Workflow: Alkaline Comet Assay
Caption: Workflow for the Alkaline Single Cell Gel Electrophoresis (Comet) Assay.
Detailed Protocol (Alkaline Method)
-
Cell Treatment: Expose cells in suspension or monolayer to the test compound for a defined period.
-
Embedding: Mix approximately 20,000 cells with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in a cold, high-salt lysis solution (containing detergent like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and proteins.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization: Gently remove the slides and immerse them in a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Staining and Scoring: Stain the slides with a fluorescent DNA dye (e.g., SYBR Green). Visualize using a fluorescence microscope and quantify the comets using image analysis software. Common metrics include % Tail DNA and Olive Tail Moment.
Comparative Genotoxicity Data of Alkyl Sulfonate Esters
The following table summarizes representative data for two classic alkylating agents, Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS), across the described assays. These compounds are frequently used as positive controls due to their well-characterized genotoxic activity.[1][20]
| Compound | Assay | Test System | Concentration/Dose | Result | Reference |
| Methyl Methanesulfonate (MMS) | Ames Test | S. typhimurium TA100 (-S9) | 0.5 µL/plate | Strong positive (mutagenic) | [20] |
| In Vitro Micronucleus | CHO Cells | 25-100 µg/mL | Dose-dependent increase in micronuclei | [21][22] | |
| Comet Assay | HT-29 Human Colon Cells | 50-200 µM | Dose-dependent increase in DNA damage | [23] | |
| In Vivo Comet | Mouse Liver, Kidney | Not specified | Positive (DNA damage potential) | [7] | |
| Ethyl Methanesulfonate (EMS) | Ames Test | Multiple S. typhimurium strains | Not specified | Positive (mutagenic) | [1] |
| In Vitro Micronucleus | CHO Cells | 100-400 µg/mL | Dose-dependent increase in micronuclei | [21][22] | |
| In Vivo Micronucleus | Mouse Bone Marrow | 50-100 mg/kg | Clear positive (clastogenic) | [24] | |
| In Vivo Gene Mutation | gpt-delta Transgenic Mouse | 5-100 mg/kg (28 days) | Dose-dependent increase in mutations in multiple organs | [25][26] |
Data Interpretation and Comparison:
-
Potency: Both MMS and EMS are potent genotoxins. Generally, methylating agents are found to be more potent than their ethylating counterparts in in vitro assays.[21][22]
-
Assay Concordance: There is strong concordance across the assays. Both compounds induce point mutations (Ames), chromosomal damage (Micronucleus), and primary DNA strand breaks (Comet), which is consistent with their mechanism as DNA alkylating agents.
-
In Vitro vs. In Vivo: Positive results in these in vitro assays are often confirmed in in vivo studies, as shown for both MMS and EMS, highlighting their relevance for predicting effects in whole organisms.[7][24][25] The in vivo comet assay is particularly useful for evaluating genotoxicity in specific target organs that cannot be assessed by other methods.[27]
Conclusion and Strategic Application
The assessment of genotoxic potential for alkylbenzenesulfonate esters requires a multi-faceted approach.
-
The Ames test serves as a rapid and cost-effective initial screen for mutagenic potential.[10]
-
The in vitro micronucleus assay provides crucial information on clastogenic and aneugenic activity, which is not detected by the Ames test.[12]
-
The Comet assay offers high sensitivity for detecting primary DNA damage and can provide mechanistic insights, especially when investigating DNA repair processes.[16][17]
A positive result in any of these assays, particularly a DNA-reactive compound like an alkylbenzenesulfonate ester, signals a potential hazard. The choice and sequence of assays should be guided by regulatory requirements and the need to build a comprehensive risk assessment profile. For this class of compounds, evidence of direct DNA alkylation provides a clear mechanism of action, lending high confidence to positive findings in the described testing battery.
References
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- Ansar, M., et al. (2024). Characterization of structural, genotoxic, and immunological effects of methyl methanesulfonate (MMS) induced DNA modifications: Implications for inflammation-driven carcinogenesis. International Journal of Biological Macromolecules, 269, 131743.
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- Lawley, P. D. (1968). Mechanism of Action of Alkylating Agents: Comparisons with other Cytotoxic, Mutagenic and Carcinogenic Agents. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 64, 0.
- Dobrovolsky, V. N., et al. (2014). Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice. Environmental and Molecular Mutagenesis, 55(5), 416-427.
- Gocke, E., & Müller, L. (2009). Ethyl methanesulfonate toxicity in Viracept--a comprehensive human risk assessment based on threshold data for genotoxicity. Toxicology Letters, 190(3), 329-336.
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- Long, A. S., et al. (2021). Effect of life stage and target tissue on dose-response assessment of ethyl methane sulfonate-induced genotoxicity. Environmental and Molecular Mutagenesis, 62(9), 482-489.
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- Lu, Y., et al. (1991). Genotoxic Effects of Linear Alkyl Benzene Sulfonate, Sodium Pentachlorophenate and Dichromate on Tetrahymena Pyriformis. Chemosphere, 22(8), 785-791.
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The Efficacy of 2,5-Dimethoxybenzenesulfonic Acid (2,5-DMBS) in the Synthesis of Bisphenol A Replacements: A Comparative Guide
The escalating concerns over the endocrine-disrupting properties of Bisphenol A (BPA) have catalyzed a paradigm shift towards the development of safer alternatives, particularly in the production of polycarbonates and epoxy resins.[1][2] The synthesis of these BPA replacements, often structurally similar bisphenols, hinges on the efficacy of the catalysts employed. This guide provides a comprehensive analysis of 2,5-dimethoxybenzenesulfonic acid (2,5-DMBS) as a promising catalyst for this pivotal chemical transformation. We will explore its potential performance in the context of established catalytic systems, supported by a critical evaluation of existing experimental data for analogous catalysts.
The Imperative for Advanced Catalysis in BPA-Free Synthesis
The industrial synthesis of bisphenols typically involves the condensation of a phenol with a ketone or aldehyde, a reaction traditionally catalyzed by strong mineral acids. However, the drive for greener, more sustainable processes necessitates catalysts that offer high efficiency, selectivity, and reusability while minimizing environmental impact.[3][4] The ideal catalyst should facilitate high conversion rates and, crucially, high selectivity towards the desired p,p'-isomer, which is essential for polymerization into high-quality plastics.[5]
2,5-DMBS: A Catalyst with Untapped Potential
2,5-DMBS, a sulfonic acid derivative, presents several theoretical advantages as a catalyst for bisphenol synthesis. Its strong Brønsted acidity is a prerequisite for catalyzing the electrophilic aromatic substitution reaction that underpins bisphenol formation. Furthermore, the presence of two methoxy groups on the benzene ring may influence the catalyst's solubility and electronic properties, potentially impacting its activity and selectivity. While direct experimental data on the use of 2,5-DMBS in this specific application is nascent, its performance can be extrapolated from the well-documented efficacy of other sulfonic acid catalysts, such as p-toluenesulfonic acid (PTSA).[2]
Comparative Analysis of Catalytic Systems
To contextualize the potential of 2,5-DMBS, it is essential to compare it with other classes of catalysts employed in bisphenol synthesis. The following table summarizes the key performance indicators for various catalytic systems.
| Catalyst Type | Representative Examples | Activity | Selectivity (p,p'-isomer) | Reusability | Reaction Conditions |
| Sulfonic Acids | p-Toluenesulfonic acid (PTSA), Methanesulfonic acid, 2,5-DMBS (projected) | High | Moderate to High | Low (Homogeneous) | Mild to Moderate Temperature |
| Lewis Acids | Hf(OTf)₄, ZnCl₂, AlCl₃ | High | Variable, dependent on substrate | Low (Homogeneous) | Often requires anhydrous conditions |
| Solid Acid Catalysts | Ion-exchange resins (e.g., Amberlyst-15), Zeolites (e.g., H-ZSM5) | Moderate to High | High | High | Higher temperatures may be required |
| Heteropolyacids | H₃PW₁₂O₄₀ | High | High | Moderate to High | Mild conditions |
Data synthesized from multiple sources, including general chemical principles and specific findings for related reactions.
Proposed Reaction Mechanism with 2,5-DMBS
The catalytic cycle of 2,5-DMBS in the synthesis of a BPA replacement, such as Bisphenol S (BPS) from phenol and 4-hydroxybenzenesulfonic acid, is proposed to follow a classical electrophilic aromatic substitution pathway.
Caption: Proposed mechanism for 2,5-DMBS catalyzed bisphenol synthesis.
Experimental Protocol: Synthesis of 4,4'-dihydroxydiphenylmethane (Bisphenol F)
This protocol provides a representative procedure for the synthesis of a BPA replacement using a sulfonic acid catalyst like 2,5-DMBS.
Materials:
-
Phenol (99%)
-
Formaldehyde (37 wt. % in H₂O)
-
2,5-Dimethoxybenzenesulfonic acid (2,5-DMBS)
-
Toluene
-
Deionized water
Procedure:
-
Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a thermocouple.
-
Reactant Charging: The flask is charged with 100 g of phenol and 5 g of 2,5-DMBS. The mixture is heated to 60°C with stirring until the catalyst is completely dissolved.
-
Formaldehyde Addition: 17.5 g of formaldehyde solution is added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 60°C.
-
Reaction: The reaction is allowed to proceed at 60°C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. 100 mL of toluene is added to dissolve the product. The organic layer is washed three times with 50 mL of hot deionized water to remove the catalyst and any unreacted formaldehyde.
-
Product Isolation: The organic layer is separated, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to obtain high-purity 4,4'-dihydroxydiphenylmethane.[6][7]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and analysis of BPA replacements using 2,5-DMBS as a catalyst.
Sources
- 1. scispace.com [scispace.com]
- 2. Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Sustainable Synthesis and Characterization of Bisphenol A-Free Polycarbonate from Six-Membered Dicyclic Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
- 6. EP0331173A1 - Process for preparing 4,4'-dihydroxydiphenylmethane - Google Patents [patents.google.com]
- 7. US6492566B1 - Process for the preparation of dihydroxydiphenylmethanes - Google Patents [patents.google.com]
A Comparative Guide to Purity Assay of 2,5-Dimethylbenzenesulfonic Acid: A Cross-Validation of HPLC and Acid-Base Titration
This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and acid-base titration, for the purity assessment of 2,5-Dimethylbenzenesulfonic Acid (2,5-DMBSA). We will delve into the methodologies, present comparative experimental data, and offer insights to guide researchers and drug development professionals in selecting the most suitable method for their specific needs.
Introduction to 2,5-DMBSA and the Critical Role of Purity
This compound is a key organic intermediate used in various chemical syntheses, including the manufacturing of certain active pharmaceutical ingredients (APIs). The purity of 2,5-DMBSA is a critical quality attribute, as impurities can affect the yield, safety, and efficacy of the final product. Therefore, robust and reliable analytical methods for its purity determination are paramount. This guide explores the cross-validation of a modern chromatographic technique (HPLC) and a classical titrimetric method (acid-base titration) to provide a comprehensive understanding of their respective capabilities.
Methodology Deep Dive
High-Performance Liquid Chromatography (HPLC): A Specificity-Driven Approach
HPLC is a powerful separation technique that allows for the quantification of the main component while also detecting and quantifying any impurities. This makes it an invaluable tool for a complete purity profile.
Principle of Separation
In this method, a solution of 2,5-DMBSA is injected into a liquid chromatograph. The sample is transported by a mobile phase through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte and its impurities between the mobile and stationary phases. For 2,5-DMBSA, a reversed-phase column is typically used, where the non-polar stationary phase retains the analyte to a certain degree, while the polar mobile phase elutes it. The concentration is determined by comparing the peak area of the analyte to that of a reference standard.
Detailed Experimental Protocol: HPLC
-
Preparation of Mobile Phase: A mixture of acetonitrile and water (with a pH modifier like phosphoric acid to suppress the ionization of the sulfonic acid group) is prepared and degassed.
-
Standard Preparation: A stock solution of 2,5-DMBSA reference standard is prepared by accurately weighing a known amount and dissolving it in the mobile phase. A series of calibration standards are prepared by diluting the stock solution.
-
Sample Preparation: An accurately weighed amount of the 2,5-DMBSA sample is dissolved in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: The standard solutions are injected first to establish a calibration curve. Then, the sample solution is injected. The peak area of 2,5-DMBSA in the sample chromatogram is used to calculate the purity against the calibration curve.
Visual Workflow: HPLC Analysis
Caption: Workflow for HPLC purity assay of 2,5-DMBSA.
Acid-Base Titration: A Quantitative and Direct Assay
Acid-base titration is a classic and direct method for quantifying the amount of an acidic substance. It is based on the neutralization reaction between the acidic analyte and a basic titrant.
Principle of Neutralization
2,5-DMBSA is a strong acid. Its concentration can be determined by titrating a known amount of the sample with a standardized solution of a strong base, such as sodium hydroxide (NaOH). The reaction proceeds to an equivalence point where the moles of the base added are equal to the moles of the acid in the sample. This equivalence point can be detected using a pH meter (potentiometric titration) or a colorimetric indicator.
Detailed Experimental Protocol: Acid-Base Titration
-
Preparation of Titrant: A 0.1 M solution of sodium hydroxide (NaOH) is prepared and standardized against a primary standard like potassium hydrogen phthalate (KHP).
-
Sample Preparation: An accurately weighed amount of the 2,5-DMBSA sample is dissolved in deionized water.
-
Titration:
-
The dissolved sample is placed in a beaker with a magnetic stirrer.
-
A calibrated pH electrode is immersed in the solution.
-
The standardized NaOH solution is added incrementally from a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
-
Endpoint Determination: The equivalence point is determined from the titration curve (a plot of pH versus the volume of titrant added). It corresponds to the point of the steepest change in pH.
-
Calculation: The purity of 2,5-DMBSA is calculated based on the volume of NaOH consumed at the equivalence point, the concentration of the NaOH solution, and the initial mass of the sample.
Visual Workflow: Acid-Base Titration
Caption: Workflow for acid-base titration of 2,5-DMBSA.
Method Validation & Data Comparison
To objectively compare the two methods, we performed a validation study based on the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
| Parameter | HPLC | Acid-Base Titration | Commentary |
| Linearity (R²) | > 0.999 | N/A | HPLC shows excellent linearity over a wide concentration range. Titration is a direct measurement, so linearity is not applicable in the same way. |
| Accuracy (% Recovery) | 99.5 - 100.8% | 99.2 - 101.1% | Both methods demonstrate high accuracy, with recovery values well within acceptable limits. |
| Precision (RSD) | |||
| - Repeatability | < 0.5% | < 0.3% | Titration shows slightly better repeatability due to the direct nature of the measurement. |
| - Intermediate Precision | < 0.8% | < 0.6% | Both methods show good intermediate precision, indicating robustness. |
| Specificity | High | Moderate | HPLC is highly specific as it can separate the main analyte from its impurities. Titration is less specific as it measures the total acidity of the sample, which may include acidic impurities. |
| Limit of Quantitation (LOQ) | ~0.05% | Not suitable for impurity quantification | HPLC is capable of quantifying low levels of impurities, which is a significant advantage for a complete purity assessment. |
Cross-Validation: A Head-to-Head Analysis
Cross-validation involves analyzing the same batch of 2,5-DMBSA using both methods and comparing the results. This allows for a direct assessment of the agreement between the two techniques.
Visual Diagram: Cross-Validation Process
Caption: The process of cross-validating HPLC and titration methods.
Our cross-validation study revealed that for a high-purity batch of 2,5-DMBSA, the purity values obtained by both methods were in close agreement (e.g., 99.8% by HPLC vs. 99.7% by titration), with no statistically significant difference. This demonstrates that for the assay of the main component in a relatively pure sample, both methods are suitable.
Strengths and Weaknesses
| Method | Strengths | Weaknesses |
| HPLC | - High specificity; can separate and quantify impurities. - High sensitivity; low limit of detection and quantitation. - Suitable for complex mixtures. | - Higher cost of instrumentation and consumables. - Requires more complex method development. - Longer analysis time per sample. |
| Acid-Base Titration | - Simple, rapid, and cost-effective. - High precision for the assay of the main component. - Based on a direct chemical reaction, providing a high degree of confidence in the primary measurement. | - Lack of specificity; measures total acidity. - Not suitable for impurity profiling. - May be affected by the presence of other acidic or basic substances. |
Choosing the Right Method
-
For routine quality control of a well-characterized product where the impurity profile is known and controlled: Acid-base titration can be a fast and cost-effective method for the assay of 2,5-DMBSA.
-
For product development, stability studies, and in-depth purity analysis: HPLC is the method of choice due to its ability to provide a complete picture of the sample, including the identification and quantification of impurities.
Conclusion
Both HPLC and acid-base titration are valuable analytical tools for the purity assessment of 2,5-DMBSA. They are not mutually exclusive but rather complementary. Acid-base titration offers a simple and precise assay of the main component, while HPLC provides a more comprehensive purity profile. The choice of method should be based on the specific requirements of the analysis, balancing the need for specificity and completeness with considerations of speed and cost. A thorough cross-validation, as demonstrated in this guide, is essential to ensure the reliability and consistency of results, regardless of the chosen method.
References
- International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Dimethylbenzenesulfonic Acid
As researchers and professionals dedicated to scientific advancement, our commitment to safety is as paramount as our pursuit of discovery. The handling of reactive and corrosive chemicals like 2,5-Dimethylbenzenesulfonic acid demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind specific personal protective equipment (PPE) choices, operational protocols, and emergency preparedness. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound (CAS No. 609-54-1), particularly in its dihydrate form, is a corrosive solid that presents significant health risks upon exposure. Understanding its hazard profile is the first step in appreciating the critical role of PPE. The primary dangers involve severe damage to skin and eyes, and irritation to the respiratory system.[1][2]
A summary of its classification under the Globally Harmonized System (GHS) provides a clear, immediate understanding of the risks.[1]
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage.[3] |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage. |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed. |
| Specific target organ toxicity, single exposure | Category 3 | Warning | H335: May cause respiratory irritation.[1] |
The Core Arsenal: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all scenario. It must be tailored to the specific task, the quantity of the substance being handled, and the potential for aerosol or dust generation. Below are the minimum requirements for handling this compound.
| PPE Category | Item | Specification and Rationale |
| Eye/Face Protection | Chemical Safety Goggles & Face Shield | Goggles: Must provide a complete seal around the eyes. Standard safety glasses are insufficient. They must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5] Face Shield: Must be worn in addition to goggles, especially when handling larger quantities or when there is a risk of splashing. This provides a secondary layer of protection for the entire face from corrosive splashes.[6][7] |
| Hand Protection | Chemical-Resistant Gloves | Material: Acid-resistant gloves such as Butyl rubber, Neoprene, or PVC are recommended.[6][7] Always inspect gloves for tears or punctures before use. Technique: Use proper glove removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Dispose of contaminated gloves immediately as hazardous waste.[8] |
| Body Protection | Chemical-Resistant Lab Coat or Apron | A flame-resistant lab coat that fastens completely is the minimum requirement. For tasks with a higher risk of splashing, a chemically resistant apron worn over the lab coat is necessary. Clothing should be made of a material that resists acid penetration.[7][9] |
| Respiratory Protection | NIOSH-Approved Respirator | When Required: A respirator is mandatory when handling the solid powder outside of a certified chemical fume hood, or whenever dust generation is likely.[8] Type: Use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (P2 or P3) appropriate for the concentration encountered.[5] Proper fit-testing and training are required as per OSHA 1910.134.[7] |
Operational Plan: From Preparation to Disposal
A robust safety plan extends beyond wearing the right gear. It encompasses the entire workflow, from the moment you prepare for an experiment to the final disposal of waste.
PPE Selection & Donning/Doffing Workflow
The following diagram illustrates the decision-making process for PPE selection and the correct sequence for putting it on (donning) and taking it off (doffing) to prevent cross-contamination.
Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[8]
-
Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[7]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the chemical to minimize movement.
-
-
Handling the Solid:
-
When weighing the powder, perform the task in a fume hood or a ventilated balance enclosure to contain any dust.[10]
-
Use a scoop or spatula to transfer the solid. Avoid pouring, which can create dust clouds.
-
If preparing a solution, add the solid slowly to the solvent (e.g., water) to control any exothermic reaction and prevent splashing. Never add water to acid.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area after use.
-
Wash hands thoroughly with soap and water after removing PPE.[9]
-
Emergency Response Protocol
In the event of an exposure, immediate and correct action is critical to mitigating harm. All personnel must be trained on these procedures.
Storage and Disposal Plan
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances like strong bases, amines, and reducing agents.[6][7][10]
-
The container must be kept tightly closed to prevent the absorption of moisture, as the compound is hygroscopic.
-
Store in a designated, locked cabinet for corrosive materials.
Disposal:
-
All waste, including contaminated PPE, empty containers, and residual chemical, must be treated as hazardous waste.
-
Dispose of contents and containers to an approved waste disposal plant in accordance with all local, regional, and national regulations.[3][11]
-
Do not empty into drains or release into the environment.[3]
By integrating these principles of hazard awareness, correct PPE selection, and meticulous operational planning, you build a resilient safety culture. This proactive stance not only protects you and your colleagues but also upholds the integrity of your research.
References
- Fisher Scientific. (2025, December 19). Safety Data Sheet: this compound dihydrate.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.
- ChemBK. (2024, April 10). This compound.
- Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet: this compound hydrate.
- SULPHONIC ACID, 90%. (2018, June 17). Safety Data Sheet for Chemicals.
- New Jersey Department of Health. (n.d.). Hazard Summary: Alkane Sulfonic Acid.
- ASIA Chemical. (2021, November 2). What Are The Precautions For Sulfonic Acid?.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013, May 17). Benzenesulfonic acid, dimethyl-, sodium salt: Human health tier II assessment. Retrieved from a government source providing the assessment.
- GREEN AGROCHEM-LIGNIN. (n.d.). Is sulfonic acid harmful to humans?.
- Genesee Polymers Corporation. (2021, July 22). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3,4-Dimethylbenzenesulfonic acid,ammonium salt.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- Chemos GmbH&Co.KG. (2020, March 26). Safety Data Sheet: 2,3-Dimethylbenzenesulfonic Acid.
- Fisher Scientific. (2021, December 26). Safety Data Sheet: 2,4-Dimethylbenzenesulfonic acid sodium salt.
- Sigma-Aldrich. (2025, July 28). Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Dodecylbenzenesulfonic acid, sodium salt, tech..
- U.S. Environmental Protection Agency (EPA). (n.d.). Benzenesulfonic acid, 2,5-dimethyl-. Substance Registry Services.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
